4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O4/c6-5(7,8)3-2(11(14)15)1(4(12)13)9-10-3/h(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXBAOGDOGJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591618 | |
| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322805-15-1 | |
| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide for Advanced Research
Introduction: The intricate architecture of functionalized pyrazole scaffolds continues to be a cornerstone in the landscape of modern medicinal chemistry and drug development. Among these, 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out as a particularly valuable building block. The convergence of the electron-withdrawing nitro and trifluoromethyl groups on the pyrazole core imparts unique electronic properties and metabolic stability, making it a sought-after intermediate in the synthesis of novel therapeutic agents and agrochemicals. This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this target molecule, designed for researchers and scientists in the field. We will delve into the mechanistic underpinnings of each synthetic step, offering not just a protocol, but a strategic blueprint for its successful execution.
A Two-Pronged Approach: From β-Ketoester to Functionalized Pyrazole
The synthesis of this compound is most effectively approached through a two-stage strategy. The initial phase focuses on the construction of the core pyrazole ring bearing the trifluoromethyl and carboxylic acid moieties. The subsequent stage involves the regioselective nitration of this pyrazole precursor. This modular approach allows for optimization at each distinct chemical transformation.
Stage 1: Forging the Pyrazole Core
The foundational step in this synthesis is the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a trifluoromethylated β-dicarbonyl precursor is required. A highly suitable and commercially available starting material is ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .[3][4]
The Synthetic Workflow:
Figure 1: Overall synthetic workflow for this compound.
Step 1.1: Synthesis of Ethyl 4,4,4-trifluoro-2,3-dioxobutanoate
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as dioxane or ethanol.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield ethyl 4,4,4-trifluoro-2,3-dioxobutanoate.
Step 1.2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This step involves the cyclocondensation of the synthesized ethyl 4,4,4-trifluoro-2,3-dioxobutanoate with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol:
-
Dissolve ethyl 4,4,4-trifluoro-2,3-dioxobutanoate (1 equivalent) in a protic solvent like ethanol or acetic acid.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, which may result in the precipitation of the product. If not, the solvent is removed under reduced pressure.
-
The resulting solid is then subjected to basic hydrolysis (e.g., with aqueous NaOH) to convert the ester to a carboxylic acid, followed by acidification (e.g., with HCl) to precipitate the 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
| Parameter | Step 1.1: Oxidation | Step 1.2: Cyclocondensation & Hydrolysis |
| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoro-2,3-dioxobutanoate |
| Key Reagents | Selenium dioxide | Hydrazine hydrate, NaOH, HCl |
| Solvent | Dioxane or Ethanol | Ethanol or Acetic Acid |
| Temperature | Reflux | 0 °C to Reflux |
| Product | Ethyl 4,4,4-trifluoro-2,3-dioxobutanoate | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
Table 1: Summary of Reaction Parameters for Stage 1.
Stage 2: Regioselective Nitration of the Pyrazole Ring
The introduction of a nitro group onto the pyrazole ring is a critical step that significantly influences the final properties of the molecule. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups directs the electrophilic nitration to the C4 position of the pyrazole ring.
The Nitration Process:
Figure 2: The nitration of the pyrazole precursor.
Step 2.1: Nitration of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
The nitration is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) while cooling in an ice-salt bath to maintain a low temperature.
-
Once the pyrazole is dissolved, add fuming nitric acid (1.2 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
After the addition, allow the reaction mixture to stir at a low temperature for a specified period, followed by stirring at room temperature.
-
The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent.
| Parameter | Step 2.1: Nitration |
| Starting Material | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
| Key Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0 °C to Room Temperature |
| Product | This compound |
Table 2: Summary of Reaction Parameters for Stage 2.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a logical and robust pathway for the preparation of this compound. The strategy of first constructing the pyrazole core followed by regioselective nitration is both efficient and scalable. The choice of starting materials and reagents is based on established chemical principles and aims to maximize yield and purity.
For researchers in drug discovery and development, this guide serves as a practical manual for accessing a key molecular building block. The insights into the reaction mechanisms and experimental conditions are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of new chemical entities with therapeutic potential. The continued exploration of functionalized pyrazoles will undoubtedly lead to the discovery of next-generation pharmaceuticals and agrochemicals.
References
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Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006, [Link].
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Elnagdi, M. H., et al. "The Synthesis and Chemistry of Pyrazoles of Pharmacological Interest." Advances in Heterocyclic Chemistry, vol. 107, 2012, pp. 69-149, [Link].
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Katritzky, A. R., et al. "Nitration of Five-Membered Heterocycles." Chemical Reviews, vol. 104, no. 1, 2004, pp. 175-202, [Link].
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Janssen, J. W. A. M., et al. "Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, vol. 41, no. 10, 1976, pp. 1758-1762, [Link].
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PubChem. "this compound." National Center for Biotechnology Information, [Link].
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Olah, G. A., et al. "Aromatic Substitution. 28. Nitration of Pyrazole, Imidazole, and Their N-Methyl Derivatives with Nitronium Tetrafluoroborate." The Journal of Organic Chemistry, vol. 40, no. 25, 1975, pp. 3638-3641, [Link].
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Behr, L. C., et al. "The Chemistry of the Pyrazoles." The Chemistry of Heterocyclic Compounds, John Wiley & Sons, Inc., 1967, pp. 1-134, [Link].
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Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973, [Link].
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An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds with precise functionalities is paramount. Among the plethora of heterocyclic compounds, pyrazoles have consistently demonstrated significant therapeutic potential, forming the core of numerous approved drugs.[1] This guide focuses on a particularly valuable derivative: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .
With its unique constellation of functional groups—a reactive carboxylic acid handle, a strongly electron-withdrawing trifluoromethyl group, and a nitro group on the pyrazole core—this molecule has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation.[2][3] Its structural rigidity and capacity for diverse chemical modifications make it an attractive component for the synthesis of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).[4][5][6][] This document serves as a comprehensive technical resource, elucidating the chemical and physical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical Properties: A Quantitative Overview
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃N₃O₄ | [3][8] |
| Molecular Weight | 225.08 g/mol | [3][8] |
| CAS Number | 1322805-15-1 | [3][8] |
| Appearance | Off-white to yellow solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | [9] |
| Boiling Point (predicted) | 450.7 ± 45.0 °C at 760 mmHg | [9] |
| Density (predicted) | 1.9 ± 0.1 g/cm³ | [9] |
| pKa (predicted) | Data not available | |
| Solubility (predicted) | Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. | Inferred from structure |
| LogP (predicted) | 0.8 | [8] |
Spectroscopic Characterization: Unveiling the Molecular Structure
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm) and a singlet for the N-H proton of the pyrazole ring (chemical shift can vary depending on the solvent and concentration).
¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, with distinct signals for the five carbon atoms of the pyrazole ring and the carboxylic acid. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The presence of the nitro group and the trifluoromethyl group will significantly influence the chemical shifts of the pyrazole ring carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-F stretching vibrations from the trifluoromethyl group, usually found in the 1000-1200 cm⁻¹ region.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.08 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and potentially fragments related to the pyrazole ring.
Synthesis and Reactivity: Constructing and Utilizing a Key Intermediate
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not widely published, a plausible synthetic route can be devised based on known methodologies for constructing highly functionalized pyrazole rings.
A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This can be followed by nitration of the pyrazole ring.
Plausible Synthetic Workflow
A potential synthetic pathway is outlined below. This approach leverages readily available starting materials and established chemical transformations.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis. Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory experiments.
Step 1: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
To a solution of a suitable 1,3-dicarbonyl precursor (e.g., derived from ethyl trifluoroacetoacetate) in a protic solvent like ethanol, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pyrazole ethyl ester.
Step 2: Synthesis of Ethyl 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate from the previous step.
-
Stir the reaction mixture at low temperature for a specified period, carefully monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the nitrated pyrazole ester.
Step 3: Synthesis of this compound
-
Dissolve the ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Chemical Reactivity
The reactivity of this compound is dictated by its three key functional groups:
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification, amidation, and conversion to the acid chloride. This is the primary handle for attaching the molecule to other chemical entities, such as linkers in PROTACs.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the strongly deactivating nitro and trifluoromethyl groups makes further substitution challenging. The N-H proton can be deprotonated and the resulting anion can be alkylated or acylated.
-
Nitro Group: The nitro group can be reduced to an amino group, providing another point for functionalization. This opens up possibilities for further derivatization and the synthesis of a wider range of analogues.
Applications in Drug Discovery: A Versatile Building Block for Targeted Therapies
The primary application of this compound in modern medicinal chemistry is as a versatile building block, particularly in the design and synthesis of PROTACs.[3]
Role in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5][6][] They typically consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.
This compound is often used as a component of the linker or as a scaffold to which the linker and one of the ligands are attached. Its carboxylic acid group provides a convenient attachment point for the linker through amide bond formation. The rigid pyrazole core helps to control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Role of this compound in PROTAC assembly.
The trifluoromethyl and nitro groups can also play a role in modulating the physicochemical properties of the final PROTAC molecule, such as its solubility, cell permeability, and metabolic stability.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on available safety data for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique combination of reactive and modulating functional groups makes it particularly well-suited for the synthesis of complex molecules for targeted therapies, most notably PROTACs. As the field of targeted protein degradation continues to expand, the importance of such specialized chemical tools is set to grow, making a thorough understanding of their properties and reactivity essential for researchers in the field.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemsrc. This compound. [Link]
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Hacıalioğlu, E. et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
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PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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Hacıalioğlu, E. et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
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ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
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Troup, R. I. et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
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Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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CAS Common Chemistry. 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. [Link]
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PMC. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. [Link]
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physical properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.[1] This guide provides a comprehensive analysis of its core physical and chemical properties, offering researchers and drug development professionals the foundational knowledge required for its effective handling, characterization, and application. The molecule's unique combination of a pyrazole core, a carboxylic acid, a nitro group, and a trifluoromethyl group imparts distinct electronic and steric characteristics that govern its behavior. This document synthesizes available data, both computed and experimental, to present a holistic view of its molecular identity, physicochemical parameters, and analytical characterization profile.
Molecular Identity and Structure
The structural architecture of this compound is key to its reactivity and physical properties. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with three powerful electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH). This substitution pattern profoundly influences the molecule's acidity, polarity, and potential for intermolecular interactions.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1322805-15-1 | CP Lab Safety[1] |
| Molecular Formula | C₅H₂F₃N₃O₄ | PubChem[2] |
| Molecular Weight | 225.08 g/mol | PubChem[2] |
| Canonical SMILES | C1(=C(NN=C1C(=O)O)C(F)(F)F)[O-] | PubChem[2] |
Summary of Physicochemical Properties
The following table summarizes the key physical and chemical properties of the title compound. It is critical to distinguish between computationally predicted values and those determined experimentally. Predicted values provide excellent estimations for logistical and experimental design but should be confirmed where possible.
| Property | Value | Type | Source |
| Molecular Weight | 225.08 g/mol | Computed | PubChem[2] |
| Boiling Point | 450.7 ± 45.0 °C at 760 mmHg | Predicted | Chemsrc[3] |
| Density | 1.9 ± 0.1 g/cm³ | Predicted | Chemsrc[3] |
| XLogP3 | 0.8 | Computed | PubChem[2] |
| Polar Surface Area (PSA) | 112 Ų | Computed | PubChem[2] |
| Hydrogen Bond Donors | 2 | Computed | PubChem[2] |
| Hydrogen Bond Acceptors | 6 | Computed | PubChem[2] |
| Purity (Commercial) | ≥97% | Experimental | CP Lab Safety[1] |
| Storage Conditions | Room temperature | Experimental | CP Lab Safety[1] |
Detailed Analysis of Physical Properties
Acidity and the Influence of Electron-Withdrawing Groups
Caption: Influence of electron-withdrawing groups on the acidity of the title compound.
Lipophilicity and Solubility
The octanol-water partition coefficient is a critical parameter in drug development, indicating the lipophilicity of a compound. The computed XLogP3 value for this molecule is 0.8.[2] This relatively low value suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance of hydrophilic and hydrophobic character. The presence of polar groups capable of hydrogen bonding (carboxylic acid, N-H of the pyrazole, nitro group) enhances its interaction with aqueous media. This balance is often desirable in drug candidates, as it can facilitate both sufficient aqueous solubility for formulation and adequate lipid membrane permeability to reach intracellular targets.
Thermal Properties and Physical State
The compound is supplied as a solid with recommended storage at room temperature, indicating reasonable thermal stability under standard laboratory conditions.[1] While an experimental melting point is not available, the high predicted boiling point of 450.7 °C suggests that strong intermolecular forces are present.[3] These forces likely include hydrogen bonding from the carboxylic acid and pyrazole N-H protons, as well as strong dipole-dipole interactions originating from the highly polar nitro and trifluoromethyl groups.
Standard Analytical Characterization Workflows
Confirmation of the identity and purity of this compound relies on a standard suite of analytical techniques. The causality behind this multi-faceted approach is the principle of orthogonal validation, where different methods provide complementary information to build a complete and trustworthy profile of the compound.
Experimental Protocol: A Self-Validating System
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) in negative mode to easily deprotonate the acidic proton.
-
Expected Result: A prominent ion peak corresponding to the [M-H]⁻ anion at an m/z of approximately 224.0, consistent with the molecular formula C₅HF₃N₃O₄⁻. The exact mass measurement from HRMS should align with the theoretical value (224.9997) within a narrow tolerance (e.g., < 5 ppm).[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the precise molecular structure by probing the chemical environment of each nucleus.
-
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and analyzed using ¹H, ¹³C, and ¹⁹F NMR.
-
Expected Results:
-
¹H NMR: Two broad, exchangeable singlets are expected: one for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm) and one for the pyrazole N-H proton.
-
¹³C NMR: Signals corresponding to the five unique carbon atoms, including the carboxyl carbon, the quaternary carbons of the pyrazole ring, and the carbon of the trifluoromethyl group (observed as a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology: Analysis of the neat solid using an attenuated total reflectance (ATR) accessory.
-
Expected Results: Characteristic absorption bands including a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
-
Caption: A typical workflow for the analytical characterization of the title compound.
Conclusion: Implications for Scientific Application
The physicochemical properties of this compound define its role as a versatile and potent building block in modern chemistry. Its high degree of functionalization, significant acidity, and balanced lipophilicity make it an attractive starting material for constructing more complex molecules, particularly in the synthesis of PROTACs and other targeted protein degraders.[1] The strong electron-withdrawing nature of its substituents can be leveraged to tune the electronic properties of target molecules and to serve as a handle for diverse chemical transformations. Researchers and drug development professionals can utilize the data and protocols within this guide to confidently incorporate this compound into their synthetic and screening workflows, accelerating the discovery of new chemical entities.
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structure elucidation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction
This compound (C₅H₂F₃N₃O₄, Molecular Weight: 225.08 g/mol ) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] The presence of a pyrazole core, a known pharmacophore, combined with the electron-withdrawing nitro and trifluoromethyl groups, and a carboxylic acid moiety, suggests a potential for diverse biological activities.[3][4] Accurate and unambiguous structure elucidation is a critical first step in understanding its chemical reactivity, and potential as a therapeutic agent.
This guide provides a comprehensive, multi-technique approach to the structural characterization of this molecule. It is designed for researchers and scientists, offering not just protocols, but the strategic reasoning behind the selection and application of various analytical methods. Our approach is rooted in the principle of orthogonal verification, where data from multiple independent techniques are integrated to build a conclusive and self-validating structural model.
The Strategic Workflow for Structure Elucidation
The elucidation of a novel molecular structure is a systematic process. For a molecule with the complexity of this compound, a combination of spectroscopic and spectrometric techniques is essential. The logical flow of analysis ensures that each step builds upon the last, progressively revealing the molecular architecture.
Below is a diagram illustrating the proposed workflow, which forms the backbone of this guide.
Caption: A strategic workflow for the structure elucidation of novel compounds.
Foundational Analysis: Molecular Formula and Functional Groups
2.1. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
Expertise & Experience: Before delving into complex spectroscopic analysis, it is imperative to establish the molecular formula. While the formula (C₅H₂F₃N₃O₄) is known, experimental verification is a cornerstone of good scientific practice. HRMS provides a highly accurate mass measurement, which can confirm the elemental composition.
Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is recommended to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Compare the measured exact mass of the [M-H]⁻ ion with the theoretical mass calculated for C₅HF₃N₃O₄⁻. The expected high-resolution mass provides irrefutable evidence for the elemental composition.
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For our target compound, we expect to see characteristic vibrations for the carboxylic acid, the nitro group, the C-F bonds of the trifluoromethyl group, and the pyrazole ring.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Analyze the spectrum for key absorption bands.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity/Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong[5][6][7] |
| 1760 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp[5][6][7] |
| 1560 - 1520 | Asymmetric N-O Stretch | Nitro Group (-NO₂) | Strong |
| 1350 - 1320 | Symmetric N-O Stretch | Nitro Group (-NO₂) | Medium-Strong |
| ~1600 & ~1475 | C=N and C=C Stretch | Pyrazole Ring | Medium |
| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, often multiple bands |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are required to piece together the full connectivity.
3.1. ¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum will provide information on the number and environment of protons. Given the structure, we expect to see signals for the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆. DMSO is chosen for its ability to dissolve the polar compound and to observe exchangeable protons (OH and NH).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Spectral Interpretation:
-
-COOH Proton: A very broad singlet is expected at a downfield chemical shift (typically >12 ppm).[6][8] This signal will disappear upon addition of a drop of D₂O, confirming its identity as an exchangeable proton.
-
N-H Proton: A broad singlet is also expected for the pyrazole N-H proton, likely in the range of 13-15 ppm, though this can vary. This signal will also be exchangeable with D₂O.
-
3.2. ¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the presence of the highly electronegative trifluoromethyl group, we can expect significant coupling between the fluorine atoms and adjacent carbons.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Spectral Interpretation: We anticipate 5 distinct carbon signals. The trifluoromethyl group will cause the C3 and the CF₃ carbons to appear as quartets due to ¹JCF and ²JCF coupling, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) |
| C=O (Carboxylic Acid) | 160 - 170 | Singlet |
| C5 (attached to COOH) | 140 - 150 | Singlet |
| C3 (attached to CF₃) | 135 - 145 | Quartet (²JCF) |
| C4 (attached to NO₂) | 120 - 130 | Singlet |
| CF₃ | 115 - 125 | Quartet (¹JCF) |
3.3. ¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is highly specific for fluorine-containing compounds. It will confirm the presence and electronic environment of the trifluoromethyl group.
Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same NMR sample.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Spectral Interpretation: A single sharp singlet is expected, confirming that all three fluorine atoms are chemically equivalent.
3.4. 2D NMR Spectroscopy for Connectivity
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, with its lack of C-H bonds, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlations to observe would be between the N-H proton and the C3, C4, and C5 carbons of the pyrazole ring, and between the carboxylic acid proton and the C5 and C=O carbons. These correlations are crucial for unambiguously assigning the positions of the substituents on the pyrazole ring.
Caption: Key expected HMBC correlations for structural confirmation.
Mass Spectrometry: Fragmentation Analysis
Expertise & Experience: Beyond confirming the molecular weight, mass spectrometry provides structural information through fragmentation patterns. The fragmentation of nitro-containing compounds often involves characteristic losses.
Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: Use a triple quadrupole or ion trap mass spectrometer.
-
Experiment: Select the [M-H]⁻ ion (m/z 224) as the precursor ion.
-
Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., argon).
-
Analysis: Analyze the resulting product ions.
Expected Fragmentation Pathways:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of NO₂ (46 Da): Loss of the nitro group is also highly probable.[9][10]
-
Loss of H₂O (18 Da): Loss of water from the carboxylic acid.
X-Ray Crystallography: The Definitive Structure
Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique can confirm the connectivity established by NMR and reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[11][12][13]
Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system (e.g., ethanol/water, acetone).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the final atomic coordinates and molecular structure.[11][14]
The crystal structure is expected to show extensive hydrogen bonding, likely forming dimers between the carboxylic acid groups of adjacent molecules, a common feature for pyrazole-carboxylic acids.[14]
Conclusion
The requires a methodical and multi-faceted analytical approach. By systematically applying HRMS, FTIR, a full suite of 1D and 2D NMR experiments, and MS/MS, a confident structural assignment can be made. Ultimately, single-crystal X-ray diffraction can provide the definitive and absolute confirmation of the molecular structure. This comprehensive strategy ensures the scientific integrity of the data and provides a solid foundation for any future research or development involving this promising compound.
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An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. With a molecular weight of 225.08 g/mol , this molecule integrates several key pharmacophores—a pyrazole core, a trifluoromethyl group, and a nitro group—that are known to modulate the bioactivity and physicochemical properties of drug candidates. This document will delve into its chemical identity, a plausible synthetic route, spectroscopic characteristics, potential therapeutic applications, and essential safety protocols.
Compound Identity and Physicochemical Properties
This compound is a substituted pyrazole derivative. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electronic environment of the pyrazole ring, impacting its reactivity and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃N₃O₄ | [1] |
| Molecular Weight | 225.08 g/mol | [1] |
| CAS Number | 1322805-15-1 | [1] |
| IUPAC Name | 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | [1] |
| Appearance | Solid (predicted) | - |
| Purity | Typically ≥97% | [2] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step. The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid.[3] The electron-withdrawing trifluoromethyl group at the C3 position and the ester group at the C5 position will direct the nitration to the C4 position.
-
Procedure:
-
To a stirred solution of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
-
Step 2: Hydrolysis of Ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide.
-
Procedure:
-
Dissolve the crude Ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Analysis
While specific spectral data for this exact compound is not publicly available, we can predict the expected spectroscopic characteristics based on its structure and data from similar compounds.
Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | A broad singlet for the N-H proton of the pyrazole ring and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the carboxylic carbon, the trifluoromethyl carbon, and the carbons of the pyrazole ring. The presence of the nitro and trifluoromethyl groups will cause significant shifts. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) - C=O stretch from the carboxylic acid (1710-1760 cm⁻¹) - N-O asymmetric and symmetric stretches from the nitro group (around 1550 and 1350 cm⁻¹) - C-F stretches from the trifluoromethyl group.[4][5] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 225.08 g/mol . |
Potential Applications in Drug Development
The unique combination of a pyrazole core, a trifluoromethyl group, and a nitro group suggests several potential applications in drug development, particularly in the fields of oncology and anti-inflammatory therapies.
Rationale for Therapeutic Potential
-
Pyrazole Core: The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[6]
-
Trifluoromethyl Group: The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.
-
Nitro Group: The nitro group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for other functional groups and can be involved in crucial binding interactions with biological targets. Furthermore, under hypoxic conditions found in solid tumors, the nitro group can be reduced to cytotoxic species, offering a targeted therapeutic approach.
Potential as an Anti-inflammatory Agent
Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3] The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory agent.
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A Technical Guide to the Spectroscopic Characterization of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1322805-15-1).[1][2][3] As a highly functionalized heterocyclic compound, it presents unique features in its spectroscopic data, which are critical for its identification, purity assessment, and application in research and drug development. This document outlines the predicted spectral data across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explains the underlying principles for these predictions, and provides standardized protocols for data acquisition. The integration of these techniques offers a self-validating system for the unambiguous structural elucidation of the title compound.
Molecular Structure and Spectroscopic Implications
This compound is a complex organic molecule with a molecular formula of C₅H₂F₃N₃O₄ and a molecular weight of 225.08 g/mol .[1][4] Its structure incorporates several key functional groups that dictate its spectroscopic behavior:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aromaticity influences the chemical shifts in NMR and provides characteristic vibrations in IR spectroscopy.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields adjacent nuclei in NMR and has intense, characteristic stretching vibrations in its IR spectrum.
-
Trifluoromethyl Group (-CF₃): Another powerful electron-withdrawing group. Its presence is definitively confirmed by ¹⁹F NMR and strong, complex C-F stretching bands in IR. The fluorine atoms induce splitting in the ¹³C NMR spectrum.
-
Carboxylic Acid Group (-COOH): This group has highly characteristic and easily identifiable signals in both NMR and IR spectra, notably the acidic proton in ¹H NMR and the extremely broad O-H stretch in IR.[5]
The strategic combination of these groups makes multi-faceted spectroscopic analysis essential for full characterization.
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be remarkably simple due to the absence of C-H bonds on the pyrazole ring. The only observable protons are those attached to heteroatoms.
-
Carboxylic Acid Proton (-COOH): This proton is highly acidic and subject to hydrogen bonding. It is expected to appear as a very broad singlet far downfield, typically in the range of 12.0 - 14.0 ppm . Its chemical shift can be highly dependent on concentration and the choice of solvent.[5]
-
Pyrazole N-H Proton: The proton on the pyrazole nitrogen will also be a broad singlet, appearing downfield due to the aromatic nature of the ring and the influence of adjacent electron-withdrawing groups. A predicted range is 13.0 - 15.0 ppm , though it may exchange with residual water in the solvent, potentially leading to signal broadening or disappearance.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1 | 12.0 - 14.0 | Broad Singlet | -COOH |
| 2 | 13.0 - 15.0 | Broad Singlet | Pyrazole N-H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide five distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached functional groups.
-
Carboxylic Acid Carbonyl (C=O): Expected in the typical range for carboxylic acids, around 160 - 170 ppm .
-
Pyrazole Ring Carbons:
-
C5 (-C-COOH): This carbon is attached to the carboxylic acid and a nitrogen atom. Its shift will be influenced by both, predicted around 140 - 150 ppm .
-
C3 (-C-CF₃): Attached to the trifluoromethyl group, this carbon's signal will be split into a quartet by the three fluorine atoms (¹JC-F coupling, ~270 Hz). It is expected around 115 - 125 ppm (q) .
-
C4 (-C-NO₂): This carbon is bonded to the strongly electron-withdrawing nitro group and is expected to be significantly deshielded, likely in the range of 145 - 155 ppm .
-
-
Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet due to the one-bond coupling to fluorine (¹JC-F). It will be found in the characteristic range for CF₃ groups, around 118 - 128 ppm (q) .
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Assignment |
| 1 | 160 - 170 | Singlet | C=O |
| 2 | 145 - 155 | Singlet | C4-NO₂ |
| 3 | 140 - 150 | Singlet | C5-COOH |
| 4 | 118 - 128 | Quartet (q) | -CF₃ |
| 5 | 115 - 125 | Quartet (q) | C3-CF₃ |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds. For this molecule, a single signal is expected.
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent and will produce a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is predicted to be in the range of -60 to -70 ppm (relative to CFCl₃).
Experimental Protocol for NMR Analysis
A robust and reproducible protocol is key to obtaining high-quality data.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it is capable of solubilizing the polar compound and allows for the observation of exchangeable protons (-COOH and N-H).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-pulse experiment. Ensure the spectral width is sufficient to include the downfield acidic protons (e.g., 0-16 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio. A long relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a standard one-pulse experiment, ensuring the reference frequency is set correctly for fluorine.
-
Data Processing: Process all spectra with appropriate phasing and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆ at 2.50 and 39.52 ppm, respectively).
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The spectrum of this compound is expected to be rich with distinct absorption bands.
Predicted IR Absorption Bands
The key diagnostic peaks arise from the carboxylic acid, nitro, and trifluoromethyl groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ . This broadening is a classic sign of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[5][6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹ is characteristic of the carbonyl group.[7][8]
-
N-O Stretches (Nitro Group): Two strong absorptions are predicted: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .
-
C-F Stretches (Trifluoromethyl Group): Multiple strong and complex bands are expected in the fingerprint region, typically between 1100-1350 cm⁻¹ . These often appear as some of the most intense peaks in the spectrum.
-
C=N and C=C Stretches (Pyrazole Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region can be attributed to the aromatic ring vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | -COOH Dimer |
| C=O Stretch | 1710 - 1760 | Strong, Sharp | -COOH |
| N-O Asymmetric Stretch | 1520 - 1560 | Strong | -NO₂ |
| C=N/C=C Ring Stretches | 1400 - 1600 | Medium | Pyrazole Ring |
| N-O Symmetric Stretch | 1340 - 1380 | Strong | -NO₂ |
| C-F Stretches | 1100 - 1350 | Strong, Multiple Bands | -CF₃ |
Experimental Protocol for IR Analysis
-
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.
-
ATR Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of all functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The compound has an exact mass of 224.9997 Da.[4] Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at m/z 225.000, confirming the elemental composition.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). Key fragmentation pathways involve the loss of stable neutral molecules or radicals.
Caption: Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Technique Selection: Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule, likely showing a strong [M-H]⁻ peak in negative ion mode. High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or TOF analyzer is recommended for accurate mass measurement.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Parameters (ESI-):
-
Ionization Mode: Negative
-
Capillary Voltage: 3-4 kV
-
Sheath/Auxiliary Gas: Nitrogen, at optimized flow rates.
-
Capillary Temperature: 250-300 °C
-
-
Data Acquisition: Acquire a full scan spectrum to identify the deprotonated molecular ion [M-H]⁻ at m/z 224. Perform tandem MS (MS/MS) on this ion to induce fragmentation and confirm the structural fragments.
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete picture. The strength of this characterization guide lies in the integration of complementary data to build an unassailable structural proof.
Caption: Integrated workflow for structural validation.
By following this workflow, a researcher can systematically acquire and interpret data. The ¹H and ¹⁹F NMR confirm the presence and ratio of key nuclei. The ¹³C NMR elucidates the full carbon backbone. IR spectroscopy validates the presence of all critical functional groups, while HRMS confirms the elemental composition and provides fragmentation data consistent with the proposed structure. The convergence of all data points provides a high degree of confidence in the identity and purity of this compound.
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A Guide to the Multinuclear NMR-Based Structural Elucidation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Designed for researchers and professionals in drug discovery and chemical synthesis, this document offers an in-depth exploration of the theoretical underpinnings and practical application of ¹H, ¹³C, and ¹⁹F NMR for the unambiguous structural verification of this highly functionalized heterocyclic compound. We will dissect the expected spectral features, provide a robust experimental protocol, and discuss advanced considerations such as tautomerism and solvent effects. The causality behind experimental choices and spectral interpretation is emphasized to ensure both technical accuracy and field-proven insight.
Introduction: The Compound and the Challenge
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrazole core, decorated with three distinct and powerful electron-withdrawing groups—a nitro group, a trifluoromethyl group, and a carboxylic acid—makes it a versatile scaffold for developing novel therapeutic agents. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity.
Given the absence of C-H bonds on the pyrazole ring, standard ¹H NMR provides limited structural information. Therefore, a multi-pronged approach utilizing multinuclear NMR (¹³C and ¹⁹F) is not just beneficial but essential for its complete and unambiguous characterization. This guide serves as a detailed roadmap for performing and interpreting these crucial experiments.
The chemical structure, with systematic numbering for NMR assignment, is presented below.[1]
Caption: Numbered structure of this compound.
Predicted NMR Spectral Analysis
The predictive analysis of the NMR spectra is grounded in the fundamental principles of chemical shifts and coupling constants, influenced by the powerful inductive and resonance effects of the nitro, trifluoromethyl, and carboxyl substituents.
¹H NMR Spectrum
The proton NMR spectrum is expected to be deceptively simple, showing only signals from exchangeable protons.
-
N1-H Proton: The proton on the pyrazole nitrogen is expected to appear as a very broad singlet at a significantly downfield chemical shift, typically in the range of δ 13.0 - 15.0 ppm . Its breadth is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or trace water. The exact position is highly dependent on the solvent, concentration, and temperature.
-
COOH Proton: The carboxylic acid proton is also highly deshielded and will appear as a broad singlet, often in the range of δ 11.0 - 13.0 ppm .[2] In a solvent like DMSO-d6, which is a hydrogen bond acceptor, this signal is readily observable.
¹³C NMR Spectrum
The ¹³C NMR spectrum is the most information-rich for this molecule, revealing the carbon backbone and the influence of the substituents. All signals are expected to be singlets in a proton-decoupled spectrum, but with notable coupling to fluorine.
-
C3 (Carbon bearing -CF₃): This carbon is directly attached to the highly electronegative CF₃ group. It is expected to appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shift is predicted to be in the range of δ 115 - 125 ppm , with a large coupling constant of ¹JCF ≈ 270-280 Hz .
-
C4 (Carbon bearing -NO₂): The nitro group is a powerful electron-withdrawing group, which significantly deshields the attached carbon. C4 is expected to be downfield, in the region of δ 145 - 155 ppm . It may exhibit a smaller two-bond coupling to the fluorine atoms (²JCCF).
-
C5 (Carbon bearing -COOH): This carbon is attached to both a ring nitrogen and the carboxylic acid group. Its chemical shift is anticipated in the δ 140 - 150 ppm range.
-
-COOH (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid will be the most downfield signal of the sp² carbons, typically appearing between δ 160 - 170 ppm .[2]
-
-CF₃ (Trifluoromethyl Carbon): This signal is often observed in ¹³C NMR spectra, though it can be broad. It will appear as a quartet with a very large one-bond C-F coupling constant. Its chemical shift is generally around δ 118 - 125 ppm .
¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides a clear and unambiguous signal for the trifluoromethyl group.[3][4]
-
-CF₃ Group: The spectrum is expected to show a single, sharp singlet. The chemical shift for a CF₃ group on a heterocyclic ring is typically in the range of δ -60 to -65 ppm (relative to CFCl₃ at 0 ppm).[5][6] The absence of any coupling confirms the presence of a CF₃ group rather than a CF₂H or CFH₂ moiety.
Summary of Predicted NMR Data
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | N1-H | 13.0 - 15.0 | Broad Singlet | - |
| COOH | 11.0 - 13.0 | Broad Singlet | - | |
| ¹³C | C3 | 115 - 125 | Quartet | ¹JCF ≈ 270-280 |
| C4 | 145 - 155 | Singlet (or narrow q) | ²JCCF may be visible | |
| C5 | 140 - 150 | Singlet | - | |
| COOH | 160 - 170 | Singlet | - | |
| ¹⁹F | -CF₃ | -60 to -65 | Singlet | - |
Recommended Experimental Protocol
Adherence to a validated protocol is critical for acquiring high-quality, reproducible NMR data. The following methodology is recommended.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the N-H and COOH protons, making them more easily observable.[7][8]
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the spectra to δ 0.00 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard (δ 0.00 ppm), but referencing can often be done externally or relative to a known secondary standard.
NMR Instrument Parameters
The following parameters are suggested for a 400 MHz spectrometer.
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |
| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard 1-pulse (zg) |
| Spectral Width | 20 ppm (8000 Hz) | 250 ppm (25000 Hz) | 200 ppm (75200 Hz) |
| Acquisition Time | ~2.0 s | ~1.0 s | ~1.0 s |
| Relaxation Delay (D1) | 5.0 s | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 | 32 |
| Temperature | 298 K | 298 K | 298 K |
Workflow for Structural Confirmation
The process of confirming the structure involves a logical flow from data acquisition to final assignment, integrating data from all three nuclei.
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An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and metabolic stability have made it a cornerstone in the development of a multitude of therapeutic agents.[3][4] From the early analgesic and antipyretic agent antipyrine, discovered in 1884, to modern blockbuster drugs like the anti-inflammatory celecoxib (Celebrex®) and the kinase inhibitor ibrutinib, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities.[1][5][6] This guide provides an in-depth technical exploration of the core biological activities of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a curated summary of their diverse therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[7][8]
I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
The anti-inflammatory prowess of pyrazole derivatives is perhaps their most well-documented and clinically successful application.[5][9] The archetypal example, celecoxib, revolutionized anti-inflammatory therapy through its selective inhibition of cyclooxygenase-2 (COX-2).[10][11][12]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[5][13] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to therapeutic effects but also gastrointestinal side effects.[5][12]
Many pyrazole derivatives, particularly those with a diaryl-substituted scaffold like celecoxib, are designed to selectively bind to and inhibit the COX-2 enzyme.[11][12] The chemical structure of celecoxib, with its sulfonamide side chain, allows it to fit into a hydrophilic side pocket present in the active site of COX-2, a feature absent in COX-1.[10][12] This selective inhibition blocks the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins like PGE2, which in turn alleviates pain and inflammation.[10][11][13]
Beyond direct COX-2 inhibition, some pyrazole derivatives exert their anti-inflammatory effects by modulating other key inflammatory mediators and pathways, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of lipoxygenase (LOX) and p38 MAP kinase.[5][14]
Featured Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
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The Discovery of Novel Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals
Abstract: The pyrazole carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns make it an ideal starting point for the discovery of novel drugs. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles and practical methodologies involved in the discovery of new pyrazole carboxylic acid-based drug candidates. We will explore efficient synthetic strategies, from classical condensations to modern multi-component reactions, detail essential characterization techniques, and outline robust biological screening protocols. By integrating field-proven insights with foundational scientific principles, this guide aims to equip researchers with the knowledge to navigate the iterative cycle of design, synthesis, and evaluation, ultimately accelerating the journey from hit identification to lead optimization.
Introduction: The Enduring Significance of the Pyrazole Carboxylic Acid Scaffold
Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the pyrazole nucleus stands out for its remarkable versatility.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a feature that imparts a unique combination of chemical properties.[2] The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, allowing for complex and specific interactions with biological targets.[2]
Pharmacophoric Features and Therapeutic Relevance
The pyrazole ring is often considered a bioisostere for a phenyl group, offering similar spatial arrangement while improving physicochemical properties like solubility and metabolic stability.[2] The incorporation of a carboxylic acid moiety provides a critical anchor point for interacting with polar amino acid residues in enzyme active sites and serves as a convenient synthetic handle for creating esters, amides, and other derivatives to modulate pharmacokinetics.
This powerful combination of features has led to the development of numerous successful drugs across a wide range of therapeutic areas. Pyrazole-containing compounds have demonstrated potent anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic activities.[1][3][4][5] A landmark example is Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for arthritis and acute pain, which features a 1,5-diarylpyrazole core.[6][7][8]
Marketed Drugs and Clinical Candidates
The success of the pyrazole scaffold extends far beyond anti-inflammatory agents. Other notable examples include:
-
Rimonabant , an inverse agonist for the cannabinoid receptor CB1, investigated for obesity.
-
Sildenafil (Viagra®) , where a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidinone) is key to its activity as a PDE5 inhibitor.[9]
-
Ceftolozane , a fifth-generation cephalosporin antibiotic, where the pyrazole ring contributes to its stability against β-lactamases.[2]
The continued approval of pyrazole-containing drugs by regulatory bodies like the FDA underscores the scaffold's importance and fuels ongoing research into novel derivatives.[2]
Synthetic Strategies for Novel Pyrazole Carboxylic Acid Libraries
The creation of diverse libraries of novel compounds is the first step in any discovery program. The synthesis of the pyrazole ring is well-established, with both classical and modern methods offering distinct advantages.
Classical Synthesis: The Knorr Pyrazole Synthesis
The most fundamental and widely utilized method for constructing the pyrazole core is the Knorr pyrazole synthesis .[10] This reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[10][11] The choice of a β-ketoester as the dicarbonyl component is a common and effective route to pyrazole carboxylic acid precursors.[12]
The mechanism proceeds through the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring.[6][12] While robust and reliable, a key limitation when using unsymmetrical dicarbonyls is the potential formation of regioisomers.[13]
Caption: The reaction mechanism of the Knorr pyrazole synthesis.
Modern Approaches: Multi-component Reactions (MCRs)
To improve efficiency and access greater chemical diversity, medicinal chemists increasingly turn to multi-component reactions (MCRs) . These reactions combine three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion.[14][15] MCRs for pyrazole synthesis often proceed via the in situ formation of a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine.[14][16]
Causality Behind Experimental Choice: The primary advantage of MCRs is their operational simplicity and efficiency. By avoiding the isolation of intermediates, they save time, reduce solvent waste, and allow for the rapid generation of large compound libraries.[17][18] This makes MCRs particularly well-suited for high-throughput synthesis in the early stages of drug discovery. Green chemistry principles are also inherent, with many MCRs being performed in environmentally benign solvents like water or ethanol.[15][18]
Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate
This protocol describes a general and reliable method for synthesizing a pyrazole carboxylic acid ester, a key intermediate that can be readily hydrolyzed to the final carboxylic acid.
Self-Validating System: This protocol includes defined reaction monitoring steps (TLC) and purification standards (column chromatography) to ensure the isolation of a high-purity product, which is critical for accurate biological testing.
-
Reagent Preparation: To a round-bottom flask, add the substituted aryl acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) to absolute ethanol (15 mL/mmol of acetophenone).
-
Base Addition: While stirring in an ice bath, slowly add a solution of sodium ethoxide (1.2 eq) in ethanol. Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of the intermediate 1,3-dioxoester can be monitored by Thin Layer Chromatography (TLC).[3]
-
Hydrazine Addition: Cool the reaction mixture again in an ice bath. Add hydrazine hydrate (1.5 eq) dropwise, followed by glacial acetic acid (2.0 eq).
-
Reaction Reflux: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the consumption of the intermediate and the formation of the pyrazole product by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.[3]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical and Structural Characterization
Unambiguous confirmation of a newly synthesized compound's structure and purity is a non-negotiable step in drug discovery. Erroneous biological data derived from impure or misidentified compounds can derail a research program.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[19] For pyrazole carboxylic acids, key diagnostic signals include the pyrazole C-4 proton (a singlet typically around 6.5-7.5 ppm) and the exchangeable N-H proton (a broad singlet). Solid-state NMR can also be employed to investigate hydrogen bonding and tautomeric forms in the crystal lattice.[20][21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the confirmation of the elemental formula of the compound.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a final compound. A sample is considered suitable for biological screening if its purity is >95% as determined by HPLC analysis, typically using a UV detector at multiple wavelengths.
Table 1: Representative Characterization Data for a Novel Pyrazole Carboxylic Acid
| Parameter | Method | Result | Interpretation |
| Identity | ¹H NMR | δ 13.1 (br s, 1H), 7.8-7.4 (m, 5H), 7.1 (s, 1H) | Confirms presence of carboxylic acid, aryl group, and pyrazole C4-H. |
| Identity | ¹³C NMR | δ 165.2, 148.1, 142.5, 130-128 (m), 108.3 | Confirms carboxylic acid, pyrazole, and aryl carbons. |
| Identity | HRMS (ESI+) | m/z = 217.0608 [M+H]⁺ | Corresponds to the calculated exact mass for C₁₁H₈N₂O₂ + H⁺. |
| Purity | HPLC | 98.7% (at 254 nm) | Compound is of sufficient purity for in vitro biological assays. |
Biological Screening and Assay Development
With a library of pure, characterized compounds in hand, the next phase is to evaluate their biological activity. The choice of assay depends entirely on the therapeutic target of interest.
Identifying and Validating Biological Targets
Pyrazole carboxylic acids have been successfully developed as inhibitors for a wide range of targets, including:
-
Enzymes: Cyclooxygenases (COX-1/COX-2), kinases, and metalloproteases are common targets.[7][23][24]
-
Receptors: Aryl hydrocarbon receptor (AhR) antagonists have been identified from this scaffold.[25]
The initial screening is often performed in vitro to determine if the synthesized compounds interact with the purified target protein or a specific cellular pathway.
In Vitro Assay Methodologies
The goal of the primary assay is to efficiently screen the compound library to identify "hits"—compounds that show activity at a relevant concentration. For enzyme inhibitors, this typically involves determining the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Causality Behind Experimental Choice: An in vitro enzyme inhibition assay is chosen for primary screening because it is highly controlled, reproducible, and directly measures the interaction between the compound and its intended target. This biochemical approach isolates the interaction from the complexities of a cellular environment, providing clean, quantifiable data (like an IC₅₀) that is essential for establishing a structure-activity relationship (SAR).
Experimental Protocol: A Representative Kinase Inhibition Assay
This protocol outlines a common method for screening compounds against a protein kinase using a fluorescence-based detection method.
Self-Validating System: The protocol incorporates positive controls (known inhibitor) and negative controls (DMSO vehicle) to validate each assay plate. The calculation of a Z'-factor is a statistical measure used to confirm the robustness and quality of the assay itself.
-
Compound Preparation: Prepare serial dilutions of the test compounds (and a known reference inhibitor) in a 384-well plate. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used. Also include wells with DMSO only (0% inhibition control) and a potent inhibitor (100% inhibition control).
-
Enzyme and Substrate Addition: Add the kinase enzyme and its specific peptide substrate (often tagged with a fluorescent probe) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding Adenosine-5'-triphosphate (ATP). Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution that chelates the remaining ATP (e.g., EDTA). Read the fluorescence intensity on a plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus, the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Identifying a "hit" is only the beginning. The subsequent process of "lead optimization" is an iterative cycle of chemical modification and biological testing aimed at improving a compound's potency, selectivity, and drug-like properties.
The Iterative Cycle of Drug Design
The core of this phase is establishing a Structure-Activity Relationship (SAR) , which describes how specific changes to a molecule's structure affect its biological activity.[26][27] By systematically modifying different parts of the hit molecule—for instance, changing substituents on the aryl rings or modifying the carboxylic acid to an ester or amide—researchers can build a detailed understanding of the pharmacophore.[23]
Caption: The iterative cycle of lead optimization in drug discovery.
Case Study: SAR of a Pyrazole Carboxylic Acid-based COX-2 Inhibitor
The development of selective COX-2 inhibitors like Celecoxib provides a classic SAR case study.[8][28]
-
1,5-Diaryl System: Two aryl rings at positions 1 and 5 of the pyrazole are critical. The ring at position 1 fits into a hydrophobic pocket of the COX-2 enzyme.[8]
-
The Selectivity "Handle": A key discovery was that a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group at the para position of the N-1 phenyl ring was responsible for selectivity.[28][29] This group can access a secondary side-pocket present in COX-2 but not in COX-1, thus conferring isoform selectivity.[8]
-
The Carboxylic Acid Moiety: While Celecoxib itself does not have a carboxylic acid, many other NSAIDs do, and this group typically binds to a key arginine residue (Arg120) in the active site of both COX isoforms. In the design of novel pyrazole-based inhibitors, a carboxylic acid or a bioisostere can be positioned to make this critical interaction.
Caption: SAR highlights of a selective pyrazole COX-2 inhibitor.
Conclusion and Future Perspectives
The discovery of novel pyrazole carboxylic acids remains a vibrant and highly productive area of drug discovery. The scaffold's proven track record, combined with modern synthetic innovations like multi-component and flow chemistry, ensures its continued relevance.[1][13] Future efforts will likely focus on exploring new biological targets and utilizing computational chemistry and machine learning to predict the activity of virtual libraries, thereby refining the design-synthesize-test cycle even further. By building upon the foundational principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
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A Guide to the Theoretical Exploration of Trifluoromethyl-Containing Pyrazoles: A Computational Chemistry Perspective
Abstract
Trifluoromethyl-containing pyrazoles are a cornerstone of modern medicinal chemistry and materials science, their unique physicochemical properties largely dictated by the potent electronic influence of the trifluoromethyl (−CF₃) group.[1][2] This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to investigate these valuable heterocyclic compounds. Moving beyond a simple recitation of methods, this document elucidates the causality behind computational choices, provides validated protocols for key theoretical experiments, and demonstrates how in silico studies can powerfully predict and rationalize the structural, electronic, and reactive properties of trifluoromethylated pyrazoles.
The Strategic Importance of the Trifluoromethyl Group in Pyrazole Scaffolds
The incorporation of a trifluoromethyl group into a pyrazole ring is a strategic decision in molecular design, aimed at modulating a range of properties crucial for biological activity and material performance.[3] The high electronegativity of fluorine atoms imparts a strong inductive electron-withdrawing effect, profoundly altering the electronic landscape of the pyrazole system.[4] This modification can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the acidity of N-H protons, which in turn influences binding interactions with biological targets.[2]
Theoretical studies are indispensable for quantifying these effects and providing a predictive framework for rational design. By employing computational chemistry, we can dissect the intricate interplay between the −CF₃ group and the pyrazole core, gaining insights that are often challenging to resolve through experimental means alone.
Core Computational Methodologies: A Rationale-Driven Approach
The accuracy of any theoretical study hinges on the judicious selection of computational methods. For trifluoromethyl-containing pyrazoles, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of computational cost and accuracy.[1][5]
Choosing the Right Tool: Functionals and Basis Sets
The choice of a DFT functional and basis set is not arbitrary; it is a critical decision informed by the specific chemical nature of the system.
-
Functionals: For organofluorine compounds, hybrid meta-GGA functionals, such as the M06-2X , are often recommended.[1] These functionals are parameterized to better handle non-covalent interactions and the electronic effects of electronegative atoms. The popular B3LYP functional is also widely used and can provide reliable geometries, though it may be less accurate for reaction barriers involving highly electronegative species.[6][7] For studies involving excited states, such as predicting UV-Vis spectra, time-dependent DFT (TD-DFT) calculations are employed, often with range-separated functionals like CAM-B3LYP to mitigate charge-transfer excitation issues.[6]
-
Basis Sets: Pople-style basis sets are commonly employed. A 6-31G(d) basis set is often sufficient for initial geometry optimizations of medium-sized molecules.[1] However, for higher accuracy in energy calculations, spectroscopic predictions, and capturing the diffuse nature of electron density around fluorine atoms, a larger, triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is strongly recommended.[7] The inclusion of diffuse functions ('++') is particularly important for describing non-covalent interactions and accurately representing the lone pairs on nitrogen and fluorine.
Expert Insight: The rationale for selecting a functional like M06-2X over B3LYP for reaction energetics stems from its improved performance for main-group thermochemistry and barrier heights. The fluorine atoms in the −CF₃ group create a complex electronic environment with significant electron correlation effects that M06-2X is better equipped to handle. Similarly, the necessity of diffuse functions in the basis set arises from the high electronegativity of fluorine, which can lead to more spread-out electron clouds.
Unveiling Structural and Electronic Landscapes
DFT calculations provide a powerful lens through which to examine the fundamental structural and electronic properties of trifluoromethyl-pyrazoles.
Molecular Geometry and the Influence of the −CF₃ Group
Geometry optimization is the first step in most computational studies. The resulting bond lengths, bond angles, and dihedral angles provide a detailed 3D picture of the molecule's lowest energy conformation.
| Parameter | 3-Methyl-5-(trifluoromethyl)pyrazole | 3,5-Bis(trifluoromethyl)pyrazole |
| C3–CF₃ Bond Length (Å) | ~1.49 - 1.52 | ~1.49 - 1.52 |
| C5–CF₃ Bond Length (Å) | N/A | ~1.49 - 1.52 |
| N1–N2 Bond Length (Å) | ~1.36 | ~1.37 |
| C3–N2 Bond Angle (°) | ~111.5 | ~112.0 |
| Note: These are representative value ranges derived from computational studies. Actual values will vary with the specific molecule and level of theory. |
Probing the Electronic Environment: Charge Distribution and Molecular Orbitals
The strong electron-withdrawing nature of the −CF₃ group significantly polarizes the pyrazole ring. This can be quantified using various population analysis schemes.
-
Mulliken and Natural Population Analysis (NPA): These methods partition the electron density to assign partial charges to each atom. Consistently, the carbon atom of the −CF₃ group shows a significant positive charge, while the fluorine atoms are strongly negative. This polarization extends to the pyrazole ring, influencing its reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The −CF₃ group typically lowers the energy of both the HOMO and LUMO.[8] A lower HOMO energy suggests reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Below is a diagram illustrating the general electronic influence of a C3-trifluoromethyl group on the pyrazole ring.
Caption: Inductive effect of the −CF₃ group on the pyrazole ring.
Predicting Reactivity and Elucidating Reaction Mechanisms
Computational chemistry provides an unparalleled ability to map out entire reaction pathways, identify transition states, and rationalize selectivity. This is particularly valuable for complex reactions like 1,3-dipolar cycloadditions used to synthesize these pyrazoles.[1][9]
A Step-by-Step Protocol for Mapping a Reaction Pathway
Here, we outline a general workflow for studying a reaction mechanism, such as the [3+2] cycloaddition to form a trifluoromethyl-pyrazole, using Gaussian software.[8][10]
-
Step 1: Optimize Reactant and Product Geometries:
-
Build the individual reactant molecules and the final pyrazole product in a molecular editor (e.g., GaussView).
-
Perform a full geometry optimization and frequency calculation for each species. A common keyword line in Gaussian would be: #p M062X/6-311++G(d,p) Opt Freq
-
Confirm that reactants and products are true minima on the potential energy surface (i.e., they have zero imaginary frequencies).
-
-
Step 2: Locate the Transition State (TS):
-
Build an initial guess for the transition state structure. This is often the most challenging step and may require chemical intuition or specialized search algorithms (e.g., QST2 or QST3 in Gaussian).
-
Perform a transition state optimization using a keyword like Opt=(TS,CalcFC,NoEigentest). CalcFC calculates force constants at the first step, which can aid convergence.
-
A successful TS optimization will yield a structure with exactly one imaginary frequency.
-
-
Step 3: Verify the Transition State:
-
Visualize the imaginary frequency's vibrational mode. It should correspond to the motion along the reaction coordinate (e.g., the simultaneous formation of the two new sigma bonds in the cycloaddition).
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS connects the reactants and products. The keyword line would be: #p M062X/6-311++G(d,p) IRC=(CalcFC,MaxPoints=50)
-
-
Step 4: Construct the Reaction Energy Profile:
-
Calculate the single-point energies of all optimized structures (reactants, TS, product) with the same level of theory.
-
The activation energy (ΔE‡) is the energy difference between the TS and the reactants. The reaction energy (ΔErxn) is the energy difference between the product and the reactants.
-
Caption: A representative reaction energy profile for a single-step reaction.
In Silico Spectroscopy: Predicting and Interpreting Spectra
Computational methods can predict various spectroscopic properties with remarkable accuracy, aiding in structure elucidation and the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Calculating NMR chemical shifts is a routine task in computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach.[11]
-
Protocol:
-
Optimize the geometry of the molecule at a reliable level of theory (e.g., M06-2X/6-311++G(d,p)).
-
Perform a GIAO NMR calculation on the optimized geometry. The Gaussian keyword is simply NMR.
-
The output provides absolute shielding tensors. These are typically converted to chemical shifts by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. δ_calc = σ_TMS - σ_calc
-
| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) |
| ¹H (pyrazole ring) | 6.5 - 8.0 | 6.4 - 7.9 |
| ¹³C (pyrazole ring) | 105 - 145 | 106 - 146 |
| ¹³C (CF₃) | ~120 (quartet) | ~121 (quartet) |
| ¹⁹F (CF₃) | -60 to -65 | -61 to -66 |
| Note: Representative chemical shift ranges. Experimental values depend on solvent and substitution. Calculated values are highly dependent on the level of theory and referencing method. |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
-
Infrared (IR) Spectroscopy: Frequency calculations, performed after geometry optimization, yield harmonic vibrational frequencies and IR intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). Key vibrational modes, such as C-F stretches (~1100-1300 cm⁻¹) and N-H stretches (~3400-3500 cm⁻¹), can be identified and compared with experimental FT-IR spectra.
-
UV-Vis Spectroscopy: TD-DFT calculations are used to predict electronic excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption bands in a UV-Vis spectrum.[12] This is invaluable for understanding the electronic transitions (e.g., π → π*) within the conjugated pyrazole system.
Conclusion and Future Outlook
Theoretical studies provide a robust and predictive platform for the investigation of trifluoromethyl-containing pyrazoles. From rationalizing the choice of DFT functional to providing step-by-step protocols for mechanism investigation and spectroscopic prediction, computational chemistry empowers researchers to understand and harness the unique properties of these fluorinated heterocycles. As computational resources grow and theoretical models become more sophisticated, the synergy between in silico prediction and experimental validation will continue to accelerate innovation in the design of next-generation pharmaceuticals and advanced materials built upon the trifluoromethyl-pyrazole scaffold.
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The Multifaceted Mechanisms of Action of Nitropyrazole Compounds: A Technical Guide for Researchers
Introduction: The Emergence of Nitropyrazoles in Drug Discovery
Nitropyrazole compounds, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and at least one nitro group, have garnered significant attention in medicinal chemistry. This class of molecules exhibits a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics.[1][2] The introduction of the nitro group, a strong electron-withdrawing moiety, often modulates the pharmacokinetic and pharmacodynamic properties of the parent pyrazole scaffold, leading to enhanced potency and, in some cases, novel mechanisms of action.[3] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of nitropyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering a robust resource for advancing the study and application of these versatile compounds.
Part 1: Anticancer Mechanisms of Nitropyrazole Compounds
The anticancer potential of nitropyrazole derivatives is a rapidly evolving field of research. These compounds have been shown to exert their effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[4][5]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Nitropyrazole derivatives have emerged as potent inhibitors of several cancer-associated kinases.
One notable example is the inhibition of Aurora A kinase by a series of pyrazole-based compounds. Structure-activity relationship (SAR) studies of these compounds revealed that the presence of a nitro group was more optimal for inhibitory activity compared to other substituents like hydrogen, methyl, methoxy, or chloro groups.[3]
Key Insight for Researchers: The electron-withdrawing nature of the nitro group can significantly influence the binding affinity of the pyrazole scaffold to the ATP-binding pocket of kinases, a critical interaction for inhibitory activity. This highlights the importance of exploring nitro-substituted analogs in kinase inhibitor discovery programs.
Table 1: Inhibitory Activity of a Nitropyrazole Derivative Against Cancer Cell Lines and Aurora A Kinase [3]
| Compound | Target Cell Line/Enzyme | IC50 (µM) |
| Nitropyrazole Derivative 6 | HCT116 (Colon Cancer) | 0.39 |
| MCF7 (Breast Cancer) | 0.46 | |
| Aurora A Kinase | 0.16 |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the inhibitory activity of nitropyrazole compounds against a specific protein kinase.[7]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Nitropyrazole compound (test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the nitropyrazole compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the kinase substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is proportional to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[7]
Diagram 1: Kinase Inhibition by Nitropyrazoles Workflow
Caption: Simplified apoptotic pathway induced by nitropyrazoles.
Studies have demonstrated that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can activate pro-apoptotic proteins such as Bax and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. [8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of nitropyrazole compounds on the cell cycle distribution of cancer cells. [9] Materials:
-
Cancer cell line of interest
-
Nitropyrazole compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cancer cells and treat them with the nitropyrazole compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes. [9]4. Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [10]
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by western blotting to confirm the induction of apoptosis by nitropyrazole compounds. [11][12] Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane. [11]4. Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, wash and incubate with HRP-conjugated secondary antibodies. [11]5. Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in cleaved caspase-3 and a decrease in Bcl-2 would indicate the induction of apoptosis. [12]
DNA Interaction and Damage
Some nitropyrazole derivatives, particularly when complexed with metal ions like platinum, can act as DNA-interacting agents. [9][13]These complexes can bind to DNA through intercalation or covalent binding, leading to DNA damage and the activation of apoptotic pathways. [8][14]The cytotoxic activity of trans-[PtCl2(1-methyl-4-nitropyrazole)2] has been shown to be significantly higher than that of cisplatin in certain cancer cell lines. [9][13]Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to induce DNA damage, as evidenced by increased comet tail length in the comet assay, suggesting they cause genotoxic stress through DNA strand breaks. [8]
Part 2: Anti-inflammatory Mechanisms of Nitropyrazole Compounds
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Nitropyrazole compounds have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory mediators.
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a signaling molecule involved in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Certain pyrazole derivatives have been identified as potent inhibitors of NOS isoforms. [15][16]For instance, 1H-Pyrazole-1-carboxamidine (PCA) inhibits iNOS, eNOS, and nNOS, while some substituted derivatives show selectivity for iNOS. [15][16]The inhibition is often competitive with the natural substrate, L-arginine. [15] Table 2: Inhibitory Activity of Pyrazole Derivatives Against Nitric Oxide Synthase (NOS) Isoforms [15]
| Compound | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) |
|---|---|---|---|
| 1H-Pyrazole-1-carboxamidine (PCA) | ~0.2 | ~0.2 | ~0.2 |
| 3-Methyl-PCA | 5 | >100 | >100 |
| 4-Methyl-PCA | 2.4 | >100 | >100 |
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a colorimetric method to measure NOS activity by quantifying the production of nitrite, a stable breakdown product of NO, using the Griess reagent. [17][18] Materials:
-
Cell or tissue lysates
-
NOS Assay Buffer
-
NOS cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin)
-
L-arginine (substrate)
-
Nitrate reductase (to convert nitrate to nitrite)
-
Griess Reagents 1 and 2
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare lysates from cells or tissues to be assayed.
-
NOS Reaction: In a 96-well plate, combine the sample, NOS assay buffer, cofactors, and L-arginine. To measure the effect of a nitropyrazole inhibitor, add it to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase to convert any nitrate to nitrite.
-
Griess Reaction: Add Griess reagents to the wells, which will react with nitrite to form a colored product. [18]6. Data Analysis: Measure the absorbance at 540 nm. A decrease in absorbance in the presence of the nitropyrazole compound indicates inhibition of NOS activity. [18]
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [19]The inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major mechanism of action for many anti-inflammatory drugs. [20]Pyrazole-containing compounds are known to be effective COX-2 inhibitors.
Experimental Protocol: COX Activity Assay
This protocol outlines a method to measure the peroxidase activity of COX enzymes, which can be used to screen for inhibitors like nitropyrazole compounds. [21][22] Materials:
-
Purified COX-1 and COX-2 enzymes or cell/tissue lysates
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare the COX enzymes and the nitropyrazole test compounds.
-
Reaction Setup: In a 96-well plate, add the COX enzyme, assay buffer, heme, and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Data Acquisition: Monitor the change in absorbance at 590 nm over time. The rate of color development is proportional to COX activity. [22]5. Data Analysis: Calculate the percentage of inhibition for each concentration of the nitropyrazole compound to determine its IC50 value.
Part 3: Antimicrobial Mechanisms of Nitropyrazole Compounds
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. [17]Pyrazole derivatives have shown promise as antibacterial and antifungal agents.
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure, making it an excellent target for antibiotics. [23][]Some pyrazole-containing compounds have been found to disrupt the bacterial cell wall. [17]The likely mechanism involves the inhibition of enzymes crucial for peptidoglycan biosynthesis. [2][25] Diagram 3: Bacterial Cell Wall Synthesis Inhibition
Caption: Mechanism of bacterial cell wall synthesis inhibition.
Experimental Protocol: Peptidoglycan Biosynthesis Assay
This whole-cell assay can be used to screen for inhibitors of the peptidoglycan biosynthesis pathway. [2] Materials:
-
Bacterial strain (e.g., E. coli)
-
Radioactively labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)
-
Buffer and cofactors for the reaction
-
Nitropyrazole test compounds
-
Scintillation counter
Procedure:
-
Preparation of Permeabilized Cells: Prepare osmotically stabilized bacterial cells and permeabilize them by freezing and thawing.
-
Assay Reaction: Incubate the permeabilized cells with [¹⁴C]UDP-GlcNAc and other necessary components in the presence or absence of the nitropyrazole test compound.
-
Detection of Peptidoglycan: After the reaction, measure the amount of radioactivity incorporated into the newly synthesized peptidoglycan.
-
Data Analysis: A reduction in radioactivity in the presence of the test compound indicates inhibition of the peptidoglycan biosynthesis pathway. [2]
Conclusion and Future Directions
Nitropyrazole compounds represent a versatile and promising class of molecules with diverse and potent biological activities. Their mechanisms of action, spanning from the inhibition of key enzymes in cancer and inflammation to the disruption of essential bacterial processes, underscore their therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and characterize the specific molecular targets and pathways modulated by these compounds. Future research should focus on elucidating the precise structure-activity relationships, optimizing the selectivity and pharmacokinetic profiles of lead compounds, and exploring novel therapeutic applications for this valuable chemical scaffold.
References
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Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
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Paz-Zamb R., et al. (2022). Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. Molecules, 27(12), 3895. [Link] [13]23. Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
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Asati, V., & Srivastava, A. K. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4487. [Link] [3]25. Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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ResearchGate. (n.d.). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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MDPI. (2018). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(23), 7247. [Link]
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Hassan, A. S., El-Sayed, M. A. A., & El-Tantawy, A. M. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3334. [Link]
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PubMed. (2021). DNA interaction, anticancer, cytotoxicity and genotoxicity studies with potential pyrazine-bipyrazole dinuclear µ-oxo bridged Au(III) complexes. Journal of the Iranian Chemical Society, 19(2), 651-664. [Link]
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Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Retrieved from [Link] [25]41. National Center for Biotechnology Information. (2022). PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer. Frontiers in Oncology, 12, 843621. [Link]
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An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Keystone Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyrazole core, a strongly electron-withdrawing trifluoromethyl group, and a nitro group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of this versatile building block, with a particular focus on its emerging role in the field of targeted protein degradation.
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug design to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The combination of a pyrazole core with a trifluoromethyl substituent has proven to be a powerful approach for the development of potent and selective therapeutic agents.[4]
This compound emerges as a particularly promising building block due to the presence of three key functional groups:
-
The Pyrazole Core: A versatile scaffold for constructing diverse molecular architectures.
-
The Trifluoromethyl Group: Enhances pharmacokinetic and pharmacodynamic properties.
-
The Nitro Group: A versatile functional handle that can be readily converted into other functionalities, such as an amino group, allowing for further molecular elaboration.
-
The Carboxylic Acid: Provides a convenient attachment point for derivatization, for instance, in the formation of amides and esters.
This guide will delve into the synthetic pathways to access this valuable compound, its chemical behavior, and its potential to accelerate the discovery of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H2F3N3O4 | [PubChem][5] |
| Molecular Weight | 225.08 g/mol | [CP Lab Safety][6] |
| IUPAC Name | This compound | [PubChem][5] |
| CAS Number | 1322805-15-1 | [CP Lab Safety][6] |
| Appearance | Solid (predicted) | - |
| Purity | ≥97% (commercially available) | [CP Lab Safety][6] |
| Storage | Room temperature | [CP Lab Safety][6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis commences with the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine, followed by nitration of the resulting pyrazole-carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This procedure is adapted from the synthesis of similar pyrazole carboxylic acids.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the cyclization, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Continue to reflux for an additional 2-3 hours to hydrolyze the ester.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Step 2: Nitration of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This step is based on general procedures for the nitration of pyrazole rings.[8]
-
Reaction Setup: In a clean, dry round-bottom flask, add fuming nitric acid (90%) and cool to 0 °C in an ice-salt bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid dropwise to the nitric acid, maintaining the temperature below 10 °C.
-
Addition of Pyrazole: To this nitrating mixture, add the 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid synthesized in Step 1 portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Spectroscopic Characterization (Predicted)
Based on the analysis of structurally related compounds, the following spectroscopic data are predicted for this compound.[1][9]
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | ~13-15 ppm (br s, 1H, COOH), ~8-9 ppm (s, 1H, pyrazole-NH) |
| ¹³C NMR | ~160-170 ppm (C=O), ~140-150 ppm (C-NO₂), ~115-135 ppm (CF₃, q), ~110-120 ppm (C-COOH) |
| ¹⁹F NMR | ~ -60 to -70 ppm (s, CF₃) |
| IR (cm⁻¹) | ~3200-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1550 and ~1350 (N-O stretch, asymmetric and symmetric) |
Chemical Reactivity and Synthetic Utility
The rich functionality of this compound makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for derivatization. Standard coupling reactions can be employed to form amides, esters, and other carboxylic acid derivatives. For example, amide bond formation can be achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[9]
Caption: General scheme for the synthesis of amide derivatives.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂, Pd/C). This transformation provides a key step for introducing further diversity, as the resulting amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.
Caption: Reduction of the nitro group to an amine.
Applications in Drug Discovery and Development
The structural features of this compound make it a highly attractive building block for the development of new drugs, particularly in the burgeoning field of targeted protein degradation.
A Building Block for Targeted Protein Degradation
Targeted protein degradation (TPD) is a novel therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[10] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the heart of this technology. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[11]
This compound is classified by some suppliers as a "Protein Degrader Building Block,".[6] This suggests its utility in the synthesis of PROTACs. The carboxylic acid handle allows for the attachment of a linker, which can then be connected to a ligand for an E3 ligase. The pyrazole core, with its trifluoromethyl and modifiable nitro group, can be elaborated to generate a ligand for a specific protein of interest.
Caption: Conceptual design of a PROTAC utilizing a derivative of the title compound.
Potential in Agrochemicals
Given that many pyrazole derivatives exhibit fungicidal and herbicidal properties, it is plausible that derivatives of this compound could find applications in the agrochemical industry. Further research in this area is warranted.
Conclusion
This compound is a high-value, versatile building block with significant potential in both pharmaceutical and agrochemical research. Its synthesis, while not yet explicitly detailed in the literature, can be reasonably achieved through established chemical transformations. The compound's unique combination of a pyrazole core, a trifluoromethyl group, a nitro group, and a carboxylic acid provides a rich platform for the generation of diverse and complex molecules. Of particular note is its potential as a key component in the design of PROTACs, a revolutionary approach to drug discovery. As the field of targeted protein degradation continues to expand, the demand for novel, highly functionalized building blocks like this compound is expected to grow, paving the way for the development of innovative new medicines.
References
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Methodological & Application
Application Notes & Protocols: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold with Strategic Functionalization
In the landscape of modern medicinal chemistry, pyrazole and its derivatives stand out as "privileged structures" due to their prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The five-membered heterocyclic ring system is a cornerstone of blockbuster drugs, demonstrating its utility in establishing crucial interactions with diverse biological targets.[3][4] The specific compound, 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid , represents a highly strategic building block for drug discovery. Its architecture is not accidental; each functional group is deliberately placed to offer medicinal chemists a powerful toolkit for lead generation and optimization.
The strategic incorporation of a trifluoromethyl (CF3) group is a well-established tactic to enhance key drug-like properties.[5] This group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable lipophilic interactions, and modulate the pKa of nearby functionalities.[2][6] The nitro (NO2) group , a strong electron-withdrawing moiety, significantly influences the electronic character of the pyrazole ring and serves as a versatile synthetic handle, most commonly as a precursor to an amino group for further derivatization.[7] Finally, the carboxylic acid (COOH) moiety provides a primary point for chemical modification, allowing for the construction of large amide or ester libraries to explore structure-activity relationships (SAR).[8][9] It also frequently acts as a key pharmacophoric element, forming critical hydrogen bond or ionic interactions within a target's binding site.
This guide provides an in-depth analysis of the applications of this compound, complete with detailed protocols for its use as a foundational scaffold in the synthesis of potential therapeutic agents.
Section 1: Physicochemical Profile and Strategic Value
The utility of this compound begins with its fundamental chemical properties and the strategic interplay of its functional groups.
Molecular Structure and Properties
The arrangement of the trifluoromethyl, nitro, and carboxylic acid groups on the pyrazole core creates a unique chemical entity with distinct reactivity at each position.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1322805-15-1 | [10][11] |
| Molecular Formula | C₅H₂F₃N₃O₄ | [10] |
| Molecular Weight | 225.08 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 6 | [10] |
| XLogP3 | 0.8 |[10] |
Rationale for Use in Drug Discovery
A medicinal chemist selects this scaffold for several compelling reasons:
-
Structural Rigidity: The pyrazole ring provides a rigid and planar core, which helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.
-
Multi-directional Exploration: The three distinct functional groups allow for the systematic exploration of chemical space in three different vectors around the core. This is crucial for optimizing interactions within a complex binding pocket.
-
Tunable Electronics: The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly lowers the pKa of the pyrazole N-H, potentially influencing its role as a hydrogen bond donor.
-
Synthetic Versatility: As will be detailed in the protocols, the compound is primed for two of the most common and robust reactions in medicinal chemistry: amide bond formation and nitro group reduction, providing a clear path to rapid library generation.
Section 2: Core Applications in Medicinal Chemistry
This building block is not designed for a single purpose but as a versatile starting point for multiple therapeutic strategies.
Scaffold for Amide Library Synthesis Targeting Proteases and Kinases
The most direct application is the use of the carboxylic acid to generate large libraries of amides. Amide bonds are stable, and the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This strategy is highly effective for developing inhibitors of enzymes where a hydrogen-bonding network is critical for ligand recognition.
-
Causality in Experimental Design: By coupling the scaffold with a diverse collection of amines (e.g., substituted anilines, benzylamines, aliphatic amines), researchers can systematically probe a target's binding site. For instance, using an aniline library can explore a hydrophobic pocket adjacent to the core, while using amines with basic functional groups can target interactions with acidic residues like aspartate or glutamate. A related pyrazole-carboxamide scaffold has been successfully used to develop cyclooxygenase (COX) inhibitors.[12]
Caption: Role of a potential NTPC-derived COX inhibitor in the arachidonic acid pathway.
Precursor for Diamine Scaffolds and Further Diversification
The nitro group is a masked amine. Its reduction opens up a second, orthogonal site for derivatization, dramatically increasing the structural diversity achievable from a single starting material.
-
Synthetic Strategy: After an initial amide coupling at the carboxylic acid, the nitro group can be reduced to an amine. This new amino group can then be acylated, sulfonylated, or used in reductive amination reactions. This two-step diversification allows for the creation of complex molecules with finely tuned properties, essential for optimizing potency and selectivity. This approach is particularly useful for targets like kinases, where interactions on both sides of a heterocyclic hinge-binding motif are often required.
Development of Antimicrobial Agents
Pyrazole derivatives, particularly those bearing trifluoromethyl groups, have shown promise as antibacterial agents.[13] These compounds can disrupt various cellular functions in bacteria. The NTPC scaffold provides a robust starting point for creating novel antibacterial candidates, with the potential to eradicate preformed biofilms and act against resistant strains like MRSA.[13]
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the key transformations of this compound.
Protocol 1: General Procedure for Parallel Amide Library Synthesis
This protocol details the synthesis of a library of amide derivatives via carbodiimide-mediated coupling, a reliable and widely used method in medicinal chemistry.
Objective: To couple this compound with a diverse set of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Selected amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)[12]
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive (e.g., DMAP) (0.3 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, for amine hydrochloride salts)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (or DMF) under an inert atmosphere (N₂ or Argon), add the selected amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (3.0 eq) and stir for 5 minutes.
-
Activator Addition: Add HOBt (0.3 eq) to the mixture, followed by the portion-wise addition of EDCI (1.3 eq).
-
Scientific Rationale: EDCI is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated ester. This two-stage process is more efficient and, crucially, suppresses side reactions and minimizes potential racemization if chiral amines are used.[12]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purpose: The NaHCO₃ wash removes unreacted starting acid and HOBt. The water and brine washes remove residual water-soluble reagents like EDCI-urea byproduct and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final, pure amide derivative.
Caption: Experimental workflow for amide library synthesis.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes the conversion of the nitro-pyrazole derivative into its corresponding amino-pyrazole, opening a new avenue for diversification.
Objective: To selectively reduce the aromatic nitro group in the presence of other functional groups (amide, trifluoromethyl).
Materials:
-
Nitro-pyrazole starting material (from Protocol 1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (for Method A)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure (Method A: SnCl₂/HCl):
-
Reaction Setup: Dissolve the nitro-pyrazole starting material in ethanol. Add a solution of Tin(II) chloride dihydrate (5.0 eq) in concentrated HCl.
-
Heating: Heat the reaction mixture to 50-70 °C and stir for 2-6 hours.
-
Scientific Rationale: SnCl₂ is a classic and robust reducing agent for aromatic nitro groups. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group in an acidic medium. It is generally well-tolerated by amide and trifluoromethyl groups.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching and Basification: Cool the reaction mixture to 0 °C and carefully basify by the slow addition of saturated aqueous NaHCO₃ or a concentrated NaOH solution until the pH is ~8-9. A tin hydroxide precipitate will form.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine is often used directly in the next step but can be purified by column chromatography if necessary.
Caption: Workflow for nitro reduction and subsequent derivatization.
Section 4: Advanced Strategies - Bioisosteric Replacement
While the carboxylic acid is a powerful tool, its properties—notably its acidic nature (pKa ≈ 4-5) which leads to it being ionized at physiological pH—can result in poor cell membrane permeability and rapid metabolic clearance.[14][15] In such cases, medicinal chemists turn to bioisosteres: functional groups that mimic the steric and electronic properties of the original group while improving the molecule's overall pharmacokinetic profile.[16]
Table 2: Common Carboxylic Acid Bioisosteres and Their Properties
| Bioisostere | Typical pKa | Key Properties | Reference |
|---|---|---|---|
| 5-Substituted-1H-tetrazole | 4.5 - 5.0 | Closely mimics the acidity and planar geometry of a carboxylic acid; metabolically stable. | [17] |
| Acyl Sulfonamide | 4.0 - 5.0 | Acidic and can form similar H-bond interactions; resistant to glucuronidation. | [15] |
| Hydroxamic Acid | 8.0 - 9.0 | Less acidic; often used as a zinc-chelating group but can also act as a bioisostere. | [16] |
| 3-Hydroxyisoxazole | 4.0 - 5.0 | Planar, acidic heterocycle used extensively in neurotransmitter analogues. | [16] |
| α-Trifluoromethyl Alcohol | ~10 | Not acidic, but the alcohol can act as a hydrogen bond donor and the CF₃ group mimics the steric bulk. |[14] |
Synthetic Approach: To replace the carboxylic acid of the NTPC scaffold with a tetrazole, a common strategy involves converting the carboxylic acid to the primary amide (using Protocol 1 with ammonia), followed by dehydration to a nitrile (e.g., using POCl₃ or SOCl₂).[7][9] The resulting nitrile can then be converted to the tetrazole via a [3+2] cycloaddition reaction with an azide source (e.g., sodium azide with a Lewis acid). This advanced modification can be critical during lead optimization to overcome pharmacokinetic barriers.
Conclusion
This compound is far more than a simple chemical. It is a purpose-built scaffold designed for efficiency and versatility in medicinal chemistry. By leveraging its three distinct functional groups, researchers can rapidly generate diverse molecular libraries, probe complex biological systems, and apply advanced optimization strategies like bioisosteric replacement. The protocols and applications detailed herein provide a foundational guide for utilizing this powerful building block to its full potential in the quest for novel therapeutics.
References
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- Ansari, A., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Saleh, I., et al. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry.
- Stanton, R. A., et al. (2000). 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. Journal of Medicinal Chemistry, 43(16).
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- Akbas, E., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(5), 6432-6445.
- Kamal, A., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega, 3(2), 2136-2145.
- Zhao, P. L., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 700695.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Sener, A., et al. (2003). Synthesis and some reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid. ChemInform, 34(8).
- Bildirici, İ., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
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- Patel, K. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654.
- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.
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- Patani, G. A., & LaVoie, E. J. (1996). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- de Mello, M. F., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9385113.
- de Mello, M. F., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
- Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate.
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Application Notes & Protocols: Leveraging 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid as a Strategic Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1][2] This guide provides an in-depth technical overview of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a highly functionalized and versatile building block. We will explore its strategic value, stemming from the unique interplay of its constituent functional groups, and provide detailed, field-proven protocols for its application in synthesizing advanced intermediates for drug discovery pipelines. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated throughout to ensure both scientific rigor and practical utility.
Chapter 1: Physicochemical Properties & Strategic Value
This compound is a synthetic building block designed for versatility in medicinal chemistry. Its structure is primed for selective, high-yield transformations, making it an asset for library synthesis and lead optimization.
| Property | Data | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1322805-15-1 | [3] |
| Molecular Formula | C₅H₂F₃N₃O₄ | [3] |
| Molecular Weight | 225.08 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | Off-white solid | [4] |
| Storage | Room temperature | [3] |
The Causality Behind Its Utility: A Trifecta of Functionality
The power of this building block lies in the synergistic effects of its three key functional groups. Understanding their individual and collective influence is crucial for strategic deployment in a synthesis campaign.
-
The Carboxylic Acid (-COOH): This is the primary reactive handle, providing a reliable site for derivatization. It is the gateway to forming stable amide and ester linkages, which are fundamental bonds in a vast number of pharmaceuticals.[5] Its acidity is enhanced by the adjacent electron-withdrawing groups, making it readily activated for coupling reactions.
-
The Trifluoromethyl Group (-CF₃): The CF₃ group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its inclusion is a strategic decision in drug design to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking common sites of oxidative metabolism by Cytochrome P450 enzymes.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate pKa: Its strong electron-withdrawing nature influences the acidity/basicity of nearby functional groups.
-
Engage in Unique Binding Interactions: It can participate in favorable interactions with protein targets, including hydrophobic and orthogonal multipolar C–F···C=O interactions.
-
-
The Nitro Group (-NO₂): This group serves a dual purpose:
-
Electronic Activation: As a powerful electron-withdrawing group, it significantly lowers the electron density of the pyrazole ring and increases the electrophilicity of the carboxylic acid carbon upon activation. This enhances reactivity towards nucleophiles, often leading to faster and cleaner coupling reactions.
-
A Latent Amine: The nitro group is a synthetic precursor to an amine (-NH₂). This "masked" functionality allows for late-stage diversification. After initial modifications at the carboxylic acid, the nitro group can be selectively reduced to an amine, which can then be functionalized via acylation, sulfonylation, or reductive amination, dramatically expanding the accessible chemical space from a single scaffold.[6]
-
Chapter 2: Core Applications & Synthetic Protocols
The primary application of this building block is the synthesis of amides and esters, which serve as foundational intermediates in drug discovery programs targeting kinases, proteases, and other enzyme classes.
Application 2.1: Synthesis of Bioactive Amides via Amide Bond Formation
The amide bond is present in over 25% of all pharmaceuticals, making amide coupling the most critical application of this building block.[7] We present two robust, high-yield protocols using common coupling reagents.
This protocol is recommended for a wide range of amines, including those that are sterically hindered or weakly nucleophilic. HATU is a uronium-based coupling reagent known for fast reaction times and suppression of side reactions.[7]
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, minimizing the potential for racemization if chiral amines are used.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[7]
-
DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that dissolves the starting materials and reagents, facilitating a homogenous reaction.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Stirring: Stir the mixture at room temperature (20-25 °C) for 20 minutes. The solution should be homogenous. This pre-activation step is critical for efficient coupling.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-3 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by flash column chromatography on silica gel.
This method is a classic and cost-effective alternative, particularly useful when water-soluble byproducts are desired for easy removal. EDC is a zero-length crosslinker that activates carboxyl groups for reaction with primary amines.[8]
Rationale for Reagent Selection:
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide that activates the carboxylic acid. The resulting urea byproduct is also water-soluble and easily removed during aqueous work-up.
-
NHS (N-Hydroxysuccinimide): Added to form a more stable NHS-ester intermediate. This intermediate is less prone to hydrolysis than the initial O-acylisourea and reacts efficiently with the amine, improving yields and minimizing side reactions.[8]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.) in DCM or DMF.
-
Activator Addition: Add NHS (1.2 eq.) followed by EDC (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.
-
Amine Addition: Add the amine (1.1 eq.) to the solution. If the amine is provided as a hydrochloride salt, add an additional equivalent of a non-nucleophilic base like DIPEA or triethylamine.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up (Organic):
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Application 2.2: The Nitro Group as a Synthetic Diversification Point
A key strategic advantage of this building block is the ability to perform chemistry on the nitro group after the carboxylic acid has been functionalized. The most common transformation is its reduction to a primary aniline.
This protocol uses tin(II) chloride, a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functional groups like amides and trifluoromethyls.
Rationale for Reagent Selection:
-
SnCl₂·2H₂O (Tin(II) chloride dihydrate): A mild and effective reducing agent for nitroarenes that is tolerant of many other functional groups.
-
Ethanol/Ethyl Acetate: A common solvent system for this type of reduction.
Step-by-Step Methodology:
-
Preparation: Dissolve the synthesized nitro-pyrazole amide (1.0 eq.) in ethanol or ethyl acetate.
-
Reagent Addition: Add SnCl₂·2H₂O (4-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction to room temperature and carefully quench by pouring it over ice.
-
Basify the mixture by adding saturated aqueous NaHCO₃ or 1M NaOH until the pH is ~8-9. A tin hydroxide precipitate will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer two more times with ethyl acetate.
-
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the amino-pyrazole derivative, which can often be used without further purification.
Chapter 3: Conclusion & Future Outlook
This compound is more than a simple precursor; it is a strategically designed building block that offers multiple avenues for molecular elaboration. Its activated carboxylic acid handle allows for efficient and reliable coupling, while the trifluoromethyl and nitro groups provide opportunities to fine-tune physicochemical properties and introduce late-stage diversity. The protocols outlined in this guide are robust, scalable, and grounded in established chemical principles, providing researchers with the tools to rapidly generate novel and diverse libraries of pyrazole-based compounds. As the demand for novel chemical entities in drug discovery continues to grow, the judicious use of such highly functionalized building blocks will be paramount in accelerating the journey from hit identification to clinical candidate.
References
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- El-Damasy, D. A., et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central.
- Bioorganic & Medicinal Chemistry Letters. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. (2012).
- European Journal of Medicinal Chemistry. Synthesis and anti-inflammatory activity of celecoxib like compounds. PubMed.
- GÜZEL, M., et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. (2017).
- ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review. (2025).
- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022).
- Bioorganic Chemistry. Ligand Based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. PubMed. (2019).
- Pharmacognosy Reviews. Current status of pyrazole and its biological activities. PubMed Central. (2013).
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- University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids.
- ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022).
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016).
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Application Notes: A Comprehensive Guide to the Nitration of Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitropyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and energetic materials.[1][2] The introduction of a nitro group (–NO₂) onto this heterocyclic system via electrophilic nitration dramatically alters its physicochemical properties. This functionalization serves as a critical step in chemical synthesis, either to modulate the biological activity of a parent molecule or to provide a versatile chemical handle for further derivatization. Nitropyrazoles are key intermediates in the synthesis of compounds ranging from anti-inflammatory drugs and kinase inhibitors to advanced energetic materials.[3][4][5] This guide provides an in-depth exploration of the mechanisms, protocols, and critical considerations for the successful nitration of pyrazole rings.
Mechanistic Overview: The Logic of Regioselectivity
The nitration of pyrazole is a classic example of electrophilic aromatic substitution (SEAr).[6] The reaction's success and outcome are dictated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), and the inherent electronic properties of the pyrazole ring.
1. Generation of the Nitronium Ion: The most common method for generating the nitronium ion is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6][7] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.
2. The Electrophilic Attack: The pyrazole ring is an electron-rich aromatic system.[8] The two nitrogen atoms significantly influence the electron density distribution. The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack.[6][8][9] Attack at the C3 or C5 positions would generate a less stable cationic intermediate (a Wheland intermediate or sigma complex) where the positive charge is unfavorably located on an azomethine nitrogen.[9] Consequently, nitration of unsubstituted pyrazole overwhelmingly yields 4-nitropyrazole.[6][9]
3. Influence of Substituents: The position of nitration can be directed by pre-existing substituents on the pyrazole ring.
-
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more reactive. They generally direct nitration to the available C4 position.
-
Deactivating Groups: Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the ring's reactivity, often requiring harsher reaction conditions.
-
N-Substitution: Substitution at the N1 position prevents initial N-nitration and can influence the reactivity of the carbon positions. For example, in 1-phenylpyrazole, milder conditions favor C4 nitration of the pyrazole ring, while stronger acidic conditions can lead to nitration of the phenyl ring.[8]
Core Experimental Protocols
Extreme caution must be exercised when working with nitrating agents. All procedures should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times.[10][11][12]
Protocol 1: Standard Nitration of Unsubstituted Pyrazole with Mixed Acid
This protocol is a robust method for synthesizing 4-nitropyrazole, a common building block.[3][4]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%) or Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 15 mL for 8.5 g of pyrazole) to 0 °C in an ice-salt bath.[3]
-
Substrate Addition: Slowly add pyrazole (e.g., 8.5 g) to the cooled sulfuric acid while stirring. The pyrazole will dissolve to form pyrazole sulfate.[4]
-
Preparation of Nitrating Mixture: In a separate beaker, cool the nitrating acid (e.g., 18 mL of concentrated nitric acid) in the ice bath.[3]
-
Nitration: Add the cold nitric acid dropwise to the pyrazole solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to prevent runaway reactions and the formation of by-products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture under reflux (e.g., at 90 °C or higher, depending on the specific literature procedure) for a designated period (e.g., 3-6 hours).[3][4]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice (e.g., 80-200 g) with vigorous stirring.[3][4] This will cause the 4-nitropyrazole product to precipitate as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol.[3] The crude product can be further purified by recrystallization from a suitable solvent like toluene or an ether/hexane mixture to yield pure 4-nitropyrazole.[3][4]
Protocol 2: High-Yield, "One-Pot" Nitration Using Fuming Acids
An optimized procedure using fuming nitric and fuming sulfuric acid (oleum) has been reported to achieve higher yields (up to 85%).[4][13][14] This method generates the nitronium ion more efficiently but requires even greater caution due to the reactivity of fuming acids.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (Oleum, e.g., 20%)
-
Fuming Nitric Acid (≥98%)
-
Ice
Procedure:
-
Formation of Pyrazole Sulfate: In a four-necked flask, sequentially add concentrated sulfuric acid and pyrazole at room temperature and stir for 30 minutes.[4]
-
Preparation of Nitrosulfuric Acid: In a separate flask cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid, keeping the temperature between 0-10 °C.[4]
-
Nitration: Cool the pyrazole sulfate mixture in an ice-water bath. Add the prepared fuming nitrosulfuric acid dropwise.
-
Reaction: After the addition, raise the temperature to 50 °C and maintain for 1.5 hours.[4]
-
Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter, wash with ice water, and dry under vacuum. Recrystallization can be performed from an ethyl ether/hexane mixture.[4]
Visualization of the Experimental Workflow
The general procedure for the nitration of pyrazole can be visualized as a multi-step process from setup to final product analysis.
Caption: General experimental workflow for the nitration of pyrazole.
Data Summary: Conditions and Regioselectivity
The choice of nitrating agent and reaction conditions is critical and depends on the substrate's reactivity.
| Substrate | Nitrating Agent/Conditions | Position of Nitration | Yield | Reference(s) |
| Pyrazole | conc. HNO₃ / conc. H₂SO₄, reflux 6h | C4 | 56% | [3][4] |
| Pyrazole | fuming HNO₃ / 20% oleum, 50 °C, 1.5h | C4 | 85% | [4][13] |
| 1-Methylpyrazole | conc. HNO₃ / conc. H₂SO₄ | C3 (minor), C4, C5 | Mixture | [7] |
| 1-Methylpyrazole | HNO₃ / Trifluoroacetic Anhydride | C3 | ~65% | [7][15] |
| 4-Iodopyrazole | fuming HNO₃ / Zeolite catalyst | C4 (ipso-substitution) | - | [13][14][15] |
| N-Nitropyrazole | conc. H₂SO₄, room temp. | C4 (Rearrangement) | - | [14][15] |
Troubleshooting and Safety Considerations
Safety is paramount. Mixed acids are extremely corrosive and powerful oxidizing agents.[10][16]
-
Handling: Always add acid to water, never the other way around. When mixing acids, add the more reactive acid (nitric) slowly to the less reactive one (sulfuric) under cooling.
-
Exotherms: The reaction is highly exothermic. Poor temperature control can lead to violent, runaway reactions and the production of toxic nitrogen oxide fumes.[11][17]
-
Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate. Have spill kits readily available.
-
Waste: Quench residual nitrating mixtures carefully before disposal. Nitric acid waste should be segregated from organic waste streams to prevent violent reactions.[17]
Common Experimental Issues:
-
Low Yield: Often due to incomplete reaction or product loss during work-up. Ensure sufficient reaction time and temperature. Be careful not to use excessive water for washing, as the product may have slight aqueous solubility.
-
Formation of By-products: Over-nitration (dinitration) can occur under harsh conditions.[7] Side reactions may also result from poor temperature control. Using a milder nitrating agent like acetyl nitrate or N-nitropyrazoles can sometimes provide better selectivity for sensitive substrates.[18][19]
-
Failed Reaction: If the pyrazole ring is heavily deactivated by electron-withdrawing groups, the standard conditions may not be sufficient. Harsher conditions (e.g., higher temperatures, use of oleum) may be required.[13]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. eastharbourgroup.com [eastharbourgroup.com]
- 11. columbuschemical.com [columbuschemical.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
Pyrazole, a five-membered heterocyclic compound, is a cornerstone in the development of modern agrochemicals.[1] Its structural versatility and stable aromatic core allow for extensive functionalization, leading to a vast array of derivatives with potent fungicidal, herbicidal, and insecticidal properties.[2][3] The trifluoromethyl group (-CF3) is a particularly valuable substituent in agrochemical design, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[4]
This guide focuses on 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid , a highly functionalized intermediate poised for the synthesis of next-generation agrochemicals. The presence of three distinct functional groups—a nitro group, a trifluoromethyl group, and a carboxylic acid—on the pyrazole core makes this molecule a versatile building block for accessing multiple classes of active ingredients. We will explore the synthetic pathways to this intermediate and detail its subsequent conversion into key agrochemical precursors, providing experimentally grounded protocols for laboratory application.
Core Synthetic Strategy: From β-Ketoester to a Multi-Functionalized Pyrazole Core
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocols: Synthesis of the Core Intermediate
Protocol 1: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This protocol details the foundational Knorr-type pyrazole synthesis through the cyclocondensation of a β-ketoester equivalent with hydrazine.
Causality: The reaction begins with the formation of an enol ether from Ethyl 4,4,4-trifluoroacetoacetate using triethyl orthoformate. This intermediate readily reacts with hydrazine hydrate. The initial nucleophilic attack by hydrazine is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the stable aromatic pyrazole ring.[1][5]
Methodology:
-
Step A: Formation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the volatile components under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
-
-
Step B: Cyclization to Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
-
Dissolve the crude product from Step A in ethanol (5 mL per gram of starting ketoester) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
-
| Parameter | Value |
| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate |
| Key Reagents | Triethyl orthoformate, Hydrazine hydrate |
| Typical Yield | 70-85% over two steps |
| Purification | Column Chromatography / Recrystallization |
Protocol 2: Synthesis of this compound
This protocol describes the nitration of the pyrazole ring and subsequent hydrolysis of the ester to the target carboxylic acid.
Causality: The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. The C4 position is activated for nitration. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.[6] Subsequent saponification of the ethyl ester with a strong base like sodium hydroxide, followed by acidic workup, yields the desired carboxylic acid.[5]
Methodology:
-
Step C: Nitration of the Pyrazole Ring.
-
In a flask maintained at -5 to 0 °C, slowly add fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq).
-
To this nitrating mixture, add Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield Ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
-
-
Step D: Hydrolysis to Carboxylic Acid.
-
Dissolve the crude nitro-pyrazole ester from Step C in a mixture of methanol and water (3:1 v/v).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the ester.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
-
| Parameter | Value |
| Starting Material | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate |
| Key Reagents | Fuming HNO₃, H₂SO₄, NaOH |
| Typical Yield | 65-80% over two steps |
| Purification | Precipitation / Recrystallization |
Application in Agrochemical Synthesis: A Versatile Intermediate
This compound is not typically an end product but a strategic intermediate. Its functional groups can be selectively transformed to access different classes of agrochemicals. The two most significant transformations are the reduction of the nitro group to an amine and the conversion of the carboxylic acid to a carboxamide.
Caption: Key synthetic transformations and applications of the title compound in agrochemical development.
Application Protocol 1: Synthesis of Pyrazole Carboxamides (Fungicide Precursors)
Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[7][8]
Causality: The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[1][9] This activated intermediate readily undergoes nucleophilic acyl substitution with a desired amine to form the stable amide bond, yielding the final pyrazole carboxamide product.[1]
Methodology:
-
Step A: Formation of the Acid Chloride.
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.
-
-
Step B: Amide Coupling.
-
Dissolve the desired amine (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide for insecticide synthesis, or other anilines for fungicides) (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude acid chloride from Step A in anhydrous dichloromethane.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
-
Application Protocol 2: Reduction to 4-Aminopyrazole (Insecticide/Fungicide Precursor)
The 4-aminopyrazole moiety is a critical building block for various agrochemicals, including precursors to diamide insecticides.[10][11]
Causality: The aromatic nitro group can be efficiently reduced to a primary amine using various methods. Catalytic hydrogenation with hydrogen gas over a palladium catalyst (Pd/C) is a clean and effective method.[12] Alternatively, metal-acid systems like tin(II) chloride in concentrated HCl are robust and widely used for this transformation.[12]
Methodology (using SnCl₂):
-
Suspend this compound (1.0 eq) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl portion-wise, while stirring. The reaction is often exothermic.
-
Stir the mixture for 2-4 hours at room temperature or with gentle heating (40-50 °C) to ensure complete reduction.
-
Cool the reaction mixture and neutralize it carefully by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10), which will precipitate tin salts.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (multiple times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminopyrazole derivative.
-
Purify the product as necessary, typically by column chromatography.
Conclusion and Future Outlook
This compound represents a strategically important intermediate in agrochemical R&D. Its dense and versatile functionality allows for divergent synthetic strategies to access multiple classes of high-value crop protection agents. The protocols outlined herein provide a robust framework for the laboratory-scale synthesis and derivatization of this key building block. Future work will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes, as well as exploring novel derivatizations of the pyrazole core to discover next-generation agrochemicals with improved efficacy, selectivity, and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 12. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of N-Aryl Pyrazole Carboxamides via Amide Coupling
Introduction: The Significance of the Pyrazole-Aniline Scaffold in Modern Drug Discovery
The N-aryl pyrazole carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The pyrazole ring system is a well-established pharmacophore found in blockbuster drugs, while the amide linkage to an aniline moiety provides a versatile point for diversification, allowing for the fine-tuning of a compound's physicochemical properties and biological target interactions.[1][2][3] The synthesis of these compounds through the robust and reliable coupling of a pyrazole carboxylic acid with an aniline is therefore a cornerstone reaction in many drug discovery programs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the efficient coupling of pyrazole carboxylic acids with anilines. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed step-by-step protocols, and provide troubleshooting guidance to overcome common challenges.
Mechanistic Insights: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Here, we will focus on two of the most common and effective strategies: the use of carbodiimide reagents with additives and the application of uronium/aminium salt-based reagents.
EDC/HOBt Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its efficiency and the ease of removal of its urea byproduct.[4] However, the O-acylisourea intermediate formed upon reaction with the carboxylic acid is highly reactive and prone to racemization. To mitigate this, EDC is almost always used in conjunction with a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the aniline to form the desired amide.[5]
}
EDC/HOBt Coupling Mechanism
HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent known for its high reactivity and low rates of epimerization.[4] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the pyrazole carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The aniline then attacks this active ester to yield the final amide product.[6]
}
HATU Coupling Mechanism
Experimental Protocols
The following are detailed protocols for the coupling of pyrazole carboxylic acids with anilines. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of substrates.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Aniline (1.0-1.2 eq)
-
EDC.HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid (1.0 eq) and the aniline (1.0-1.2 eq).
-
Dissolve the starting materials in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).
-
Add HOBt (1.2-1.5 eq) to the solution and stir for 5 minutes.
-
Add EDC.HCl (1.2-1.5 eq) to the reaction mixture.
-
Slowly add DIPEA or Et3N (2.0-3.0 eq) to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: HATU Mediated Coupling
This protocol is particularly useful for challenging couplings, including those with sterically hindered or electron-deficient anilines.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Aniline (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1-1.3 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the aniline (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, dilute with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NH4Cl solution, water, and brine.
-
Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel or recrystallization.
Protocol 3: Acid Chloride Formation and Coupling
For particularly unreactive anilines, converting the pyrazole carboxylic acid to the more reactive acyl chloride can be an effective strategy.[7][8][9]
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (2.0-5.0 eq)
-
Catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Aniline (1.0-1.2 eq)
-
Pyridine or Triethylamine (Et3N) (1.5-2.0 eq)
Procedure:
Step 1: Acid Chloride Formation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyrazole carboxylic acid (1.0 eq) and suspend it in anhydrous toluene or DCM.
-
Add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (evolution of gas ceases).
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazole carboxylic acid chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude pyrazole carboxylic acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the aniline (1.0-1.2 eq) and pyridine or Et3N (1.5-2.0 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Reagent and Solvent Selection
The choice of coupling reagent and solvent can significantly impact the outcome of the reaction. The following tables provide a summary of common choices.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Key Advantages | Key Disadvantages |
| EDC.HCl | HOBt, HOAt | DIPEA, Et3N | Cost-effective, water-soluble byproducts. | Lower reactivity than uronium salts, potential for racemization without additives. |
| HATU | None | DIPEA | High reactivity, fast reaction times, low racemization. | Higher cost, can react with the N-terminus of unprotected peptides.[4] |
| HBTU/TBTU | HOBt | DIPEA | Efficient, good for peptide synthesis. | Can cause guanidinylation of the amine. |
| PyBOP | None | DIPEA | Good for sterically hindered couplings. | Byproducts can be difficult to remove. |
| SOCl₂/ (COCl)₂ | None | Pyridine, Et3N | Highly reactive acyl chloride intermediate. | Harsh conditions, potential for side reactions with sensitive functional groups. |
Table 2: Common Solvents for Amide Coupling
| Solvent | Polarity | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 153 | Excellent solvating power for many substrates. Must be anhydrous. |
| DCM | Nonpolar | 40 | Good for reactions at or below room temperature. Easy to remove. |
| Acetonitrile | Polar Aprotic | 82 | Good alternative to DMF, less viscous. |
| THF | Polar Aprotic | 66 | Can be used, but generally less effective than DMF or DCM. |
| Toluene | Nonpolar | 111 | Useful for acid chloride formation at higher temperatures. |
Experimental Workflow Visualization
The general workflow for a typical amide coupling reaction is outlined below.
}
General Amide Coupling Workflow
Troubleshooting
Even with robust protocols, challenges can arise. Below are some common issues and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete activation of the carboxylic acid.- Deactivation of the aniline (e.g., protonation).- Presence of water in the reaction.- Steric hindrance. | - Increase the equivalents of the coupling reagent.- Use a stronger coupling reagent (e.g., HATU).- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature. |
| Multiple spots on TLC, complex mixture | - Side reactions (e.g., N-acylurea formation with carbodiimides).- Decomposition of starting materials or product. | - Use an additive like HOBt with EDC.- Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere. |
| Starting material remains | - Insufficient equivalents of coupling reagent or base.- Low reactivity of the aniline or pyrazole carboxylic acid. | - Increase the equivalents of the limiting reagent.- Switch to a more powerful coupling method (e.g., acid chloride).- Add a catalytic amount of DMAP (with caution, as it can cause racemization).[4] |
| Difficulty in purification | - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Similar polarity of product and impurities. | - Choose a coupling reagent with water-soluble byproducts (e.g., EDC).- Optimize the mobile phase for column chromatography.- Attempt recrystallization from a suitable solvent system. |
Conclusion
The coupling of pyrazole carboxylic acids with anilines is a fundamental transformation in the synthesis of medicinally important compounds. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize a diverse range of N-aryl pyrazole carboxamides. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating this important reaction class.
References
- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Korean Chemical Society, 56(3), 360-365.
- Li, H., et al. (2018). Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Derivatives. Chinese Journal of Organic Chemistry, 38(1), 159-167.
- Janežič, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781.
- Wang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246.
-
Wang, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(3), 238-246. Available at: [Link]
- Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3342-3353.
- Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(1), 566-569.
- Saddique, F. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 404.
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
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Saddique, F. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]
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The Alchemist's Guide to Pyrazole-Based Inhibitors: Advanced Synthetic Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of blockbuster drugs and promising clinical candidates.[1][2] Its unique electronic properties and synthetic tractability make it an ideal framework for the design of potent and selective inhibitors targeting a wide range of enzymes, particularly kinases.[3][4] This in-depth technical guide provides a curated collection of detailed application notes and robust protocols for the synthesis of pyrazole-based inhibitors, designed to empower researchers in their quest for novel therapeutics.
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices, offering insights into troubleshooting common synthetic hurdles, and ensuring that each protocol is a self-validating system through comprehensive characterization and purification guidance.
Section 1: Foundational Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is the genesis of any inhibitor synthesis. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials. Here, we detail the most reliable and versatile methods.
The Knorr Pyrazole Synthesis: A Timeless Classic
First reported in 1883, the Knorr pyrazole synthesis remains a highly efficient and widely used method for preparing substituted pyrazoles.[5] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6]
Causality of Experimental Choices:
-
Acid Catalysis: The reaction is acid-catalyzed to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[7]
-
Solvent Selection: The choice of solvent is critical. While alcohols like ethanol are common, for less reactive aryl hydrazines, aprotic dipolar solvents like DMF can provide better results by enhancing the nucleophilicity of the hydrazine.[8]
-
Regioselectivity: A significant challenge with unsymmetrical 1,3-dicarbonyls is the formation of regioisomers.[8] The regioselectivity is governed by a delicate interplay of steric and electronic factors. Generally, the more nucleophilic nitrogen of a substituted hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon.[8] To circumvent this, the use of β-enaminones, which have differentiated electrophilic centers, can enforce higher regioselectivity.[8]
Experimental Protocol: Synthesis of a Celecoxib Analog Intermediate
This protocol describes the synthesis of a key intermediate for a celecoxib analog, a well-known COX-2 inhibitor.
Reaction Scheme:
Caption: Knorr synthesis of a celecoxib analog intermediate.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and anhydrous ethanol.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to yield the desired pyrazole as a white solid.
Self-Validation:
-
Expected Yield: 85-95%
-
Characterization:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the pyrazole proton, the methyl group, and the sulfonamide protons.
-
¹³C NMR: Confirm the presence of the expected number of aromatic and aliphatic carbons, including the trifluoromethyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.
-
Melting Point: A sharp melting point indicates high purity.
-
Troubleshooting:
-
Low Yield: Ensure the purity of the starting materials, as hydrazine derivatives can degrade.[9] A slight excess of hydrazine can help drive the reaction to completion.[9]
-
Formation of Regioisomers: If using an unsymmetrical diketone, separation of regioisomers may be necessary via column chromatography or fractional recrystallization.[8]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions offer a powerful and atom-economical approach to synthesizing complex, highly substituted pyrazoles in a single step.[10] These one-pot reactions are highly valued for their efficiency and ability to rapidly generate diverse libraries of compounds for screening.[11]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and yield. Organocatalysts like piperidine or proline are often used.[11] In some cases, Lewis acids or even catalyst-free conditions under microwave irradiation can be effective.[12]
-
Solvent-Free and Green Solvents: Many MCRs can be performed under solvent-free conditions or in green solvents like water or ethanol, aligning with the principles of sustainable chemistry.[1]
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole
This protocol describes the synthesis of a pyrano[2,3-c]pyrazole, a scaffold found in molecules with a range of biological activities, including as p38 MAP kinase inhibitors.[2][13]
Reaction Scheme:
Caption: Four-component synthesis of a pyrano[2,3-c]pyrazole derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Piperidine (catalytic amount, ~3-4 drops)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate often forms as the reaction proceeds.
-
After completion (typically 1-2 hours), collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
Self-Validation:
-
Expected Yield: 80-95%
-
Characterization:
-
¹H NMR: Look for signals corresponding to the aromatic protons, the pyran and pyrazole ring protons, and any substituents.
-
¹³C NMR: Confirm the presence of the expected number of carbons in the fused heterocyclic system.
-
IR Spectroscopy: Characteristic peaks for NH, C≡N, and C=O groups should be identifiable.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
Section 2: Synthesis of Key Pyrazole Intermediates for Inhibitor Development
The functionalization of the pyrazole core is crucial for tuning the pharmacological properties of an inhibitor. The synthesis of key intermediates, such as aminopyrazoles and pyrazole carboxamides, provides versatile handles for further elaboration.
Synthesis of 3-Amino-1H-pyrazoles
3-Aminopyrazoles are pivotal building blocks for a wide range of kinase inhibitors, as the amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.[14]
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol details a reliable method for the synthesis of a versatile 3-aminopyrazole intermediate.[3]
Reaction Scheme:
Caption: Synthesis of a 3-aminopyrazole intermediate.
Materials:
-
(Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Dioxane
Procedure:
-
A solution of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in dioxane is heated under reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often crystallizes out of the solution upon cooling.
-
Collect the crystalline product by filtration and wash with a small amount of cold dioxane.
-
The product can be further purified by recrystallization from dioxane.
Self-Validation:
-
Expected Yield: ~90%
-
Characterization:
-
¹H NMR: Expect signals for the aromatic protons, the amino protons (which are D₂O exchangeable), and the pyrazole NH proton.[3]
-
IR Spectroscopy: A strong C≡N stretch should be observed around 2230 cm⁻¹.[3]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected molecular weight.[3]
-
Synthesis of Pyrazole-5-carboxamides
The carboxamide functionality is another common feature in pyrazole-based inhibitors, often involved in key interactions with the target protein. A flexible approach to their synthesis involves the late-stage amidation of a pyrazole-5-carboxylic acid precursor.[9]
Experimental Protocol: Two-Step Synthesis of a 1H-Pyrazole-5-carboxamide
Step 1: Hydrolysis of a Pyrazole-5-carboxylate Ester
Materials:
-
Pyrazole-5-carboxylate ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with 1M HCl, which should cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Step 2: Amide Coupling
Materials:
-
Pyrazole-5-carboxylic acid (from Step 1) (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Expected Yield: 70-90% for the amide coupling step.
-
Characterization:
-
¹H NMR: The disappearance of the carboxylic acid proton and the appearance of amide NH and other protons from the coupled amine are key indicators of success.
-
Mass Spectrometry (MS): Confirm the molecular weight of the final carboxamide.
-
Section 3: Advanced Applications in Kinase Inhibitor Synthesis
The pyrazole scaffold is particularly prominent in the field of kinase inhibitors. The following protocols provide insights into the synthesis of advanced inhibitor architectures.
Synthesis of a Macrocyclic Pyrazole-Based Kinase Inhibitor
Macrocyclization is a powerful strategy to enhance the potency and selectivity of kinase inhibitors by constraining the molecule into a bioactive conformation.[15]
Workflow for Macrocyclic Inhibitor Synthesis:
Caption: Synthetic workflow for a macrocyclic pyrazole-based kinase inhibitor.
Key Experimental Considerations:
-
High Dilution: The macrocyclization step is performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Coupling Reagent: HATU is an efficient coupling reagent for amide bond formation, often used in combination with a non-nucleophilic base like DIPEA.[15]
Synthesis of a p38 MAP Kinase Inhibitor
p38 MAP kinase is a key target in inflammatory diseases. Pyrazole-based inhibitors have shown significant promise in this area.[16]
Protocol Insight: Introduction of a Basic Nitrogen Moiety
A common strategy to enhance the potency of p38 inhibitors is to introduce a basic nitrogen that can form a salt bridge with an acidic residue (e.g., Asp112) in the kinase active site.[16] This can be achieved by incorporating a piperazine or a similar basic moiety into the pyrazole scaffold.
Section 4: Safety, Purification, and Characterization
Safety First:
-
Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][17]
-
Diazo compounds are potentially explosive. They should be handled with care, avoiding heat, friction, and strong acids.
Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid pyrazole derivatives. Common solvent systems include ethanol/water, hexane/ethyl acetate, and isopropanol.[5]
-
Column Chromatography: Silica gel column chromatography is widely used for the purification of pyrazole intermediates and final products. Deactivating the silica gel with triethylamine can be beneficial for basic pyrazole compounds to prevent streaking and decomposition.[18]
Characterization Data:
A comprehensive characterization is essential to confirm the structure and purity of the synthesized inhibitors.
Table 1: Summary of Analytical Techniques for Pyrazole Characterization
| Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure, connectivity, and purity.[4][19] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns for structural elucidation.[7][11] |
| IR Spectroscopy | Identifies key functional groups (e.g., NH, C=O, C≡N). |
| Melting Point | A sharp melting point is an indicator of high purity. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. |
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Application Notes & Protocols: Synthesis of Protein Degrader Building Blocks
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the catalytic elimination of disease-causing proteins. The success of proteolysis-targeting chimeras (PROTACs), the principal agents of TPD, is fundamentally reliant on their modular chemical architecture. These heterobifunctional molecules consist of three distinct components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The synthesis of these individual building blocks and their subsequent conjugation are critical processes that dictate the efficacy, selectivity, and physicochemical properties of the final degrader. This guide provides an in-depth exploration of the core synthetic strategies, field-proven insights, and detailed experimental protocols for constructing the essential building blocks of protein degraders, designed for researchers, chemists, and drug development professionals.
The Principle of PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS). They function as a bridge, inducing the formation of a ternary complex between a specific target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate a substantial population of a target protein, a significant advantage over traditional inhibitors.
Caption: Convergent synthetic workflows for PROTAC assembly.
Synthesis of E3 Ubiquitin Ligase Ligand Building Blocks
While over 600 E3 ligases exist in humans, the vast majority of successful PROTACs recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) tumor suppressor. Consequently, the synthesis of functionalized ligands for these two E3s is a cornerstone of degrader development.
Cereblon (CRBN) Ligands: The "IMiD" Family
CRBN ligands are predominantly derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. The synthetic challenge lies in modifying the glutarimide or phthalimide core to introduce a functional handle for linker attachment without disrupting the crucial binding interaction with CRBN.
Protocol 3.1: Synthesis of 4-amino-pomalidomide derivative for linker conjugation
This protocol describes the synthesis of a pomalidomide derivative with a free amine, a common attachment point for linkers via amide bond formation.
-
Step 1: Synthesis of 4-Fluoropomalidomide
-
Rationale: Introducing a fluorine atom at the 4-position of the phthalimide ring provides a reactive site for subsequent nucleophilic aromatic substitution (SNAr) to attach a linker precursor.
-
Procedure: To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1 eq) and 3-fluoro-phthalic anhydride (1.1 eq) in glacial acetic acid, add sodium acetate (2.5 eq). Heat the mixture to 120 °C for 4-6 hours. Monitor by TLC or LC-MS. After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 4-fluorothalidomide. Subsequent amination at the 4-position of the phthalimide ring using established methods yields 4-fluoropomalidomide.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) with a Linker Precursor
-
Rationale: The electron-deficient phthalimide ring allows for the displacement of the fluoride by a nucleophile, such as the amine of a Boc-protected diamine linker precursor.
-
Reagents: 4-Fluoropomalidomide (1 eq), N-Boc-1,4-diaminobutane (1.5 eq), Diisopropylethylamine (DIPEA) (3 eq).
-
Procedure: Dissolve 4-fluoropomalidomide in anhydrous DMSO. Add N-Boc-1,4-diaminobutane and DIPEA. Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere. Monitor the reaction for the disappearance of starting material. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to obtain the Boc-protected pomalidomide-linker conjugate.
-
-
Step 3: Boc Deprotection
-
Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine, which serves as the functional handle for conjugation to the warhead-linker moiety.
-
Reagents: Boc-protected pomalidomide-linker conjugate (1 eq), 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v).
-
Procedure: Dissolve the Boc-protected intermediate in a minimal amount of DCM. Add an excess of TFA (or use 4M HCl in dioxane). Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Once complete, concentrate the solution under reduced pressure. The resulting amine salt can often be used directly in the next coupling step or can be neutralized with a mild base.
-
von Hippel-Lindau (VHL) Ligands: The Hydroxyproline Core
VHL ligands are peptidomimetic and based on the core structure of (2S,4R)-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide, which mimics the binding motif of its natural substrate, HIF-1α. The synthesis of VHL building blocks often involves a multi-step sequence to assemble the key fragments.
Protocol 3.2: Synthesis of a Functionalized VHL Ligand (VH032-based)
This protocol outlines a key coupling step in the synthesis of a widely used VHL ligand, functionalized for linker attachment.
-
Step 1: Amide Coupling to the Hydroxyproline Core
-
Rationale: This step forms the central amide bond of the VHL ligand. Commercially available (2S, 4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is the typical starting material.
-
Reagents: (2S, 4R)-1-(Boc)-4-hydroxypyrrolidine-2-carboxylic acid (1 eq), (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.1 eq), HATU (1.2 eq), DIPEA (3 eq).
-
Procedure: Dissolve the Boc-protected hydroxyproline in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add HATU and DIPEA, and stir for 15 minutes. Add the amine component and allow the reaction to warm to room temperature, stirring overnight under a nitrogen atmosphere. Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the coupled product.
-
-
Step 2: Tert-butyl Ether Formation
-
Rationale: The secondary alcohol on the pyrrolidine ring is alkylated with a linker precursor containing a leaving group. This position is a common exit vector for linker attachment.
-
Reagents: Coupled product from Step 1 (1 eq), tert-butyl 2-bromoacetate (1.5 eq), Sodium hydride (NaH, 60% dispersion in mineral oil) (2 eq).
-
Procedure: Dissolve the alcohol from Step 1 in anhydrous THF and cool to 0 °C. Carefully add NaH portion-wise. Stir the mixture for 30 minutes at 0 °C. Add tert-butyl 2-bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction carefully by adding saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Step 3: Boc and Tert-butyl Ester Deprotection
-
Rationale: A single step using strong acid removes both the Boc protecting group on the pyrrolidine nitrogen and the tert-butyl ester, revealing the carboxylic acid handle for linker conjugation.
-
Procedure: Dissolve the product from Step 2 in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Monitor by LC-MS. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can be used in the subsequent amide coupling reaction.
-
Linker Synthesis and Conjugation Strategies
The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Linker design involves optimizing length, rigidity, and physicochemical properties.
Linker Classes & Design Considerations
| Linker Type | Core Structure | Key Properties & Synthetic Considerations |
| Alkyl Chains | -(CH₂)n- | Synthetically accessible and metabolically stable. Increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. |
| PEG Linkers | -(CH₂CH₂O)n- | Most common linker type. Imparts hydrophilicity, improving aqueous solubility. Easily tuned for length and synthetically versatile. |
| Rigid Linkers | Cycloalkanes, Phenyl rings, Triazoles | Restrict conformational flexibility, which can pre-organize the PROTAC into a bioactive conformation and improve metabolic stability. Triazoles are readily synthesized via "click chemistry". |
| Clickable Groups | Alkynes, Azides | Not a linker type per se, but functional handles that enable highly efficient and modular "click chemistry" conjugation, facilitating rapid library synthesis. |
Key Conjugation Chemistries
Protocol 4.1: Amide Bond Formation via HATU Coupling
-
Rationale: Amide bond formation is the most common method for assembling PROTACs. HATU is a highly efficient coupling reagent that minimizes side reactions and epimerization.
-
Reagents: Carboxylic acid-functionalized building block (e.g., VHL-linker) (1 eq), Amine-functionalized building block (e.g., Warhead-linker) (1.1 eq), HATU (1.2 eq), DIPEA or Triethylamine (TEA) (3-4 eq).
-
Procedure:
-
Dissolve the carboxylic acid component in anhydrous DMF or DCM.
-
Add HATU and DIPEA/TEA and stir the mixture for 10-15 minutes at room temperature for pre-activation.
-
Add the amine component to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with 1M HCl (if the compound is stable), saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final PROTAC using silica gel chromatography or preparative HPLC.
-
Protocol 4.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
-
Rationale: CuAAC is an exceptionally robust and high-yielding reaction that forms a stable triazole linker. It is orthogonal to most other functional groups, making it ideal for the late-stage conjugation of complex building blocks.
-
Reagents: Alkyne-functionalized building block (1 eq), Azide-functionalized building block (1.1 eq), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq), Sodium ascorbate (0.2 eq).
-
Procedure:
-
Dissolve the alkyne and azide components in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction should turn from colorless to a pale yellow/green.
-
Stir the reaction vigorously at room temperature for 4-16 hours. Monitor by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC to yield the triazole-linked PROTAC.
-
Functionalization of Target-Binding Moieties (Warheads)
The "warhead" is a ligand that binds to the protein targeted for degradation. The synthesis of the warhead itself is beyond the scope of this guide, as it is unique to each target and often derived from known, potent inhibitors. The critical step for PROTAC synthesis is the strategic functionalization of this warhead with a linker attachment point.
Causality Behind Experimental Choices:
-
Selection of Exit Vector: The point of linker attachment (the "exit vector") is crucial. It must be at a position on the warhead that projects out into the solvent and does not interfere with the key binding interactions within the protein's active site. This is often determined through co-crystal structures or computational modeling.
-
Synthetic Handle: A chemically tractable functional group (e.g., -OH, -NH₂, -COOH, halide) is typically introduced at this exit vector. This can be accomplished either by modifying an existing functional group on the inhibitor or by designing a de novo synthesis of the inhibitor that incorporates the handle from the start. For example, a phenol group on an inhibitor can be alkylated with a linker precursor like Br-(CH₂)n-COOH to install a carboxylic acid-terminated alkyl linker.
Conclusion
The synthesis of protein degrader building blocks is a dynamic and rapidly evolving field. A modular and strategic approach, grounded in robust organic chemistry, is essential for success. Understanding the synthesis of key E3 ligase ligands like those for CRBN and VHL, combined with a versatile toolkit of linker chemistries such as amide coupling and click reactions, empowers researchers to efficiently generate and optimize novel PROTACs. As new E3 ligases are discovered and more complex linker designs are explored, the fundamental synthetic principles outlined in this guide will remain the critical foundation for advancing this powerful therapeutic modality.
References
- Precise PEG. (n.d.). Linkers in PROTACs.
- Semantic Scholar. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands.
-
ResearchGate. (2025, July 17). Tactics and Strategies for the Synthesis of Cereblon Ligands. Retrieved from [Link]
-
PubMed. (2023, January 15). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. Retrieved from [Link]
-
Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
- BOC Sciences. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
- Semantic Scholar. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
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Chemical Communications (RSC Publishing). (n.d.). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Retrieved from [Link]
- MedChemExpress. (n.d.). PROTAC Linkers (Inhibitors Agonists Modulators Antagonists).
- ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I).
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RSC Chemical Biology (RSC Publishing). (n.d.). Click chemistry in the development of PROTACs. Retrieved from [Link]
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NIH PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- MedchemExpress.com. (n.d.). PROTAC — Future of Drug Molecules from Modular Construction.
-
Journal of the American Chemical Society. (2012, February 27). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Retrieved from [Link]
-
RSC Publishing. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
ACS Fall 2025. (2024, August 18). Design and synthesis of novel CRBN ligands | Poster Board #445. Retrieved from [Link]
-
Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
- ResearchGate. (n.d.). Methods to synthesise CRBN binders.
-
SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]
-
PMC - NIH. (n.d.). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Pyrazole-Nitric Oxide (NO) Hybrid Molecules
Introduction: The Strategic Union of Pyrazole and Nitric Oxide
In the landscape of modern medicinal chemistry, the development of hybrid molecules—single chemical entities containing two or more distinct pharmacophores—has emerged as a powerful strategy to design safer and more effective therapeutics.[1][2] This guide focuses on the synthesis and characterization of pyrazole-NO hybrids, a class of compounds that strategically combines the well-established therapeutic properties of the pyrazole nucleus with the multifaceted biological activities of nitric oxide (NO).
The pyrazole core is a privileged scaffold found in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity drug rimonabant.[3][4] Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects.[3][5][6][7][8]
Nitric oxide, a transient gaseous signaling molecule, is a critical regulator of numerous physiological processes.[9][10] It functions as a potent vasodilator, a neurotransmitter, and a modulator of the immune response.[9][10] The therapeutic potential of harnessing NO has been recognized for over a century, with organic nitrates like nitroglycerin being a mainstay in the treatment of angina.[2][11]
The rationale for creating pyrazole-NO hybrids is particularly compelling. For instance, many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often limited by severe gastrointestinal side effects. By covalently linking an NO-donating moiety to the pyrazole scaffold, it is possible to deliver the anti-inflammatory agent while simultaneously releasing NO. The released NO can exert cytoprotective effects on the gastric mucosa, mitigating the ulcerogenic side effects of the parent drug.[1][2] This guide provides a detailed framework for the rational design, synthesis, and validation of these promising hybrid molecules.
Part 1: Synthetic Strategy and Design Rationale
The most prevalent and versatile approach to synthesizing pyrazole-NO hybrids involves a multi-step process. The core logic is to first construct a functionalized pyrazole scaffold that can be later derivatized with an NO-donating group. The most common NO-donating moiety used in this context is the organic nitrate ester (-ONO₂), due to its well-understood mechanism of NO release.[11][12][13][14]
The Foundational Step: Pyrazole Ring Synthesis
The cornerstone of the synthesis is the formation of the pyrazole ring itself. The most robust and widely adopted method is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine derivative.[4][15][16][17]
Causality of Experimental Choice: Chalcones (1,3-diaryl-2-propen-1-ones) are ideal precursors for this reaction.[18][19] They are readily synthesized via a Claisen-Schmidt condensation between an aromatic ketone and an aromatic aldehyde. The α,β-unsaturated ketone system within the chalcone provides the perfect three-carbon electrophilic backbone (C-C-C=O) that readily reacts with the dinucleophilic hydrazine (H₂N-NH₂) to form the stable five-membered pyrazole ring.[19][20][21] This method offers high yields and a straightforward route to highly substituted pyrazoles.
The Payoff Step: Introduction of the NO-Donating Moiety
To transform the pyrazole into an NO-donor, a functional handle, typically a hydroxyl group (-OH), must be present on the scaffold. This allows for subsequent esterification to form the organic nitrate.
Causality of Experimental Choice: The introduction of the nitrate ester is typically achieved by reacting the hydroxylated pyrazole with a potent nitrating agent. A mixture of fuming nitric acid (HNO₃) and acetic anhydride (Ac₂O) in an inert solvent under cold conditions is highly effective.[12] The acetic anhydride activates the nitric acid, forming the highly electrophilic acetyl nitrate intermediate, which readily reacts with the hydroxyl group to form the desired nitrate ester (-ONO₂). Maintaining cold temperatures (e.g., 0 °C) is critical to control the reactivity of the nitrating agent and prevent unwanted side reactions or degradation of the heterocyclic core.
The overall synthetic workflow can be visualized as a logical progression from simple starting materials to the final, dual-function hybrid molecule.
Caption: General Synthetic Workflow for Pyrazole-NO Hybrids.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative pyrazole-NO hybrid molecule, starting from common laboratory reagents.
Protocol 1: Synthesis of Chalcone Precursor (Example: (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one)
This protocol describes the base-catalyzed Claisen-Schmidt condensation.
Materials and Reagents:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel
Procedure:
-
Dissolve 4-hydroxyacetophenone (10 mmol) in 15 mL of ethanol in a 100 mL round-bottom flask.
-
Add benzaldehyde (10 mmol) to the solution and stir for 5 minutes at room temperature.
-
Prepare a solution of KOH (20 mmol) in 10 mL of water and add it dropwise to the reaction mixture while stirring.
-
Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (e.g., 3:7).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is ~5-6.
-
A solid precipitate will form. Collect the crude chalcone by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
-
Purify the product by recrystallization from ethanol to yield the pure chalcone.[18] Dry the crystals under vacuum.
Protocol 2: Synthesis of Hydroxylated Pyrazole (Example: 4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol)
This protocol details the cyclocondensation of the chalcone with hydrazine.
Materials and Reagents:
-
Synthesized Chalcone from Protocol 1
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) in 20 mL of ethanol.
-
Add hydrazine hydrate (10 mmol) to the solution, followed by 2-3 mL of glacial acetic acid as a catalyst.[18]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction progress by TLC.[18][21]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water. A solid product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure hydroxylated pyrazoline/pyrazole derivative.[20]
Protocol 3: Synthesis of Pyrazole-NO Hybrid (Nitration)
This protocol describes the final step of introducing the NO-donating nitrate ester. CAUTION: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents:
-
Hydroxylated Pyrazole from Protocol 2
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride (Ac₂O)
-
Chloroform (CHCl₃)
-
Ice bath, dropping funnel, magnetic stirrer
Procedure:
-
Dissolve the hydroxylated pyrazole (2 mmol) in 15 mL of chloroform in a flask placed in an ice bath to maintain the temperature at 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (4 mmol) dropwise to acetic anhydride (4 mmol) at 0 °C. Allow this mixture to stir for 10 minutes.
-
Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the temperature does not rise above 5 °C.[12]
-
Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude pyrazole-NO hybrid.
-
Purify the final product via column chromatography or recrystallization.
Part 3: Characterization and Validation
Rigorous characterization is essential to confirm the structure of the synthesized hybrid and to validate its NO-releasing capability.
Structural Characterization
The structures of the intermediates and the final product should be confirmed using standard spectroscopic techniques.
| Technique | Chalcone Intermediate | Hydroxylated Pyrazole | Pyrazole-NO Hybrid |
| IR (cm⁻¹) | ~3400 (broad, -OH), ~1650 (C=O), ~1600 (C=C)[22] | ~3400 (broad, -OH), ~3300 (N-H), ~1600 (C=N), No C=O peak[23] | Disappearance of -OH band, Appearance of strong asymmetric (~1640) and symmetric (~1280) N-O stretching bands for -ONO₂ |
| ¹H NMR (δ ppm) | Phenolic -OH proton (broad singlet), Aromatic protons (multiplets), Olefinic protons (two doublets, J≈15 Hz)[22] | Phenolic -OH proton (singlet), Aromatic protons (multiplets), Pyrazoline CH and CH₂ protons (DDX pattern) | Disappearance of -OH proton signal, Protons adjacent to the -ONO₂ group may show a downfield shift. |
| ¹³C NMR (δ ppm) | Carbonyl carbon (~190 ppm)[22] | Absence of carbonyl carbon, Appearance of pyrazoline ring carbons. | Carbon attached to -ONO₂ group will be shifted. |
| Mass Spec (m/z) | [M]+ corresponding to the molecular weight. | [M]+ corresponding to the molecular weight. | [M]+ corresponding to the final product's molecular weight. |
Table 1: Expected Spectroscopic Data for Synthesis Intermediates and Final Product.
Validation of Nitric Oxide Release
The defining feature of a pyrazole-NO hybrid is its ability to release NO. This is most commonly quantified using the Griess assay, which measures nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solutions.[12]
Protocol 4: In Vitro NO Release Study using Griess Assay
Principle: The release of NO from the organic nitrate is initiated by a thiol-containing compound, such as L-cysteine, mimicking the enzymatic bioactivation in vivo.[12][13] The released NO rapidly oxidizes to nitrite, which is then detected colorimetrically by the Griess reagent.
Materials and Reagents:
-
Synthesized Pyrazole-NO Hybrid
-
Phosphate buffer (50 mM, pH 7.4)
-
L-cysteine
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes before use).
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well microplate, incubator, microplate reader
Procedure:
-
Standard Curve: Prepare a series of sodium nitrite standard solutions (e.g., 1-100 µM) in phosphate buffer.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock solution in phosphate buffer (pH 7.4) to a final concentration (e.g., 100 µM).
-
NO Release: To the wells of a 96-well plate, add 100 µL of the test compound working solution. Add 10 µL of L-cysteine solution (to a final concentration of, e.g., 1 mM) to initiate the reaction.
-
Incubate the plate at 37 °C for a defined period (e.g., 1 hour).[12]
-
Detection: After incubation, add 100 µL of Griess reagent to each well (including standards and blanks).
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm using a microplate reader.[12]
-
Quantification: Calculate the concentration of nitrite released from your sample by comparing its absorbance to the sodium nitrite standard curve. Results can be expressed as a percentage of NO released from the parent molecule.
| Compound | NO Release (% of theoretical max) |
| Pyrazole-NO Hybrid 1 | 3.17[24] |
| Pyrazole-NO Hybrid 2 | 2.54[24] |
| Pyrazole-NO Hybrid 3 | 3.06[24] |
| Negative Control (Hydroxylated Pyrazole) | < 0.1 |
Table 2: Example Data from a Griess Assay for NO Release.
Part 4: Mechanism of Action
Understanding the downstream effects of NO release is crucial for drug development professionals. The organic nitrate moiety of the hybrid molecule acts as a pro-drug. In a biological system, it undergoes enzymatic biotransformation, often involving mitochondrial aldehyde dehydrogenase (ALDH2) or cytochrome P450 enzymes, to release nitric oxide.[14][25][26]
Caption: NO Release and Downstream Signaling Pathway.
Once released, NO diffuses to adjacent smooth muscle cells and activates the enzyme soluble guanylyl cyclase (sGC).[9][11][13][25] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13][14] The subsequent elevation in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which ultimately causes dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[11][13] This vasodilatory effect is key to the gastroprotective and cardiovascular benefits of these hybrid molecules.
References
-
Abdel-Hafez, S. M., et al. (n.d.). Current status of pyrazole and its biological activities - PMC. PubMed Central. [Link]
-
(n.d.). Synthesis of novel nitric oxide donating pyrazoles. Chitkara University. [Link]
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Application Notes and Protocols: Techniques for Creating Pyrazole Libraries for Screening
<
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with various biological targets.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of pyrazole-based compound libraries for high-throughput screening. We will delve into the strategic considerations for library design, explore robust synthetic methodologies, and provide detailed, field-proven protocols for both solution-phase and solid-phase synthesis. The aim is to equip researchers with the necessary knowledge to efficiently generate diverse and high-quality pyrazole libraries to accelerate the discovery of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[5] This structural motif is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors used in oncology such as Crizotinib and Ruxolitinib.[2][6] The number of drugs incorporating a pyrazole nucleus has seen a significant increase over the last decade, highlighting its importance in modern drug development.[1][2][3]
The success of the pyrazole scaffold can be attributed to several key factors:
-
Synthetic Accessibility: A wide array of synthetic methods are available for the construction and functionalization of the pyrazole ring, allowing for the creation of diverse compound libraries.[7][8]
-
Physicochemical Properties: The pyrazole ring is metabolically stable and possesses unique electronic properties that facilitate favorable interactions with biological targets.[3][9] It can act as a bioisosteric replacement for other aromatic systems, improving properties like solubility and lipophilicity.[5][6]
-
Versatile Bioactivity: Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[7][10][11][12]
The strategic construction of pyrazole libraries is therefore a critical endeavor in the quest for new medicines. By systematically exploring the chemical space around this privileged scaffold, researchers can identify novel hits and leads for a wide range of therapeutic targets.
Strategic Design of Pyrazole Libraries
The quality and effectiveness of a screening library are determined by its design. For pyrazole libraries, several key principles should be considered to maximize the chances of identifying promising hit compounds.
Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis aims to create a collection of structurally diverse molecules that cover a broad area of chemical space.[13][14] For pyrazole libraries, this involves varying the substituents at all possible positions of the pyrazole ring (N1, C3, C4, and C5). This can be achieved by employing a variety of building blocks in the synthetic routes. The goal is to generate a library with a wide range of shapes, sizes, and functional group presentations.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful approach that starts with the identification of low-molecular-weight fragments that bind to a biological target.[15] These initial hits are then optimized and grown into more potent lead compounds. Pyrazole scaffolds are well-suited for FBDD due to their relatively small size and synthetic tractability.[16] A fragment library of pyrazoles would consist of simple, low-molecular-weight derivatives that can be used to probe the binding pockets of target proteins.
Lead-Likeness and Drug-Likeness
When designing a pyrazole library, it is important to consider the physicochemical properties of the final compounds. Adherence to guidelines such as Lipinski's Rule of Five can increase the probability that the synthesized molecules will have favorable pharmacokinetic properties. Computational tools can be employed to predict properties such as solubility, permeability, and metabolic stability, allowing for the selection of building blocks that are likely to result in drug-like final products.
Key Synthetic Methodologies for Pyrazole Library Construction
The synthesis of pyrazole libraries can be accomplished through various methods, with the choice of strategy often depending on the desired substitution pattern and the scale of the library.
The Knorr Pyrazole Synthesis and Related Condensations
The most classical and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][17] This reaction, first reported by Ludwig Knorr in 1883, is robust and allows for the introduction of diversity at multiple positions of the pyrazole ring.[18]
-
Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[18][19]
-
Advantages: This method is generally high-yielding and utilizes readily available starting materials.[18]
-
Challenges: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.[8] Careful control of reaction conditions or the use of specific substrates can often favor the formation of a single isomer.
A key advantage of this approach for library synthesis is the vast commercial availability of both 1,3-dicarbonyl compounds and hydrazines, enabling the generation of large and diverse libraries.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition reactions provide an alternative and powerful route to pyrazoles.[7] These reactions typically involve the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This method offers excellent control over regioselectivity and is amenable to a wide range of substrates.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient for library synthesis.[20] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, often leading to complex structures in a single step.[21]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of pyrazole libraries using both solution-phase parallel synthesis and solid-phase synthesis techniques.
Protocol 1: Solution-Phase Parallel Synthesis of a 1,3,5-Trisubstituted Pyrazole Library via Knorr Condensation
This protocol describes the synthesis of a 96-well plate format pyrazole library.
Workflow Overview:
Caption: Workflow for solution-phase parallel pyrazole synthesis.
Materials and Reagents:
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Centrifugal evaporator
-
Diverse set of 1,3-diketones (Building Block Set A)
-
Diverse set of hydrazines (Building Block Set B)
-
Ethanol (reaction solvent)
-
Glacial acetic acid (catalyst)
-
Ethyl acetate and saturated sodium bicarbonate solution (for work-up)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.5 M stock solutions of each 1,3-diketone in ethanol.
-
Prepare 0.55 M stock solutions of each hydrazine hydrochloride in ethanol.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of a 1,3-diketone stock solution (0.1 mmol).
-
To each well, add 200 µL of a hydrazine stock solution (0.11 mmol).
-
Add 10 µL of glacial acetic acid to each well.
-
Seal the reaction block securely with a sealing mat.
-
-
Reaction:
-
Place the reaction block on a heating block or in an oven at 80 °C for 16 hours.
-
Allow the reaction block to cool to room temperature.
-
-
Work-up and Purification:
-
Remove the sealing mat and evaporate the solvent using a centrifugal evaporator.
-
To each well, add 500 µL of ethyl acetate and 500 µL of saturated sodium bicarbonate solution.
-
Mix thoroughly by repeated pipetting.
-
Separate the organic layer and transfer it to a new 96-well plate containing anhydrous sodium sulfate.
-
After allowing the organic layer to dry for 30 minutes, transfer the supernatant to a final product plate.
-
Evaporate the solvent to yield the crude pyrazole products.
-
-
Analysis:
-
Analyze the purity of the library members by LC-MS.
-
Determine the concentration of each well by UV-Vis spectroscopy or another suitable method before screening.
-
Protocol 2: Solid-Phase Synthesis of a Pyrazole Library
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product.[22][23]
Workflow Overview:
Caption: General workflow for solid-phase pyrazole synthesis.
Materials and Reagents:
-
Merrifield resin pre-loaded with an appropriate β-ketoester linker.
-
Solid-phase synthesis vessels (e.g., fritted syringes).
-
Diverse set of hydrazines.
-
N,N-Dimethylformamide (DMF, solvent).
-
Dichloromethane (DCM, solvent).
-
Acetic acid (catalyst).
-
Trifluoroacetic acid (TFA, cleavage reagent).
Procedure:
-
Resin Swelling:
-
Swell the resin in DMF for 30 minutes in the solid-phase synthesis vessels.
-
Drain the solvent.
-
-
Cyclization:
-
Prepare a solution of the desired hydrazine (5 equivalents) and acetic acid (5 equivalents) in DMF.
-
Add the hydrazine solution to the resin and agitate at 60 °C for 12 hours.
-
Drain the reaction solution.
-
-
Washing:
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Add a solution of 95:5 TFA:water to the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM and combine the filtrates.
-
-
Product Isolation:
-
Evaporate the solvent from the combined filtrates to yield the crude pyrazole product.
-
Purify by preparative HPLC if necessary.
-
Data Presentation and Comparison
The choice between solution-phase and solid-phase synthesis depends on the specific goals of the library generation project.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Throughput | High, amenable to automation. | Can be high, but may require specialized equipment. |
| Purification | Requires liquid-liquid extraction or chromatography. | Simplified purification by washing. |
| Reaction Monitoring | Difficult to monitor in parallel format. | Can be monitored using techniques like gel-phase ¹⁹F NMR. |
| Scale | Easily scalable for hit validation. | Scaling up can be challenging. |
| Cost | Generally lower cost for reagents and consumables. | Resins and linkers can be expensive. |
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the discovery of new drugs.[4][10] The synthetic methodologies outlined in this guide, particularly the robust Knorr condensation, provide a reliable foundation for the creation of diverse and high-quality pyrazole libraries. By combining strategic library design with efficient solution-phase or solid-phase synthesis protocols, researchers can effectively explore the vast chemical space surrounding this privileged heterocycle. The application of these techniques will undoubtedly continue to fuel the discovery of novel pyrazole-based therapeutics for a wide range of diseases.
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Application Notes and Protocols for the Functionalization of the Pyrazole Carboxylic Acid Group
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets.[3] The functionalization of the pyrazole core is a cornerstone of drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various positions on the pyrazole ring, the carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for lead optimization.[4][5]
This comprehensive guide provides detailed application notes and step-by-step protocols for the functionalization of the pyrazole carboxylic acid group. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile moiety in their synthetic endeavors. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.
Core Functionalization Strategies: An Overview
The carboxylic acid group on a pyrazole ring can be transformed into a variety of other functional groups, each with distinct physicochemical properties and potential for biological interactions. The most common and synthetically valuable transformations are detailed in this guide and include:
-
Amide Bond Formation: Conversion to amides is arguably the most frequent modification, allowing for the introduction of a vast array of substituents and the modulation of hydrogen bonding capabilities.
-
Esterification: Esterification is employed to alter lipophilicity, improve cell permeability, or to create prodrugs that are hydrolyzed in vivo to the active carboxylic acid.
-
Hydroxamic Acid Synthesis: Hydroxamic acids are potent metal-chelating groups and are key pharmacophores in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.
-
Tetrazole Formation: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[6][7]
-
Conversion to Amines: The carboxylic acid can be converted to an amino group through various rearrangement reactions, providing a gateway to a different class of derivatives with altered basicity and polarity.
The following sections will provide detailed protocols for these key transformations.
I. Amide Bond Formation: The Workhorse of Pyrazole Functionalization
The formation of an amide bond from a pyrazole carboxylic acid is a fundamental transformation in the synthesis of pyrazole-based drug candidates. Two primary strategies are employed: activation of the carboxylic acid to an acyl chloride followed by reaction with an amine, or direct coupling of the carboxylic acid and amine using a coupling reagent.
Protocol 1: Amidation via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of the pyrazole carboxylic acid to the more reactive pyrazole acyl chloride, which is then reacted with the desired amine. This method is highly efficient and generally provides clean products.
Step 1: Synthesis of Pyrazole Acyl Chloride
The choice of chlorinating agent depends on the stability of the pyrazole core and other functional groups present in the molecule. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents.[8]
Materials:
-
Pyrazole carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, for oxalyl chloride)
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Using Thionyl Chloride: Add thionyl chloride (2.0-5.0 eq) dropwise to the suspension at room temperature.
-
Using Oxalyl Chloride: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension. Cool the mixture to 0 °C in an ice bath and add oxalyl chloride (1.5-2.0 eq) dropwise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 1-4 hours.
-
Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent and solvent under reduced pressure. The crude pyrazole acyl chloride is often a solid or oil and is typically used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
Crude pyrazole acyl chloride from Step 1
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
Dissolve the crude pyrazole acyl chloride in anhydrous DCM or THF under a nitrogen/argon atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1-1.5 eq) and the base (TEA or DIPEA, 2.0-3.0 eq) in anhydrous DCM or THF.
-
Add the amine solution dropwise to the stirred pyrazole acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazole amide.
Diagram of Amidation via Acyl Chloride
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds [yyhx.ciac.jl.cn]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of a Fluorinated Nitro-Pyrazole Core
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a key building block in contemporary medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The further inclusion of a nitro group on the pyrazole scaffold opens up a versatile handle for a variety of chemical transformations, making this molecule a highly sought-after intermediate in the synthesis of complex bioactive compounds.
This document provides a comprehensive guide to the scale-up synthesis of this valuable compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and safety considerations essential for a successful and safe scale-up campaign.
Synthetic Strategy: An Overview
The most direct and logical synthetic route to this compound involves the electrophilic nitration of the precursor, 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution. Therefore, forcing conditions, such as the use of a mixed acid system (concentrated nitric and sulfuric acids), are typically required.
Visualizing the Synthetic Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Scale-Up Synthesis Protocol
This protocol is a proposed method based on established principles of nitration chemistry for heteroaromatic compounds. It is imperative that a thorough risk assessment is conducted prior to implementation, and all operations are performed by trained personnel in a controlled environment.
Materials and Equipment
| Material | Grade | Supplier Recommendation |
| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | ≥97% Purity | Available from commercial suppliers |
| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade (98%) | Major chemical suppliers |
| Fuming Nitric Acid (HNO₃) | Reagent Grade (90%) | Major chemical suppliers |
| Dichloromethane (DCM) | HPLC Grade | Major chemical suppliers |
| Deionized Water | High Purity | In-house or commercial |
| Ice |
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Process chiller/heater for temperature control.
-
Quench vessel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety glasses, and a face shield are mandatory.[1][2][3]
Experimental Procedure
Step 1: Reaction Setup and Cooling
-
Charge the jacketed reactor with concentrated sulfuric acid (5 volumes relative to the starting material).
-
Begin vigorous stirring and cool the sulfuric acid to 0-5 °C using the process chiller.
Causality: The initial cooling of the sulfuric acid is a critical safety measure to dissipate the heat generated upon the subsequent addition of nitric acid and the starting material. Nitration reactions are highly exothermic, and maintaining a low temperature is essential to prevent runaway reactions.[4][5]
Step 2: Formation of the Nitrating Mixture
-
Slowly add fuming nitric acid (1.1 equivalents) to the cold, stirring sulfuric acid via the addition funnel over a period of at least 30-60 minutes.
-
Maintain the internal temperature below 10 °C throughout the addition.
Causality: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This is a classic and potent nitrating system necessary to overcome the deactivating effect of the trifluoromethyl group.
Step 3: Substrate Addition
-
Once the nitrating mixture is homogeneous and the temperature is stable at 0-5 °C, slowly add the 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in portions over 1-2 hours.
-
Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.
Causality: The portion-wise addition of the substrate is another crucial control measure for managing the reaction exotherm. A slow addition rate allows for efficient heat removal by the reactor jacket.
Step 4: Reaction Progression
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
Step 5: Reaction Quench
-
In a separate quench vessel, prepare a mixture of ice and water (10 volumes).
-
Slowly and carefully transfer the reaction mixture to the ice/water slurry with vigorous stirring. This should be done in a controlled manner to manage the heat of dilution of the strong acids.
-
The product is expected to precipitate as a solid.
Causality: Quenching the reaction on ice-water serves to stop the reaction and to precipitate the solid product, which has low solubility in the acidic aqueous medium.
Step 6: Isolation and Purification
-
Collect the precipitated solid by filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Further wash the solid with a small amount of cold dichloromethane to remove any non-polar impurities.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Purification Rationale: A simple filtration and washing procedure is often sufficient for the initial isolation of the crude product. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary. General methods for the purification of carboxylic acids can be adapted.[6]
Process Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict safety protocols.[1][2][3][4][5]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[1][2] Always wear appropriate PPE.
-
Exothermic Nature: The reaction is highly exothermic. A failure in temperature control can lead to a runaway reaction, potentially causing an explosion.[4][5] Ensure the cooling system is robust and reliable.
-
Gas Evolution: The reaction may produce toxic nitrogen oxide gases. All operations must be conducted in a well-ventilated fume hood or a contained reactor system.
-
Incompatible Materials: Avoid contact of the nitrating mixture with organic solvents and other combustible materials.[1][3]
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic signal for the N-H proton of the pyrazole ring and the carboxylic acid proton. |
| ¹⁹F NMR | The fluorine NMR will show a singlet corresponding to the trifluoromethyl group. |
| ¹³C NMR | The carbon NMR will show signals for the pyrazole ring carbons, the carboxylic acid carbonyl, and the trifluoromethyl carbon. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 225.08 g/mol .[5] |
| Melting Point | A sharp melting point is indicative of high purity. |
| HPLC | HPLC analysis should be used to determine the purity of the final product, with a target of ≥97%. |
Workflow and Logic Diagram
Caption: Workflow for the scale-up synthesis of the target compound.
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable process. The key to success lies in a thorough understanding of the reaction mechanism, meticulous control of the reaction parameters, and an unwavering commitment to safety. By following the detailed protocols and heeding the safety warnings outlined in this guide, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing discovery and development programs.
References
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. (2013-11-22).
- Nitration reaction safety. YouTube. (2024-06-06).
- NITRIC ACID SAFETY. University of Washington.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS. (2015-04-27).
- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. (2024-06-24).
- Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development. 2020, 24, 2619–2632.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- This compound. PubChem.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. (2022-08-31).
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. ChemicalBook.
- This compound, min 97%, 1 gram. CP Lab Safety.
- This compound. Chemsrc. (2025-08-25).
- 1H-Pyrazole-3-carboxylic acid, 4-nitro-5-(trifluoromethyl)-. CymitQuimica.
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. (2020-02-15).
- 5334-40-7|4-Nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm.
- WO2011076194A1 - Method for purifying pyrazoles.
- Aromatic nitration under various conditions.
- Silver(I)-Promoted ipso -Nitration of Carboxylic Acids by Nitronium Tetrafluoroborate.
- EAS Nitration Experiment & Recrystalliz
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles.
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. (2022-11-14).
- US2255421A - Process for purification of carboxylic acids.
- Nitration and aromatic reactivity. Cambridge University Press.
- How can I purify carboxylic acid?.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. (2009-06-01).
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- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H2F3N3O4 | CID 17925798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1322805-15-1).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into the final product. This guide will address common challenges encountered during its purification and provide practical, field-proven solutions.
Chemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C5H2F3N3O4 | [1][2] |
| Molecular Weight | 225.08 g/mol | [1][2] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Room temperature | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Symptom: The crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate, and the Nuclear Magnetic Resonance (NMR) spectrum indicates the presence of significant impurities.
Possible Causes and Solutions:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress closely using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.
-
-
Formation of By-products: Side reactions can lead to the formation of impurities. A common issue in pyrazole synthesis is the formation of regioisomers, especially when using unsymmetrical starting materials.[5]
-
Solution: Optimize the reaction conditions (temperature, solvent, catalyst) to minimize the formation of by-products. After the reaction, a primary purification step such as extraction can help remove some of the impurities before proceeding to recrystallization or chromatography.[6]
-
-
Degradation of the Product: The product may be unstable under the reaction or work-up conditions.
-
Solution: Ensure that the temperature during the reaction and work-up is controlled. Avoid strongly acidic or basic conditions if the compound is known to be sensitive to them.
-
Issue 2: Difficulty in Removing Colored Impurities
Symptom: The isolated product has a persistent yellow or reddish color, even after initial purification attempts.
Possible Causes and Solutions:
-
Residual Nitro-Containing Starting Materials or By-products: Many nitro-aromatic compounds are colored.
-
Solution 1: Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[7]
-
Solution 2: Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb the desired product, leading to lower yields.
-
Solution 3: Column Chromatography: If other methods fail, column chromatography provides excellent separation based on polarity.[8][9] For nitro compounds, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a common starting point.[6][8]
-
Issue 3: "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates from the solvent as an oil.
Possible Causes and Solutions:
-
Supersaturation at a Temperature Above the Melting Point: The compound is precipitating from the solution at a temperature higher than its melting point.[7]
-
Solution 1: Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, allowing crystallization to occur at a lower temperature.[7]
-
Solution 2: Slow Cooling: Allow the solution to cool to room temperature as slowly as possible, and then transfer it to an ice bath or refrigerator. Gradual cooling encourages the formation of well-defined crystals.[7]
-
Solution 3: Use a Seed Crystal: If available, adding a small crystal of the pure compound to the cooled, supersaturated solution can induce crystallization.[7]
-
Solution 4: Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[7]
-
Issue 4: Low Yield After Purification
Symptom: The amount of pure product obtained after recrystallization or column chromatography is significantly lower than expected.
Possible Causes and Solutions:
-
During Recrystallization:
-
Using Too Much Solvent: The most common cause of low yield in recrystallization is using an excessive amount of solvent to dissolve the crude product.[7]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will leave a significant amount of the product dissolved in the mother liquor.
-
Solution: Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtering the crystals.
-
-
-
During Column Chromatography:
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation or irreversible adsorption of the compound onto the stationary phase.
-
Solution: Develop an optimal solvent system using TLC before running the column. The ideal Retention Factor (Rf) for the desired compound on TLC is typically between 0.2 and 0.4.
-
-
Co-elution of Impurities: If the polarity of the impurities is very similar to the product, they may elute together.
-
Solution: Use a shallower solvent gradient during elution to improve separation. It may also be necessary to try a different stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: The best method depends on the nature and quantity of the impurities. For crystalline solids with thermally stable properties, recrystallization is often a cost-effective and scalable method.[8] Column chromatography is more versatile and can be applied to a wider range of compounds, including non-crystalline solids, and often achieves very high purity.[8][10]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A mixed-solvent system, such as ethanol/water, can be effective.[7] In this case, the compound is dissolved in a "good" solvent (e.g., ethanol) at an elevated temperature, and then a "poor" solvent (e.g., water) is added until the solution becomes turbid.[7] Upon slow cooling, crystals should form.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification.[5][9] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the separation and purity. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR spectroscopy are the methods of choice.
Q4: Can I use an acid-base extraction to purify this compound?
A4: Yes, given that the target molecule is a carboxylic acid, an acid-base extraction can be a useful initial purification step. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). The acidic compound will be deprotonated and move into the aqueous layer. The aqueous layer can then be separated, acidified with an acid like HCl, and the purified product will precipitate out and can be collected by filtration or extracted back into an organic solvent.
Q5: What are the safety precautions I should take when handling this compound?
A5: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard column chromatography procedure using silica gel.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[8]
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.[8]
-
Fraction Collection: Collect the eluate in a series of fractions.[8]
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.[8]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[8]
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for "Oiling Out"
Caption: Troubleshooting steps for when a compound "oils out" during recrystallization.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- BenchChem. (n.d.). A Comparative Guide to the Purification of Nitrovinyl Compounds: Recrystallization vs. Column Chromatography.
- ScienceMadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
- PubChem. (n.d.). This compound.
- ChemSrc. (n.d.). This compound.
- CymitQuimica. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-5-(trifluoromethyl)-.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C5H2F3N3O4 | CID 17925798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:1322805-15-1 | this compound | Chemsrc [chemsrc.com]
- 4. 1H-Pyrazole-3-carboxylic acid, 4-nitro-5-(trifluoromethyl)- [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
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- 9. ukessays.com [ukessays.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Optimizing the Synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our advice is grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis. We provide not just solutions, but also the reasoning behind them to help you make informed decisions in the lab.
Issue 1: Low Yield of the Pyrazole Ring Precursor
The synthesis of the target molecule typically begins with the formation of the pyrazole ring, specifically a 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid derivative, before the nitration step. Low yields at this initial stage are a common hurdle.
Common Causes and Troubleshooting Steps:
-
Purity of Starting Materials: The purity of your initial reagents, such as the 1,3-dicarbonyl compound and hydrazine derivative, is critical. Impurities can lead to unwanted side reactions, which not only reduce the yield but also complicate the purification process.[1]
-
Actionable Advice: Always use freshly purified reagents. Hydrazine derivatives, in particular, can degrade over time. Consider re-distilling or recrystallizing your starting materials if their purity is in doubt.
-
-
Suboptimal Reaction Conditions: The Knorr pyrazole synthesis and related methods are sensitive to reaction conditions.[1]
-
Actionable Advice:
-
Temperature Control: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to decomposition and side product formation. Monitor your reaction closely using Thin Layer Chromatography (TLC).
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. If you are experiencing poor solubility of your reactants, consider using a co-solvent. Acetic acid is a common choice for nitration reactions and can also be effective in the initial cyclization.[2]
-
pH Control: The acidity of the reaction mixture can influence the reactivity of the hydrazine. For some reactions, the addition of a mild base like sodium acetate can be beneficial.[1]
-
-
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a frequent challenge.[1]
Experimental Workflow: A Generalized Approach
Caption: A generalized workflow for the synthesis of this compound.
Issue 2: Poor Yield and Selectivity During Nitration
The introduction of the nitro group at the 4-position of the pyrazole ring is a key step. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups can deactivate the ring, making nitration challenging.
Common Causes and Troubleshooting Steps:
-
Insufficiently Strong Nitrating Agent: A deactivated ring may require more forcing conditions for nitration to proceed.[2]
-
Actionable Advice: If you are using a standard mixture of nitric and sulfuric acid with poor results, consider using a stronger nitrating agent. Fuming nitric acid with oleum can be effective, but be aware that harsher conditions can decrease selectivity and increase the risk of side reactions.[2] Milder nitrating agents like nitric acid in trifluoroacetic anhydride have also been used for five-membered heterocycles.[4][5]
-
-
Incorrect Reaction Temperature: Nitration reactions are typically exothermic and require careful temperature control.
-
Actionable Advice: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.[6] Monitor the reaction progress closely by TLC to determine the optimal reaction time and temperature.
-
-
Side Reactions: Oxidation of the pyrazole ring or other sensitive functional groups can compete with nitration, leading to a lower yield of the desired product.[2]
-
Actionable Advice: If you suspect oxidative side reactions, consider using a milder nitrating system. Protecting sensitive functional groups, if any, before nitration is a common strategy.[2]
-
Issue 3: Difficulty in Product Purification
The final product may be difficult to purify due to the presence of unreacted starting materials, regioisomers, or side products.
Common Causes and Troubleshooting Steps:
-
Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture upon quenching.[2]
-
Actionable Advice: After quenching the reaction with ice water, if the product remains in solution, neutralizing the acidic mixture with a base can often induce precipitation.[2]
-
-
Ineffective Purification Method: A single purification method may not be sufficient to achieve the desired level of purity.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the pyrazole ring formation?
The choice of starting material is crucial for a successful synthesis. A common approach for this type of pyrazole is the reaction of a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative.[7] For instance, reacting ethyl 4,4,4-trifluoroacetoacetate with a suitable hydrazine followed by hydrolysis of the ester can yield the desired pyrazole carboxylic acid precursor.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[1] It allows you to track the consumption of starting materials and the formation of the product in near real-time, helping you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Q3: What are the safety precautions for nitration reactions?
Nitration reactions are potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Nitrating agents are highly corrosive and strong oxidizing agents. Add reagents slowly and control the temperature carefully to prevent runaway reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Nitration Temperature | 0-25 °C | Minimizes side reactions and improves selectivity.[6] |
| Reaction Monitoring | TLC | Allows for real-time tracking of reaction progress.[1] |
| Purification | Recrystallization/Chromatography | Often necessary to achieve high purity.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Nitration of a Pyrazole Carboxylic Acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationships in Synthesis Optimization
Caption: Interplay of key variables in optimizing the synthesis of this compound.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijcrt.org [ijcrt.org]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles
Welcome to the technical support center for the synthesis of trifluoromethylated (CF3) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl group into the pyrazole core. Trifluoromethylated pyrazoles are privileged scaffolds in pharmaceuticals and agrochemicals, but their synthesis presents unique and often frustrating challenges, primarily concerning regioselectivity, reaction conditions, and purification.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of CF3-pyrazoles.
Q1: Why is my reaction producing a mixture of 3-CF3 and 5-CF3 pyrazole regioisomers?
A1: This is the most prevalent challenge and arises from the reaction of an unsymmetrical trifluoromethyl-1,3-dicarbonyl compound with a substituted hydrazine. The two carbonyl groups of the diketone exhibit different electrophilicities. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic than the other carbonyl carbon. The outcome depends on which nitrogen atom of the substituted hydrazine attacks which carbonyl carbon, a process influenced by steric hindrance, electronics, and reaction conditions.[1][2][3]
Q2: I have a low yield. What are the most likely causes?
A2: Low yields in pyrazole synthesis can often be traced back to a few key factors:
-
Purity of Starting Materials: Hydrazine derivatives can degrade. Using freshly purified reagents is critical.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst play a crucial role. Reactions that are too slow may lead to decomposition, while those that are too fast can generate side products.[3]
-
Incomplete Cyclization: The reaction proceeds through intermediate steps (e.g., hydrazone, pyrazoline). If the final dehydration/aromatization step is inefficient, it can result in a complex mixture and a low yield of the desired pyrazole.[1]
-
Instability of Reagents: Some trifluoromethylating reagents or intermediates, like trifluoromethylhydrazine, can be unstable, with a short half-life in solution, leading to the formation of undesired side products.[4]
Q3: The purification of my regioisomers by column chromatography is extremely difficult. Are there better methods?
A3: The similar polarity of 3-CF3 and 5-CF3 pyrazole regioisomers makes their separation a significant bottleneck. While careful optimization of column chromatography (e.g., using different solvent systems or specialized silica) can sometimes work, other strategies may be more effective:
-
Distillation: For parent 1-methyl-3(and 5)-trifluoromethylpyrazoles, a large-scale separation can be achieved by fractional distillation.[5][6]
-
Recrystallization: If one regioisomer is the major product and is a solid, careful recrystallization can be highly effective for purification.
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step that introduces a group with different physicochemical properties.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming complex synthetic challenges.
Guide 1: Controlling Regioselectivity in the Cyclocondensation Reaction
Problem: My reaction of a 1-aryl-4,4,4-trifluorobutane-1,3-dione with a substituted hydrazine yields an inseparable mixture of regioisomers. How can I force the reaction to favor one isomer?
Underlying Mechanism: The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl precursor. The carbonyl adjacent to the CF3 group is highly electrophilic, while the other carbonyl is less so. The choice of attacking nitrogen atom from the substituted hydrazine (α-NH vs. β-NH2) and its approach are governed by a delicate balance of electronics and sterics.[1][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Step-by-Step Solutions:
-
Modify the Solvent System (Most Effective First Step): The solvent can dramatically influence regioselectivity.
-
Switch to Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of the 3-CF3 pyrazole isomer.[8][9] These solvents are strong hydrogen bond donors but poor acceptors, which can stabilize key intermediates and direct the reaction pathway. For example, the reaction of methylhydrazine with a trifluoromethyl 1,3-diketone in ethanol might give poor selectivity, but switching to HFIP can yield ratios as high as 97:3 in favor of the desired isomer.[8][9]
-
Use Aprotic Dipolar Solvents: In some cases, solvents like N,N-dimethylacetamide (DMA) in an acidic medium can provide better yields and regioselectivity compared to traditional protic solvents like ethanol.[2]
-
Solvent-Free Conditions: For certain multicomponent reactions, performing the synthesis under solvent-free conditions at elevated temperatures can offer high yields and excellent regioselectivity.[10][11][12]
-
-
Adjust Reaction Temperature and Catalyst:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, though it may require longer reaction times. Conversely, for some systems, higher temperatures are needed to overcome the activation energy for the desired pathway.[13]
-
Acid/Base Catalysis: The presence of an acid (e.g., HCl, H2SO4, p-TsOH) or a base (e.g., NaOAc, TEA) can alter the reaction mechanism and influence which regioisomer is formed.[8][9] For instance, using a strong base like sodium hydride (NaH) instead of a weaker base like potassium carbonate can prevent the formation of regioisomeric products during N-alkylation of an existing pyrazole ring.[14][15]
-
-
Alter the Hydrazine Reagent:
-
Steric Bulk: Using a bulkier substituted hydrazine can sterically hinder the attack at one carbonyl group, favoring the formation of a single isomer.
-
Electronic Effects: Attaching a strong electron-withdrawing group to the hydrazine can lead to the isolation of 5-hydroxy-5-trifluoromethylpyrazolines as the major product, which can then be dehydrated to the corresponding 5-CF3-pyrazole.[8]
-
Data Summary: Effect of Solvent on Regioselectivity
| Precursor | Hydrazine | Solvent | Regioisomeric Ratio (3-CF3 : 5-CF3) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | Low selectivity (mixture) | [8] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85 : 15 | [8] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97 : 3 | [8][9] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine HCl | EtOH | ~50 : 50 (equimolar) | [2] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine HCl | DMA | 98 : 2 | [2] |
Guide 2: Protocol for Regioselective Synthesis Using a Fluorinated Alcohol
This protocol provides a detailed methodology for a common synthesis, emphasizing critical control points to maximize regioselectivity.
Objective: To synthesize 1-Methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole with high regioselectivity.
Reaction Scheme:
Caption: General reaction scheme for pyrazole synthesis.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP (approx. 0.1 M concentration).
-
Addition of Hydrazine: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. Causality Note: Slow addition is important to control any initial exotherm.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours. Expertise Note: The use of HFIP as a solvent is the key to achieving high regioselectivity in this step.[8][9]
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the HFIP.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Even with high selectivity, a small amount of the other regioisomer may be present.
References
-
Álvarez-Pérez, A., Pérez-Balado, C., & Elguero, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524–3527. [Link]
-
Gorelov, D., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]
-
Pérez-Balado, C., & Elguero, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Gorelov, D., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Wang, X., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Publishing. [Link]
-
Yagupolskii, L. M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health (NIH). [Link]
-
Various Authors. (Year). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. ResearchGate. [Link]
-
Ryabukhin, S. V., & Volochnyuk, D. M. (Year). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Synfacts. [Link]
-
Unknown Author. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis Online. [Link]
-
Various Authors. (Year). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). [Link]
-
Elguero, J., et al. (Year). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Various Authors. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Unknown Author. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. SciSpace. [Link]
-
Aggarwal, R., et al. (Year). Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. ResearchGate. [Link]
-
Unknown Author. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis Online. [Link]
-
Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. PubMed. [Link]
-
Dinoiu, V., et al. (Year). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Semantic Scholar. [Link]
-
Various Authors. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Foster, R. S., et al. (2012). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. PubMed. [Link]
-
Unknown Author. (Year). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Zeng, H., et al. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. PubMed. [Link]
-
Various Authors. (Year). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Sci-Hub. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Unknown Author. (2025). Help with Low Yield Synthesis. Reddit. [Link]
-
Various Authors. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. scispace.com [scispace.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Nitration of Pyrazole Carboxylic Acids
Welcome to the technical support center for the nitration of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The nitration of pyrazole carboxylic acids is a cornerstone reaction for the synthesis of numerous active pharmaceutical ingredients and functional materials. However, the interplay of the electron-rich pyrazole ring and the deactivating, yet potentially labile, carboxylic acid group can lead to a variety of undesired side reactions.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome common challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Nitrated Product and Presence of a Non-nitrated, Decarboxylated Byproduct
Question: I am attempting to nitrate my pyrazole carboxylic acid, but I am observing a significant amount of the corresponding decarboxylated pyrazole and recovering unreacted starting material. How can I prevent this decarboxylation?
Answer: This is a classic issue when nitrating pyrazole carboxylic acids, especially under harsh acidic conditions. The carboxylic acid group can be thermally or acid-labile, leading to its loss as carbon dioxide.
The pyrazole ring, upon protonation under strong acidic conditions (e.g., concentrated H₂SO₄), becomes highly electron-deficient. This enhances the lability of the C-C bond between the pyrazole ring and the carboxyl group, facilitating decarboxylation, particularly at elevated temperatures.
-
Lower the Reaction Temperature: Decarboxylation is often temperature-dependent. Running the nitration at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of decarboxylation relative to the rate of nitration.[1][2]
-
Modify the Nitrating Agent:
-
Milder Nitrating Agents: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using milder nitrating agents. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can be effective at lower temperatures and may reduce decarboxylation.[3]
-
N-Nitropyrazole Rearrangement: A two-step approach can be employed where the pyrazole is first N-nitrated under milder conditions, followed by a thermal or acid-catalyzed rearrangement to the C-nitro derivative. This can sometimes provide better control and avoid direct exposure of the carboxylic acid to harsh nitrating mixtures.[4][5]
-
-
Protect the Carboxylic Acid: If feasible, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to nitration can prevent decarboxylation. The ester group is generally more stable under nitrating conditions. The ester can then be hydrolyzed back to the carboxylic acid post-nitration.
Objective: To nitrate a pyrazole-4-carboxylic acid with minimal decarboxylation.
Procedure:
-
To a stirred solution of the pyrazole-4-carboxylic acid (1.0 eq) in acetic anhydride (10 volumes) at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the desired nitrated pyrazole carboxylic acid.
Issue 2: Formation of an Unexpected Isomer - The Nitro Group Replaces the Carboxylic Acid
Question: My analytical data (Mass Spec and NMR) suggests that instead of adding a nitro group to the pyrazole ring, I have replaced the carboxylic acid group with a nitro group. What is this reaction and how can I avoid it?
Answer: You are observing ipso-nitration, a common and often undesired side reaction in the nitration of aromatic carboxylic acids.[6][7][8][9] In this reaction, the electrophilic nitronium ion attacks the carbon atom bearing the carboxylic acid group, leading to the displacement of CO₂ and the formation of a nitro group at that position.
The mechanism involves the electrophilic attack of the nitronium ion (NO₂⁺) at the carbon atom attached to the carboxylic acid group. This forms a Wheland intermediate. The subsequent loss of a proton and carbon dioxide drives the reaction forward, resulting in the ipso-substituted product.
Caption: Troubleshooting workflow for ipso-nitration.
-
Choice of Nitrating Agent: As with decarboxylation, using milder nitrating agents can disfavor the high-energy intermediate required for ipso-attack.
-
Solvent Effects: The choice of solvent can influence the reactivity of the nitrating species. Using acetic anhydride or acetic acid can sometimes favor nitration at other positions over ipso-attack.
-
Substituent Effects: The electronic nature of other substituents on the pyrazole ring can influence the site of nitration. Electron-donating groups will activate other positions on the ring for electrophilic attack, potentially outcompeting ipso-nitration.
Issue 3: Poor Regioselectivity - Mixture of Nitrated Isomers Obtained
Question: I am obtaining a mixture of nitrated products, with the nitro group at different positions on the pyrazole ring. How can I control the regioselectivity of the nitration?
Answer: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions and the substitution pattern of the pyrazole itself. The pyrazole ring has multiple positions available for electrophilic attack, and controlling where the nitro group adds is a common challenge.[10][11][12][13]
-
Protonation State: In strongly acidic media (e.g., mixed acid), the pyrazole ring is protonated. This deactivates the ring towards electrophilic attack, and nitration may preferentially occur on other parts of the molecule (e.g., a phenyl substituent).[3] Under less acidic conditions (e.g., acetyl nitrate), the neutral pyrazole is the reacting species, and nitration typically occurs at the C4 position, which is electronically favored for electrophilic attack in the neutral ring.[3]
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder attack at adjacent positions, directing the nitro group to less hindered sites.
-
Electronic Effects: Electron-donating groups on the pyrazole ring will activate the ring for electrophilic substitution and can direct the position of nitration. Conversely, electron-withdrawing groups will deactivate the ring.
| Desired Isomer | Recommended Conditions | Rationale |
| 4-Nitro-pyrazole carboxylic acid | Nitric acid in acetic anhydride at low temperature. | Favors attack on the neutral pyrazole ring at the electron-rich C4 position.[3] |
| Nitration on a Phenyl Substituent | Mixed acid (conc. HNO₃/H₂SO₄). | Protonation of the pyrazole ring deactivates it, making the phenyl ring the more favorable site for electrophilic attack.[3] |
| N-Nitropyrazole | Nitronium tetrafluoroborate in an aprotic solvent. | Can favor nitration at the nitrogen atom, which can then be rearranged if desired.[4][14] |
Issue 4: Evidence of Ring Opening or Degradation
Question: I am seeing a complex mixture of unidentifiable byproducts and a significant loss of my starting material, suggesting my pyrazole ring may not be stable under the reaction conditions. Is this possible?
Answer: While pyrazoles are generally stable aromatic heterocycles, under very harsh nitrating conditions or with certain substitution patterns, ring opening and subsequent rearrangements can occur.[15][16][17][18][19] This is a less common but challenging side reaction.
The presence of multiple electron-withdrawing groups (like the nitro group being introduced and the carboxylic acid) can destabilize the pyrazole ring. In some specific cases, such as the thermolysis of an ortho-azidonitropyrazole, ring opening has been observed to be initiated by the formation of a highly reactive nitrene intermediate.[15][16][17][20] While your starting material may not be an azide, this illustrates that the pyrazole ring is not completely inert.
-
Drastic Reduction in Reaction Severity: If you suspect ring degradation, the primary solution is to use significantly milder conditions. This includes lower temperatures, shorter reaction times, and less aggressive nitrating agents.
-
Stepwise Functionalization: Consider if the nitro group can be introduced earlier in the synthetic sequence before the carboxylic acid is present, or vice-versa, to avoid having multiple deactivating groups on the ring at the same time during the nitration step.
-
Thorough Analytical Characterization: Use techniques like LC-MS/MS to try and identify the degradation products. Understanding their structure can provide clues about the decomposition pathway and how to prevent it.
Visualizing the Reaction Pathways
Caption: Overview of main and side reaction pathways.
References
- Pal, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 70(20), 8209–8212.
- Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3823–3831.
- Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3823–3831.
- Matveeva, V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7335.
- Online Inhibitor. (2023). Starting with commercially available or nitropyrazole carbox.
- Matveeva, V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7335.
- Bean, G. P., et al. (1967). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 45(15), 1859–1865.
- Yarovenko, V. N., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1198–1201.
- Matveeva, V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7335.
- Pal, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(20), 8209–8212.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Matveeva, V., et al. (2023).
- Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4879.
- El-Emary, T. I. (2007). Direct nitration of five membered heterocycles. ARKIVOC, 2007(14), 180–199.
- Matveeva, V., et al. (2023).
- IntechOpen. (2021).
- Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16457–16466.
- Bozorov, K., et al. (2021). Ipso nitration in organic synthesis. RSC Advances, 11(43), 26651–26667.
- Shchegol'kov, E. Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6529.
- Li, Y., et al. (2022).
- Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(21), 3081–3084.
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
- Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Journal of the Serbian Chemical Society, 76(12), 1645–1652.
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- Ilhan, I. O., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(6), 755–762.
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- Bozorov, K., et al. (2017). Recent advances in ipso-nitration reactions. ARKIVOC, 2017(1), 41–66.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the reaction variables to empower you to troubleshoot and optimize your syntheses effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure you can have full confidence in the guidance provided.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses the most frequently encountered challenges in pyrazole synthesis, offering causative explanations and actionable solutions.
Issue 1: Low or No Yield
A low or non-existent yield is one of the most common frustrations in pyrazole synthesis. The root cause often lies in the reactivity of the starting materials or suboptimal reaction conditions.[1]
Question: My Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine is giving a very low yield. What are the likely causes and how can I fix it?
Answer:
The Knorr synthesis, while classic, is sensitive to several factors.[2][3] Let's break down the potential culprits and optimization strategies:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to a host of side reactions, consuming your reactants and complicating purification.[1] Hydrazine and its derivatives can degrade over time; it's always best practice to use a freshly opened bottle or purify the reagent before use.[1]
-
Reaction Conditions:
-
Temperature: While some reactions proceed efficiently at room temperature, others require heating to overcome the activation energy barrier for cyclization and dehydration.[4] Conversely, excessive heat can lead to decomposition of starting materials or products. It is crucial to monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.[1]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used and can facilitate proton transfer steps in the mechanism. However, for certain substrates, aprotic dipolar solvents such as DMF or DMAc have been shown to improve yields and regioselectivity.[5] In some cases, solvent-free conditions using a catalyst like tetrabutylammonium bromide (TBAB) can offer a green and efficient alternative.[6]
-
pH/Catalyst: The Knorr synthesis is often acid-catalyzed.[2] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. If the reaction is sluggish, a catalytic amount of a mild acid like acetic acid can be beneficial. However, strong acids can lead to unwanted side reactions. Some modern protocols utilize Lewis acid catalysts like lithium perchlorate or nano-ZnO to enhance reaction rates and yields, even under milder conditions.[5][7]
-
-
Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation.[1]
Issue 2: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of a mixture of two regioisomeric pyrazoles is a common challenge.[1][7]
Question: I'm getting a mixture of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
Answer:
The formation of regioisomers arises from the initial nucleophilic attack of the hydrazine at one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[1] The regioselectivity is governed by a delicate interplay of steric and electronic factors.[1]
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. If one of the substituents on the dicarbonyl is significantly bulkier than the other, you can often achieve good regioselectivity.
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups will have the opposite effect.
-
Reaction Conditions:
-
Solvent: As mentioned previously, switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can significantly enhance regioselectivity in some cases.[7]
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
-
Strategic Starting Material Selection: If achieving high regioselectivity is paramount, consider alternative synthetic routes that are inherently more regioselective, such as 1,3-dipolar cycloadditions of alkynes with diazo compounds or nitrilimines.[8]
Issue 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of unreacted starting materials, by-products, or isomers.
Question: My crude reaction mixture is complex, and I'm struggling to purify my pyrazole product. What are some effective purification strategies?
Answer:
Effective purification begins with a well-monitored reaction to ensure complete conversion and minimize by-product formation.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrazoles. However, the basic nature of the pyrazole ring can sometimes lead to tailing or irreversible adsorption on acidic silica gel. To mitigate this, you can:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a base like triethylamine (typically 0.5-1% in the eluent) or ammonia in methanol.[9]
-
-
Crystallization: If your pyrazole is a solid, recrystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane.[9] Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification. You can dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.
-
Formation of Acid Addition Salts: For challenging purifications, consider converting the pyrazole into an acid addition salt.[10][11] These salts are often crystalline and can be easily separated from non-basic impurities. The pure pyrazole can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The generally accepted mechanism proceeds through the following key steps:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2]
-
Formation of a Hemiaminal Intermediate: This is followed by proton transfer to form a hemiaminal.
-
Dehydration to form a Hydrazone: The hemiaminal eliminates a molecule of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Second Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to yield the aromatic pyrazole ring.[12]
Q2: Are there more "green" or environmentally friendly methods for pyrazole synthesis?
A2: Yes, there is a significant research effort focused on developing greener synthetic methodologies for pyrazoles. Key approaches include:
-
Aqueous Media: Performing the synthesis in water as a solvent is a highly desirable green approach.[13][14][15]
-
Solvent-Free Reactions: As mentioned earlier, conducting reactions without a solvent, often with the aid of a catalyst, can reduce waste and energy consumption.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.[16]
-
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form the final product, which improves atom economy and reduces the number of synthetic steps and purification stages.[8]
Q3: How can I synthesize a pyrazole with a specific substitution pattern that is difficult to achieve through the Knorr synthesis?
A3: For complex substitution patterns or when regioselectivity is a major concern, alternative synthetic strategies are often more suitable:
-
1,3-Dipolar Cycloaddition: The reaction of an alkyne with a diazo compound or a nitrilimine is a powerful and highly regioselective method for synthesizing pyrazoles.[5][8]
-
From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can also yield pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[17]
-
Paal-Knorr Synthesis: While more commonly associated with pyrrole and furan synthesis, variations of the Paal-Knorr synthesis using 1,4-dicarbonyl compounds and hydrazines can also be adapted for pyrazole synthesis.
Experimental Protocols & Data
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a 3,5-disubstituted pyrazole. Optimization of temperature, solvent, and reaction time will be necessary for specific substrates.
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl), add the hydrazine derivative (1.0-1.1 eq).
-
If required, add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Solvent Effects on Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | General Characteristics | Typical Use in Pyrazole Synthesis |
| Ethanol | 24.5 | Protic, polar | Standard solvent for Knorr synthesis, facilitates proton transfer.[5] |
| Acetic Acid | 6.2 | Protic, polar, acidic | Can act as both solvent and catalyst. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, polar | Can improve yields and regioselectivity for certain substrates.[5] |
| N,N-Dimethylacetamide (DMAc) | 37.8 | Aprotic, polar | Similar to DMF, shown to enhance regioselectivity.[5][7] |
| Toluene | 2.4 | Aprotic, non-polar | Can be used with a Dean-Stark trap to remove water and drive the reaction to completion. |
| Water | 80.1 | Protic, highly polar | Used in "green" synthesis protocols, often with a catalyst.[13][15] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). National Center for Biotechnology Information. [Link]
-
Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. (2023). Journal of the American Chemical Society. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021). National Center for Biotechnology Information. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2016). Taylor & Francis Online. [Link]
- Method for purifying pyrazoles. (2011).
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Bentham Science. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ResearchGate. [Link]
- Process for the purification of pyrazoles. (2011).
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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stability of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid under acidic conditions
Technical Support Center: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and validated protocols concerning the stability of this compound, particularly under acidic experimental conditions. Our goal is to equip you with the expertise to anticipate potential challenges, diagnose issues, and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound (CAS No. 1322805-15-1) is a highly functionalized heterocyclic compound.[1] Its structure, featuring a pyrazole core, a trifluoromethyl group, a nitro group, and a carboxylic acid, makes it a valuable building block in medicinal chemistry and agrochemical research. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemical properties of the pyrazole ring and its substituents.
Understanding the stability of this molecule is paramount, as many synthetic and analytical procedures involve acidic conditions—from acid-catalyzed reactions and purifications (e.g., reverse-phase HPLC) to formulation studies. This guide will focus on the primary degradation pathway to be aware of when working with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the main stability concern for this compound in acidic media?
The primary stability issue is not hydrolysis of the trifluoromethyl or nitro groups, but rather the potential for decarboxylation (loss of CO₂ from the carboxylic acid group). This reaction is often promoted by acidic conditions, especially at elevated temperatures.[2][3] While the presence of haloalkyl substituents can sometimes hinder decarboxylation, acidic conditions at temperatures ranging from 50 to 220°C are explicitly used for decarboxylating similar pyrazole carboxylic acids.[2][3]
Q2: How stable is the trifluoromethyl (CF₃) group to acid-catalyzed hydrolysis?
The C-F bonds in a CF₃ group are inherently strong. When attached to an electron-deficient aromatic system like a nitropyrazole, the trifluoromethyl group is highly stable and resistant to hydrolysis under typical acidic conditions.[4] The electron-withdrawing nature of the pyrazole ring, further enhanced by the nitro group, disfavors the nucleophilic attack required for hydrolysis. While cases of CF₃ hydrolysis exist, they typically require harsh conditions or specific molecular scaffolds not analogous to this compound.[5][6]
Q3: Is the nitro group on the pyrazole ring susceptible to degradation in acid?
Nitropyrazoles are generally characterized by their high stability, including resistance to heat and hydrolysis.[7] The pyrazole ring is an aromatic system, and the nitro group is relatively stable under acidic conditions. Degradation or substitution of the nitro group typically requires the presence of strong nucleophiles, which are absent in a simple acidic solution.[8]
Q4: What is the primary expected degradation product under acidic/thermal stress?
The logical degradation product resulting from decarboxylation would be 4-Nitro-3-(trifluoromethyl)-1H-pyrazole . This product is more nonpolar than the parent carboxylic acid and would thus have a longer retention time in reverse-phase HPLC.
Q5: What are the recommended storage and handling conditions for this compound?
Based on safety data for structurally similar compounds, this compound should be handled with standard laboratory precautions.[9][10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and handle only in a well-ventilated area, such as a chemical fume hood, as it may cause skin, eye, and respiratory irritation.[9][11]
Section 2: Troubleshooting Guide for Experimental Issues
| Observed Issue | Potential Root Cause | Recommended Action & Explanation |
| Low recovery of starting material after a reaction in acid at >50°C. | Thermal Decarboxylation. The combination of acid and heat has likely caused the starting material to lose CO₂. | 1. Re-evaluate Temperature: Determine the minimum temperature required for your desired reaction. 2. Monitor Progress: Run time-course experiments, analyzing aliquots by HPLC or LC-MS to track the formation of the less polar decarboxylated byproduct. 3. Use Milder Conditions: If possible, use a milder acid or a lower concentration. |
| A new, major, nonpolar impurity peak appears in HPLC analysis during a workup. | Formation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole. This is the expected decarboxylation product. It will be less polar and have a longer retention time on a C18 column. | 1. Confirm Identity: Use LC-MS to check if the mass of the impurity corresponds to the decarboxylated product (M.W. ≈ 181.08 g/mol ). 2. Mitigate During Workup: Avoid prolonged exposure to acid, especially with heating (e.g., during solvent evaporation). If an acidic wash is needed, perform it quickly and at a low temperature. |
| Compound crashes out of solution during pH adjustment to <2 for extraction or purification. | Low Aqueous Solubility. As a carboxylic acid, the compound is deprotonated and more soluble at neutral or basic pH. In strong acid, it is fully protonated, significantly reducing its aqueous solubility. | 1. Use a Co-solvent: Perform the extraction or purification using a mixture of water and a miscible organic solvent (e.g., acetonitrile, methanol, THF). 2. Temperature Control: Gently warming the solution may improve solubility, but be mindful of the decarboxylation risk. |
Section 3: Visualization of Degradation & Workflow
The primary degradation pathway under acidic and thermal stress is decarboxylation.
Caption: Primary degradation pathway via decarboxylation.
The following workflow provides a robust method for evaluating the stability of the target compound.
Caption: Workflow for acidic stability testing.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a systematic approach to quantify the stability of the title compound.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of HPLC-grade acetonitrile (ACN) or methanol to create a 1 mg/mL stock solution. Ensure the solid is fully dissolved.
-
-
Sample Preparation:
-
Label three sets of HPLC vials for each temperature condition (e.g., Room Temp, 50°C, 80°C).
-
Add 100 µL of the stock solution to each vial.
-
To one vial for each temperature (the T=0 control), add 900 µL of a 50:50 ACN:Water solution. Analyze immediately.
-
To the remaining vials, add 900 µL of 1M Hydrochloric Acid (HCl).
-
-
Incubation:
-
Place the sets of vials in their respective temperature-controlled environments (e.g., water bath, heating block).
-
Pull one vial from each temperature at predetermined time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
-
Quenching and Analysis:
-
Immediately upon removal, quench the reaction by adding a neutralizing agent if necessary or by diluting into the mobile phase for immediate analysis.
-
Analyze each sample using the HPLC method described below.
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 control.
-
Protocol 2: HPLC Method for Stability Monitoring
This method is designed to separate the polar parent compound from its less polar decarboxylated degradant.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Expected Elution: The parent carboxylic acid will elute earlier than the more nonpolar decarboxylated product.
Section 5: Data Interpretation
Organize your stability data in a clear format to facilitate interpretation and reporting.
| Time Point (hrs) | Temperature (°C) | % Parent Compound Remaining | % Decarboxylated Product Formed | Notes |
| 0 | N/A | 100% | 0% | T=0 Control |
| 4 | 25 (RT) | |||
| 8 | 25 (RT) | |||
| 24 | 25 (RT) | |||
| 4 | 50 | |||
| 8 | 50 | |||
| 24 | 50 | |||
| 1 | 80 | Significant degradation expected | ||
| 4 | 80 |
References
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
- Decarboxylation method of 3,5-bis(haloalkyl)
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - Angewandte Chemie. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. [Link]
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - RSC Publishing. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - ResearchGate. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]
-
INORGANIC CHEMISTRY - RSC Publishing. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. [Link]
-
The Specific Reactivity of 3,4,5‐Trinitro‐1H‐pyrazole. | Semantic Scholar. [Link]
-
This compound | C5H2F3N3O4 - PubChem. [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. [Link]
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This compound | Chemsrc. [Link]
-
This compound, min 97%, 1 gram - CP Lab Safety. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. [Link]
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Technical Support Center: A Researcher's Guide to Pyrazole Purification
Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyrazoles. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common purification challenges.
Troubleshooting Guide: Navigating Common Impurities in Pyrazole Synthesis
This section directly addresses specific issues you may encounter during your experiments, with a focus on understanding the root cause and implementing effective solutions.
Issue 1: My TLC and NMR analysis indicate the presence of multiple products, likely regioisomers.
-
Question: I've synthesized a pyrazole from an unsymmetrical 1,3-dicarbonyl compound, and my initial analysis shows a mixture of products. How can I confirm they are regioisomers and effectively separate them?
-
Answer: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially with unsymmetrical starting materials.[1][2] The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two different pyrazole products.[2]
Confirmation:
-
NMR Spectroscopy: Regioisomers will often exhibit distinct sets of peaks in ¹H and ¹³C NMR spectra. Careful analysis of chemical shifts and coupling constants can help in their identification.[1]
-
Mass Spectrometry (MS): Both isomers will have the same mass, but their fragmentation patterns might differ.
-
2D NMR (NOESY/ROESY): These techniques can help establish through-space proximities of substituents, confirming the connectivity and thus the isomeric structure.
Separation Strategies:
-
Column Chromatography: This is the most effective and widely used method for separating regioisomers.[3][4][5] The key is to find a solvent system that provides optimal separation on a TLC plate before scaling up to a column.
-
Fractional Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective, albeit sometimes tedious, method for separation.[7] This involves a series of recrystallization steps to enrich one isomer.
-
Issue 2: My final pyrazole product is a persistent oil and will not crystallize.
-
Question: I've removed the solvent under reduced pressure, but my pyrazole product remains an oil. What could be the cause and how can I induce crystallization?
-
Answer: An oily product often indicates the presence of residual solvent or impurities that depress the melting point.[3]
Troubleshooting Steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed by using a rotary evaporator followed by drying on a high-vacuum line.[3]
-
Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexanes or petroleum ether) to the oil and scratching the side of the flask with a glass rod. This can sometimes induce crystallization by providing a nucleation site.
-
Column Chromatography: If impurities are the cause, purifying the oil via column chromatography is a highly effective method to obtain the pure compound, which may then crystallize.[3]
-
Recrystallization from a different solvent system: If you have an idea of a suitable solvent, you can attempt a recrystallization. If the compound "oils out," this means it's precipitating above its melting point. To remedy this, add more of the "good" solvent to the hot solution to lower the saturation point, or cool the solution much more slowly.[7] Using a seed crystal, if available, can also be very effective.[7]
-
Issue 3: The reaction mixture and my crude product have a strong yellow or reddish color.
-
Question: My pyrazole synthesis resulted in a deeply colored crude product. What causes this, and how can I decolorize it?
-
Answer: Colored impurities in pyrazole synthesis are common, often arising from side reactions involving the hydrazine starting material, especially with hydrazine salts like phenylhydrazine hydrochloride.[1][2] These impurities can be highly colored and persist even after initial workup.
Decolorization Methods:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period at room temperature or with gentle heating.[3][7] The charcoal will adsorb many colored impurities. Caution: Activated charcoal can also adsorb your product, so use it sparingly and for a limited time to avoid significant yield loss.[7] Filter the mixture through a pad of celite to remove the charcoal.
-
Recrystallization: This is often a very effective method for removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.[1][7]
-
Silica Gel Plug: For less polar impurities, dissolving your compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can be a quick and effective way to remove color.[3]
-
Issue 4: My NMR shows the presence of unreacted starting materials.
-
Question: After workup, I still see significant amounts of my 1,3-dicarbonyl compound and/or hydrazine starting material in the product mixture. What went wrong?
-
Answer: The presence of unreacted starting materials can be due to several factors:[1][2]
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of the reactants.
-
Deactivation of a catalyst if one was used.
Solutions:
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective general methods for purifying substituted pyrazoles?
A1: The most frequently employed and effective methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[3][7] For liquid pyrazoles, distillation under reduced pressure is also a viable option.
Q2: What are some good starting solvent systems for column chromatography of pyrazoles?
A2: A common eluent system for column chromatography of pyrazoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[3] The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3-0.4 for the desired product and good separation from impurities.[3]
Q3: My pyrazole derivative is basic. Are there any special considerations for column chromatography?
A3: Yes. Basic compounds can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.[6] Alternatively, using neutral alumina as the stationary phase is a good option.[6]
Q4: Can I use an acid-base extraction to purify my pyrazole?
A4: Yes, this can be a very effective technique. Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[1] This allows for their extraction into an aqueous acidic layer, leaving non-basic impurities in the organic layer.[8] The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][9]
Q5: How can I remove residual metal catalysts from my pyrazole product after a cross-coupling reaction?
A5: Removing residual transition metals (e.g., from copper or palladium-catalyzed N-arylation reactions) is crucial, especially for pharmaceutical applications.[10]
-
Filtration through Celite/Silica: Passing a solution of your product through a short plug of silica gel or Celite can often remove a significant portion of the metal catalyst.
-
Aqueous Washes: Washing the organic solution of your product with aqueous solutions of chelating agents like EDTA or ammonium hydroxide can help to sequester and remove the metal ions.
-
Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove specific metal catalysts.
Detailed Experimental Protocols
Protocol 1: Purification of a Solid Pyrazole by Recrystallization
This protocol describes a standard single-solvent recrystallization.
-
Solvent Selection: Choose a solvent in which your pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/water.[7]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[7]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves.[7] Add more solvent dropwise if needed to achieve complete dissolution, but avoid using a large excess to maximize yield.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.[7] Slow cooling generally results in larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, or for more complete drying, in a desiccator under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying a pyrazole using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to find a system that gives your desired product an Rf value of ~0.3-0.4 and good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/Solvent System | Polarity | Notes |
| Ethanol, Methanol, Isopropanol | Protic, Polar | Good for many polar pyrazole derivatives.[7] |
| Ethanol/Water | Mixed Protic | A "good" solvent (ethanol) and an "anti-solvent" (water) system, useful when a single solvent isn't ideal.[6][7] |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Can be effective for less polar pyrazoles.[7] |
| Cyclohexane, Petroleum Ether | Non-polar | Suitable for non-polar pyrazoles.[7] |
Visualizations
General Impurity Removal Workflow
Caption: A decision-making workflow for selecting an appropriate purification method for a crude pyrazole product.
Column Chromatography Protocol
Caption: Step-by-step workflow for purification of pyrazoles using column chromatography.
References
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- BenchChem. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
- BenchChem. (n.d.). Strategies to avoid unwanted isomer formation in pyrazole synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 16(12), 10477-10515. Retrieved from [Link]
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
-
El-Sayed, M. S., & El-Sattar, N. E. A. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Applied Pharmaceutical Science, 4(12), 125-136. Retrieved from [Link]
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- ACS Publications. (n.d.). Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- PubMed. (n.d.). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
-
Elguero, J., & Claramunt, R. M. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 562. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Elmir, S., & Boulhaoua, M. (2022). COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(4), 19-23.
- RSC Publishing. (2025). Heavy metal adsorption by graphene oxide modified with 5-amino-3(2-thienyl)pyrazole using central composite design/response surface methodology (CCD/RSM).
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- RSC Publishing. (n.d.). Heavy metal adsorption by graphene oxide modified with 5-amino-3(2-thienyl)pyrazole using central composite design/response surface methodology (CCD/RSM).
- Journal of the American Chemical Society. (n.d.). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ResearchGate. (2025). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
- ResearchGate. (2025). (PDF) Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol.
- YouTube. (2020). Acid-Base Extractions.
- BOC Sciences. (n.d.). Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- YouTube. (2019). synthesis of pyrazoles.
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Technical Support Center: Recrystallization of Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of their target compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience. Our goal is to not only provide solutions to common experimental hurdles but also to explain the underlying science to empower you to optimize your crystallization processes.
Troubleshooting Guide: Resolving Common Recrystallization Issues
This section addresses specific problems that can arise during the recrystallization of pyrazole carboxylic acids. Each issue is presented in a question-and-answer format, providing both a diagnosis and a step-by-step solution.
Q1: My pyrazole carboxylic acid won't dissolve in the hot solvent, or requires an excessively large volume. What's wrong?
A1: This is a classic case of poor solvent selection. The ideal recrystallization solvent should dissolve the solute completely at its boiling point but poorly at low temperatures.[1][2] Pyrazole carboxylic acids, being amphoteric, exhibit a wide range of polarities depending on their substitution.
-
Underlying Cause: The polarity of your chosen solvent does not adequately match that of your compound. The "like dissolves like" principle is paramount; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] The presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting pyrazole ring often necessitates a moderately to highly polar solvent.
-
Solutions:
-
Re-evaluate Solvent Choice: Consult the solvent suitability table below. For many pyrazole carboxylic acids, protic solvents like ethanol, methanol, or isopropanol are good starting points.[4]
-
Employ a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system is a powerful technique.[1][4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until persistent cloudiness is observed.[5] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
pH Adjustment: The solubility of carboxylic acids is highly pH-dependent.[6][7] If your compound is insoluble in a neutral solvent, consider if the pH of your solution is suppressing solubility. For acidic compounds, solubility increases at higher pH. However, for recrystallization, you typically want to crystallize the neutral form. An aqueous acidic solution (e.g., with acetic acid) might be used to ensure the carboxylic acid is protonated and less water-soluble.
-
Q2: My compound dissolved, but no crystals are forming upon cooling, even in an ice bath. How can I induce crystallization?
A2: The failure of a solute to crystallize from a saturated solution indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth to begin.
-
Underlying Cause: Either too much solvent was used, or the energy barrier for nucleation has not been overcome.
-
Solutions (in order of application):
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface.[8][9][10] The microscopic scratches on the glass can provide nucleation sites for crystal formation.[10]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cold solution.[9][11] This provides a template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, it's likely you've used too much solvent. Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-50%), and then allow it to cool again.[8][9]
-
Lower Temperature: Use a colder bath, such as a salt-ice bath, to further decrease the solubility of your compound.[9][10]
-
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to separate at a temperature above its melting point.[2][12] Oiled-out products are often impure.
-
Underlying Cause: The temperature of the solution at the point of saturation is above the melting point of your compound. This can also be exacerbated by the presence of impurities, which can depress the melting point.[12]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the "good" solvent to decrease the saturation temperature and then cool slowly.[12]
-
Lower the Solution Temperature: Choose a solvent with a lower boiling point.
-
Change Solvent System: Switch to a different solvent or mixed-solvent system where your compound is less soluble.
-
Q4: The recrystallization yielded very fine needles or powder, making filtration difficult. How can I get larger crystals?
A4: The formation of very small crystals is often a result of rapid crystallization, which can trap impurities.[12]
-
Underlying Cause: The solution cooled too quickly, leading to rapid nucleation and minimal time for crystal growth.
-
Solutions:
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker or watch glass over the top to slow evaporation and cooling.[1] Only after it has reached room temperature should you place it in an ice bath.
-
Use Less Agitation: Avoid disturbing the solution as it cools.
-
Increase Solvent Volume: Add a slight excess of the "good" solvent to slow down the rate of crystallization.[12]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the recrystallization of pyrazole carboxylic acids.
Q1: What are the best solvents for recrystallizing pyrazole carboxylic acids?
A1: The choice of solvent is highly dependent on the specific structure of your pyrazole carboxylic acid. However, some general guidelines apply. Due to the presence of both the acidic proton of the carboxylic acid and the basic nitrogens of the pyrazole ring, these molecules are polar. Therefore, polar solvents are generally a good starting point.
| Solvent/System | Polarity | Typical Use For |
| Ethanol/Water | High | Highly polar pyrazole derivatives.[4] |
| Methanol | High | A good general solvent for many pyrazole compounds.[4][13] |
| Isopropanol | Medium | A common choice for cooling crystallization.[4] |
| Ethyl Acetate | Medium | Often used for compounds of intermediate polarity.[4] |
| Acetone | Medium | Effective for compounds of intermediate polarity.[4] |
| Hexane/Ethyl Acetate | Low-Med | Good for less polar pyrazoles.[4] |
| Chloroform | Low-Med | Has been used for some pyrazole-4-carboxylic acid esters.[14] |
Q2: How does the position of the carboxylic acid group (e.g., 3- vs. 4-position) on the pyrazole ring affect recrystallization?
A2: The position of the carboxylic acid group can influence the molecule's overall polarity, crystal lattice energy, and intermolecular interactions, which in turn affects its solubility. While there are no universal rules, some trends may be observed. For instance, the ability to form intramolecular hydrogen bonds might differ between isomers, affecting their interaction with the solvent. It is best to perform solvent screening for each specific isomer.
Q3: My crude product is highly colored. Will recrystallization remove the color?
A3: Recrystallization can often remove colored impurities, especially if the impurity is present in small amounts and has a different solubility profile than your target compound. If a single recrystallization does not remove the color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
Q4: Can I use recrystallization to separate regioisomers of a pyrazole carboxylic acid?
A4: Yes, if the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective separation method.[4] This technique involves multiple, sequential recrystallization steps to enrich one isomer in the crystalline phase while the other remains in the mother liquor.
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[4] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals to a constant weight, either by air-drying or in a desiccator.[4]
Visualizing the Process
Troubleshooting Workflow for No Crystal Formation
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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Technical Support Center: Optimizing Solvent Systems for Pyrazole Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in synthesizing pyrazole-based scaffolds. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence reaction yield, purity, and regioselectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents in pyrazole synthesis.
Q1: Why is solvent selection so critical in pyrazole synthesis?
The solvent is not merely a medium in which reactants are dissolved; it is an active participant in the reaction. Its properties can dictate the reaction pathway by:
-
Influencing Reactant Solubility: Ensuring all reactants are in the solution phase is fundamental for reaction kinetics. Poor solubility can lead to sluggish or incomplete reactions.[1]
-
Stabilizing Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction.[2] For instance, polar protic solvents are effective at stabilizing ions, which can favor certain mechanistic pathways like SN1.[2][3]
-
Altering Nucleophilicity/Basicity: Protic solvents can form hydrogen bonds with nucleophiles (like hydrazine), creating a "solvent cage" that hinders their reactivity and slows down the reaction rate.[3][4] Aprotic solvents, lacking this ability, often lead to faster reactions where a strong nucleophile is required.[3][5]
-
Controlling Regioselectivity: In reactions with unsymmetrical starting materials, the solvent can preferentially stabilize one transition state over another, leading to the selective formation of a single regioisomer. This is a common challenge in Knorr-type pyrazole syntheses.[1][6]
Q2: What are the key solvent properties I should consider?
When selecting a solvent, you should primarily evaluate the following:
-
Polarity (Dielectric Constant): Polar solvents are generally required to dissolve the polar starting materials common in pyrazole synthesis (e.g., 1,3-dicarbonyls, hydrazines).[7][8] However, excessively high polarity can sometimes be detrimental.
-
Proticity (Ability to Donate a Hydrogen Bond): Solvents are classified as protic (contain O-H or N-H bonds, e.g., water, ethanol, acetic acid) or aprotic (lack these bonds, e.g., DMF, DMSO, acetonitrile).[2][9] This is arguably the most critical factor influencing reaction mechanism and regioselectivity.[3][6]
-
Boiling Point: The boiling point must be high enough to support the desired reaction temperature but low enough to be easily removed during workup. High-boiling solvents like DMF or DMSO may require purification by methods other than simple evaporation.[10]
-
Coordinating Ability: Some solvents can coordinate with catalysts or reactants, influencing their reactivity. For example, 2,2,2-trifluoroethanol can coordinate with carbonyl groups, stabilizing enol intermediates.[11]
Q3: How do protic vs. aprotic solvents specifically impact pyrazole formation?
The choice between a protic and aprotic solvent can fundamentally change the outcome of a pyrazole synthesis, particularly in controlling which regioisomer is formed.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are the traditional solvents for reactions like the Knorr and Paal-Knorr syntheses.[12][13][14] They are excellent at solvating ions and can act as proton sources, often facilitating the dehydration steps in the cyclization mechanism.[15] However, their hydrogen-bonding capability can reduce the nucleophilicity of hydrazine and may lead to poor regioselectivity with unsymmetrical substrates.[3][12]
-
Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "free" and reactive.[3][5] This can lead to faster reaction rates. In some cases, switching to a dipolar aprotic solvent has been shown to improve regioselectivity compared to traditional protic solvents.[16]
Q4: Are "green" solvents a viable option for pyrazole synthesis?
Yes, significant research has been dedicated to making pyrazole synthesis more sustainable. Deep Eutectic Solvents (DESs) have emerged as highly effective and environmentally friendly alternatives to traditional volatile organic solvents.[17][18] DESs are biodegradable, have low toxicity, and can dissolve a wide range of compounds.[17][18] Their use in pyrazole synthesis has been shown to accelerate reaction rates and improve selectivity, often under mild conditions.[18]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is giving a very low yield. Could the solvent be the problem, and how do I fix it?
A: Yes, the solvent is a primary suspect for low yields. Here is a systematic approach to troubleshooting this issue:
-
Check Solubility: First, confirm that your starting materials are fully soluble in the chosen solvent at the reaction temperature. If you observe suspended solids, the reaction is likely limited by mass transfer.
-
Solution: Switch to a more polar solvent or consider using a co-solvent system. For example, if your reaction is sluggish in ethanol, you might try a more polar aprotic solvent like DMF or a protic solvent with higher solubilizing power.[10] Ensure the chosen solvent is appropriate for the reaction temperature.
-
-
Evaluate Solvent-Induced Side Reactions: The solvent can promote unwanted side reactions. At elevated temperatures, starting materials or intermediates can degrade or polymerize, especially in high-boiling solvents.[10]
-
Assess Starting Material Purity: While not a solvent issue, impure starting materials are a frequent cause of low yields. Hydrazine derivatives, in particular, can degrade over time.[1]
-
Solution: Use freshly purified reagents. Impurities can introduce side reactions that consume starting material and complicate purification.[1]
-
-
Consider the Reaction Mechanism: The solvent may be disfavoring the desired mechanistic pathway. For example, a protic solvent might be deactivating your nucleophile through hydrogen bonding.[3]
-
Solution: If an SN2-type mechanism is involved, switching from a polar protic solvent (like methanol) to a polar aprotic solvent (like acetonitrile or DMF) can dramatically increase the reaction rate.[3]
-
Issue 2: Formation of Regioisomers
Q: I'm using an unsymmetrical 1,3-diketone and getting a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity by changing the solvent?
A: This is a classic challenge in pyrazole synthesis. The initial attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different products.[1] Solvent choice is the most powerful tool to control this outcome.
-
The Fluorinated Alcohol Effect (The Gold Standard): The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity in the condensation of methylhydrazine with 1,3-diketones.[12][19][20]
-
Causality: Traditional solvents like ethanol often yield regioisomeric mixtures.[12] TFE and HFIP are strong hydrogen bond donors but poor hydrogen bond acceptors. They are believed to selectively stabilize the key intermediates that lead to the desired regioisomer, significantly increasing the energy barrier for the formation of the unwanted isomer.[21][22] In many cases, using HFIP can lead to the formation of almost a single regioisomer.[12][19]
-
-
Protic vs. Aprotic Systems: The proticity of the solvent directly influences the reaction pathway.
-
Observation: In one study, reacting β-enamino diketones with phenylhydrazine yielded one regioisomer selectively in a protic solvent, while the other regioisomer was the main product in an aprotic solvent.[6]
-
Solution: This suggests that a simple solvent screen comparing a standard protic solvent (e.g., ethanol) with an aprotic one (e.g., toluene or dioxane) is a worthwhile experiment if fluorinated alcohols are not an option.
-
Issue 3: Side Product Formation & Reaction Discoloration
Q: My reaction mixture is turning dark yellow or red, and my TLC shows multiple byproducts. What's happening and can the solvent help?
A: Discoloration is common in Knorr-type pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][23] This is often due to the formation of colored impurities from the hydrazine starting material or acid-promoted side reactions.[1]
-
Neutralize Acidity: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]
-
Optimize Temperature and Reaction Time: High temperatures can cause decomposition of reactants or intermediates, leading to tar-like substances.[10]
-
Solvent Purity: Impurities in the solvent itself can sometimes act as catalysts for side reactions. For example, some grades of ethanol may contain additives.[23]
-
Solution: Ensure you are using a high-purity, dry solvent appropriate for the reaction chemistry.
-
Part 3: Key Experimental Protocols
Protocol 1: General Solvent Screening for a Knorr-Type Pyrazole Synthesis
This protocol provides a systematic workflow for identifying a suitable solvent for a new pyrazole synthesis.
Methodology:
-
Setup: In parallel, set up four small-scale reactions (e.g., in 1-dram vials with stir bars) using 0.1 mmol of your 1,3-dicarbonyl compound.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent. A good starting set includes:
-
Vial 1: Ethanol (Polar Protic - Standard)
-
Vial 2: Toluene (Non-polar Aprotic)
-
Vial 3: Acetonitrile (Polar Aprotic)
-
Vial 4: Acetic Acid (Polar Protic - Acid Catalyst/Solvent)
-
-
Reagent Addition: Add 1.1 equivalents of the hydrazine derivative to each vial.
-
Reaction: Stir all reactions at a set temperature (e.g., start with 60 °C).
-
Monitoring: After 2 hours, take a small aliquot from each reaction, dilute it, and spot on a TLC plate to assess conversion and byproduct formation. Continue monitoring at regular intervals.
-
Analysis: Compare the TLC profiles to identify the solvent that gives the cleanest conversion to the desired product with the highest yield. This solvent becomes the lead candidate for scale-up and further optimization.
Protocol 2: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol is adapted from literature procedures demonstrating dramatic improvements in regioselectivity.[21][22]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[21]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.[21]
Part 4: Data Presentation & Visualization
Table 1: Properties of Common Solvents for Pyrazole Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Applications & Considerations |
| Ethanol | Polar Protic | 78 | 24.5 | Standard solvent for Knorr synthesis; may lead to regioisomeric mixtures.[12] |
| Acetic Acid | Polar Protic | 118 | 6.2 | Acts as both solvent and catalyst; useful for Paal-Knorr type reactions.[13] |
| Water | Polar Protic | 100 | 80.1 | Green solvent, but solubility of organic starting materials can be low. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good for reactions where nucleophile reactivity is key; avoids H-bonding.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High boiling point, excellent solvating power for difficult substrates.[10][24] |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Useful for driving reactions via azeotropic removal of water. |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 74 | 26.0 | Improves regioselectivity compared to ethanol.[12][19][20] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Polar Protic | 58 | 16.7 | Dramatically improves regioselectivity, often yielding a single isomer.[12][19][20] |
Diagrams: Workflows and Logic
Caption: A troubleshooting workflow for common issues in pyrazole synthesis.
Caption: Experimental workflow for systematic solvent screening.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
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Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
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da Silva, J., et al. (2014). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. ResearchGate. [Link]
-
ResearchGate (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. [Link]
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Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry. [Link]
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Organic Chemistry Portal (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Suddle, M. A., et al. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. AIP Publishing. [Link]
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Suddle, M. A., et al. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate. [Link]
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The Royal Society of Chemistry (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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de la Torre, M. C., & Gotor-Fernández, V. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Chem Help ASAP (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
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National Institutes of Health (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. [Link]
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Sharma, V., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
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Wikipedia (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Havanur, S. B., et al. (2002). A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. Indian Journal of Chemistry. [Link]
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Chemistry Steps (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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Candeias, N. R., et al. (2016). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. [Link]
-
Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Wang, X., et al. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. [Link]
-
The Organic Chemistry Tutor (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]
-
da Silva, A. C. A., et al. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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ChemTalk (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. [Link]
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Chemistry LibreTexts (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
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ResearchGate (n.d.). Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
-
Afonin, A. V., & Vashchenko, A. V. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health. [Link]
-
Adib, M., et al. (2016). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Chem Help ASAP (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Reddit (2022). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Zhu, M., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Slideshare (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Farooq, U., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Przybyłek, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health. [Link]
-
Martins, M. M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Przybyłek, M., et al. (2025). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. ResearchGate. [Link]
-
Przybyłek, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
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Technical Support Center: Catalyst Selection for Pyrazole Functionalization
Welcome to the Technical Support Center for Catalyst Selection in Pyrazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyrazole core. Here, we move beyond simple protocols to explore the fundamental principles that govern catalyst activity and reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Q: My palladium-catalyzed C-H arylation of a substituted pyrazole is giving me minimal to no product. What are the likely causes and how can I fix it?
A: Low yields in palladium-catalyzed pyrazole functionalization are a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The electron-rich nature of the pyrazole ring, particularly the Lewis basic nitrogen atoms, can lead to catalyst poisoning.[1][2]
Causality & Troubleshooting Steps:
-
Catalyst Deactivation by Pyrazole Nitrogens: The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[1] This is a known issue with nitrogen-rich heterocycles.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can help prevent the pyrazole from binding too strongly to the metal center and promote the desired catalytic cycle.[3] Consider screening a panel of ligands to find the optimal one for your specific substrate.[3]
-
-
Inefficient Oxidative Addition: If you are using a less reactive aryl halide (e.g., a chloride), the oxidative addition step may be the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ might be ineffective.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact yield.[4][5]
-
Solution: Conduct a systematic optimization of reaction conditions. Aromatic solvents can sometimes be beneficial.[6] Carefully increase the reaction temperature in increments, while monitoring for potential decomposition. The choice of base is also crucial; common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[3]
-
-
Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and deactivation, often caused by high temperatures.[1]
-
Solution: If palladium black is observed, try lowering the reaction temperature. You might also consider using a more stable palladium precatalyst.
-
Issue 2: Poor Regioselectivity in the Functionalization of Unsymmetrical Pyrazoles
Q: I'm attempting an N-arylation on an unsymmetrical pyrazole and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
A: Achieving high regioselectivity in the functionalization of unsymmetrical pyrazoles is a significant challenge due to the similar electronic properties of the two nitrogen atoms.[7] The outcome is often a complex interplay of steric and electronic effects of the substituents on the pyrazole ring, the coupling partner, and the reaction conditions.[8]
Causality & Troubleshooting Steps:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming group to the less sterically hindered nitrogen atom.
-
Solution: Analyze the steric environment around the two nitrogen atoms of your pyrazole. If one position is significantly more hindered, you can leverage this to favor arylation at the other nitrogen.
-
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.
-
Solution: The initial attack of the catalyst and coupling partner will likely be influenced by the electronic nature of the pyrazole substituents.
-
-
Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity.[9][10][11]
-
Strategic Use of Directing Groups: In C-H functionalization, a directing group can be used to achieve high regioselectivity. The pyrazole ring itself can act as a directing group.[12][13]
-
Solution: For C-H functionalization, the Lewis basic N2 site of the pyrazole ring can direct the reaction to a specific position.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common transition metal catalysts used for pyrazole functionalization?
A1: Palladium, copper, and rhodium are the most extensively used catalysts for pyrazole functionalization.[6][13][14][15][16]
-
Palladium: Widely employed for C-H arylation, C-C, and C-N bond formation.[6][12][17] Palladium catalysts are versatile and compatible with a broad range of functional groups.[17]
-
Copper: A cost-effective alternative to palladium, often used for N-arylation (Ullmann condensation) and oxidative C-H functionalization.[16][18][19][20] Copper catalysts are generally air and moisture tolerant.[16]
-
Rhodium: Utilized for C-H activation and annulation reactions, providing access to complex fused pyrazole structures.[14][15][21]
Q2: How do I choose the right ligand for my palladium-catalyzed pyrazole coupling reaction?
A2: Ligand selection is critical for a successful reaction. The ligand modulates the steric and electronic properties of the palladium center, influencing its reactivity and stability. For challenging substrates like pyrazoles, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective.[3] These ligands promote the crucial oxidative addition step and can prevent catalyst deactivation by the pyrazole nitrogen.[1][3]
Q3: Can the pyrazole ring itself act as a directing group in C-H functionalization reactions?
A3: Yes, the pyrazole moiety is an efficient directing group for transition-metal-catalyzed C-H functionalization.[12][13] The Lewis basic N2 nitrogen atom can coordinate to the metal center, directing the functionalization to a specific C-H bond, often at the C5 position.[13] This inherent directing ability makes direct C-H functionalization an attractive and atom-economical strategy for elaborating the pyrazole core.[22]
Q4: What role does the base play in these reactions, and how do I choose the appropriate one?
A4: The base plays multiple roles in cross-coupling reactions, including deprotonating the pyrazole nitrogen (in N-H functionalization) and participating in the transmetalation step (in Suzuki couplings). The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The optimal base is often substrate and catalyst dependent, and screening a few options is recommended.
Data & Protocols
Table 1: Catalyst & Ligand Screening for Suzuki-Miyaura Coupling of Chloropyrazoles[3]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 60-95 | A robust system for many heteroaryl chlorides. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 55-90 | Effective for sterically hindered substrates. |
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Functionalization of Pyrazoles with Alkenes[23]
-
To a Schlenk flask, add the appropriate pyrazole (1 equivalent), alkene (1.2 equivalents), [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol %), and Cu(OAc)₂·H₂O (2.5 equivalents).
-
Add 1,2-dichloroethane (DCE) (10 mL) as the solvent.
-
Seal the flask with a screw cap and place it in a preheated oil bath at 83 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (10 mL).
-
Perform an aqueous work-up by adding ammonium hydroxide solution (10 mL, 2 M).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Key Concepts
Below are diagrams illustrating fundamental concepts in catalyst selection and pyrazole functionalization.
References
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combined experimental and computational investigations of rhodium-catalysed C - H functionalisation of pyrazoles with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Nitration Procedures
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on safely and effectively managing the highly exothermic nature of nitration reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions grounded in established scientific principles.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides solutions to specific problems that may arise during nitration experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising rapidly and uncontrollably. What immediate actions should I take, and what are the likely underlying causes?
Answer: A rapid, uncontrolled temperature increase signifies a runaway reaction, a dangerous situation that requires immediate and decisive action to prevent equipment failure or explosion.[1]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[2][3]
-
Enhance Cooling: Increase the cooling capacity by lowering the cooling bath temperature (e.g., by adding more cryogen like dry ice).[3]
-
Ensure Vigorous Agitation: Confirm that the mechanical stirrer is functioning optimally to improve heat transfer and prevent the formation of localized hot spots.[1][2]
-
Prepare for Emergency Quench: If the temperature continues to escalate, be prepared to quench the reaction. This is a last-resort measure and must be performed according to your laboratory's established emergency protocols. A common method is to slowly and cautiously add the reaction mixture to a large volume of crushed ice or cold water.[1][2] Caution: Quenching is itself a hazardous operation as the dilution of strong acids is highly exothermic.[2]
Troubleshooting Workflow for a Temperature Excursion
Caption: Decision workflow for managing a temperature excursion during nitration.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction. Ensure the cooling bath is appropriate for the target temperature and has enough volume to absorb the heat generated.[1]
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it.[1][2] A slow, dropwise addition with continuous monitoring of the internal reaction temperature is critical.[2]
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction.[1][2] Use an overhead stirrer for viscous mixtures to ensure thorough mixing.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can significantly increase the reaction's exothermicity.[2]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the rate of nitration may be slow, leading to an accumulation of the nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed exothermic event.[2][4]
Issue 2: Low or No Yield of the Desired Product
Question: My nitration reaction resulted in a very low yield. What are the possible reasons?
Answer: Low yields in nitration can stem from several factors related to reaction kinetics, reagent stability, and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion.[2]
-
Solution: Cautiously increase the reaction temperature in small increments while carefully monitoring for any exotherm.[5] Alternatively, extend the reaction time.
-
-
Decomposed Nitrating Agent: The nitric acid or sulfuric acid used may be old or of low concentration.
-
Solution: Use fresh, concentrated acids to prepare the nitrating mixture.[5]
-
-
Insufficiently Strong Nitrating Agent: For deactivated aromatic substrates, the standard nitric acid/sulfuric acid mixture may not be sufficiently electrophilic.
-
Poor Phase Mixing: In heterogeneous reactions where the substrate is not soluble in the acid mixture, inefficient stirring can limit the interfacial area where the reaction occurs, thus reducing the reaction rate.[2]
-
Solution: Increase the agitation speed to improve mass transfer between the phases.[5]
-
Issue 3: Formation of Dark Tar-like Byproducts
Question: My reaction mixture has turned dark brown or black, and I've isolated a tarry substance instead of my product. What happened?
Answer: The formation of dark, tar-like materials is often an indication of side reactions, such as oxidation or over-nitration, which are typically promoted by excessive temperatures.
Potential Causes and Solutions:
-
Over-nitration: High reaction temperatures can lead to the introduction of multiple nitro groups onto the aromatic ring.[5][7] These polynitrated compounds can be less stable.
-
Solution: Maintain a lower reaction temperature throughout the addition and reaction period. For highly activated substrates, temperatures as low as -10°C to 5°C may be necessary.[5]
-
-
Oxidation of the Substrate: The nitrating mixture is a powerful oxidizing agent. Sensitive substrates can be oxidized, especially at elevated temperatures, leading to decomposition and polymerization.[5]
-
Solution: Perform the reaction at the lowest practical temperature. Ensure a slow, controlled addition of the nitrating agent to prevent temperature spikes.[5]
-
-
Decomposition of Nitric Acid: At higher temperatures, nitric acid can decompose, forming nitrogen dioxide (a brown gas) and other reactive species that can lead to unwanted side products.[5][7]
-
Solution: Strict temperature control is paramount. Ensure the internal temperature, not just the bath temperature, is being monitored and controlled.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high exothermicity of nitration reactions?
A1: Nitration reactions are highly exothermic due to the large negative enthalpy change (ΔH) associated with the formation of the C-NO₂ bond and the accompanying formation of water.[8][9] The overall process, including the heat of diluting the nitrating acids, contributes to the significant heat evolution.[8]
Q2: What are the key parameters to monitor during a nitration procedure?
A2: The most critical parameter is the internal temperature of the reaction mixture. Other important parameters include the rate of addition of the nitrating agent, the efficiency of stirring, and the reaction time. Continuous monitoring is essential for maintaining control over the reaction.
Q3: How does sulfuric acid concentration affect the nitration reaction?
A3: Sulfuric acid serves two primary roles: it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent, sequestering the water produced during the reaction.[6][10][11] A higher concentration of sulfuric acid increases the concentration of the nitronium ion, thereby increasing the reaction rate and often the exothermicity.[12]
Q4: What is the standard procedure for quenching a nitration reaction?
A4: The standard laboratory procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[2][3] This serves to rapidly cool the mixture and dilute the acids, dissipating the heat of dilution. The product can then typically be isolated by filtration or extraction.
Q5: What is the difference between batch and continuous flow nitration, and what are the advantages of each?
A5:
-
Batch Nitration: In this traditional approach, all reactants are added to a single vessel, and the reaction proceeds over time. It is versatile and suitable for smaller-scale laboratory syntheses. However, heat management can be challenging, especially on a larger scale, due to a low surface-area-to-volume ratio.[2]
-
Continuous Flow Nitration: In this method, reactants are continuously pumped through a microreactor or a tube reactor where they mix and react.[2] Continuous flow systems offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and enhanced safety, especially for highly exothermic reactions.[2][12] This method is well-suited for larger-scale production.[2]
Data and Protocols
Table 1: Recommended Cooling Baths for Temperature Control
| Cooling Bath Composition | Typical Temperature Range (°C) | Notes |
| Ice-Water | 0 to 5 | Most common for moderately exothermic reactions. |
| Ice-Salt (NaCl) | -20 to -10 | Provides lower temperatures for more reactive substrates. |
| Dry Ice-Acetone/Isopropanol | -78 | Standard for reactions requiring very low temperatures. |
| Cryocooler/Circulating Chiller | Variable | Offers precise and automated temperature control. |
| This data is for illustrative purposes. The actual temperature can vary based on the ratio of components and ambient conditions.[1] |
Experimental Protocol: General Procedure for Aromatic Nitration
This protocol describes a general procedure for the nitration of a moderately deactivated aromatic substrate, emphasizing temperature control.
General Nitration Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. brainly.com [brainly.com]
- 8. vpscience.org [vpscience.org]
- 9. sarthaks.com [sarthaks.com]
- 10. Overview of the Nitration Mechanism [unacademy.com]
- 11. Study Material Notes on Nitration Chemistry [unacademy.com]
- 12. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Compounds
Welcome to the Technical Support Center for the analysis of impurities in pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of impurity profiling. Pyrazoles are a cornerstone in medicinal chemistry, but ensuring their purity is paramount for safety and efficacy. This resource provides in-depth, practical guidance and troubleshooting solutions for the analytical challenges you may encounter.
The Criticality of Impurity Profiling in Pyrazole Compounds
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, by-products of synthesis, degradation products, and residual solvents.[1][2] The International Council for Harmonisation (ICH) has established strict guidelines (ICH Q3A/B/C/D and M7) for the reporting, identification, and qualification of these impurities to ensure patient safety.[1][3] For pyrazole-based compounds, this is particularly crucial as even minor structural isomers or degradation products can exhibit different pharmacological or toxicological profiles.
This guide will walk you through the most common analytical techniques, offering solutions to frequently encountered problems and providing a framework for robust method development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to address specific issues you might encounter during your experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity analysis in the pharmaceutical industry.[4][5] However, its application to pyrazole compounds can present unique challenges.
Question 1: I'm observing significant peak tailing for my main pyrazole peak in my reverse-phase HPLC method. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue that can compromise quantification and resolution.[6] For basic compounds like many pyrazoles, the primary cause is often secondary interactions with residual silanol groups on the silica-based stationary phase.
Causality Explained: The nitrogen atoms in the pyrazole ring can become protonated, leading to strong ionic interactions with negatively charged silanol groups on the C18 column packing. This results in a portion of the analyte being retained longer, causing the characteristic tail.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is often to adjust the mobile phase pH. For a basic pyrazole, working at a low pH (e.g., 2.5-3.5) will ensure that both the analyte and the silanol groups are fully protonated, minimizing secondary interactions. Conversely, a high pH (e.g., 8-10, using a pH-stable column) will keep the silanol groups ionized but the basic pyrazole neutral, also reducing tailing.
-
Use of an Ion-Pairing Reagent: If pH adjustment is not sufficient, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA will pair with the protonated pyrazole, masking its positive charge and improving peak shape.
-
Column Selection: Consider using a column with end-capping technology, which chemically modifies the surface to block most of the residual silanol groups. Alternatively, a column with a different stationary phase, such as a polymer-based or a phenyl-hexyl column, may provide better peak symmetry.[7]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[8]
Question 2: I'm seeing an unexpected peak in my chromatogram during a stability study of a pyrazole drug substance. How do I proceed with its identification?
Answer: The appearance of a new peak in a stability study suggests the formation of a degradation product. A systematic approach is necessary for its identification and characterization.
Workflow for Unknown Impurity Identification:
Caption: Workflow for identifying an unknown peak in a stability study.
Detailed Steps:
-
Verify it's not an artifact: First, inject a blank (your sample solvent) to ensure the peak is not a "ghost peak" from the system or mobile phase contamination.[9]
-
LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[10] This will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide a highly accurate mass, allowing you to predict the elemental composition.[11][12]
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern provides crucial structural information.[12]
-
Forced Degradation Studies: To understand how the impurity might have formed, conduct forced degradation studies on the pure pyrazole compound.[13][14] This involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[15][16]
-
Compare and Elucidate: Compare the retention time and MS/MS spectrum of your unknown peak with the degradants formed in the forced degradation studies. A match can help confirm the impurity's identity.
-
Isolation and NMR: For definitive structural confirmation, especially for novel impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[17][18]
Gas Chromatography (GC)
GC is particularly useful for volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products in pyrazole manufacturing.[11][19]
Question 3: My GC-MS analysis of a pyrazole sample shows poor separation of isomeric impurities. What can I do to improve resolution?
Answer: Co-elution of isomers is a common challenge in GC due to their similar physicochemical properties.[19] Improving resolution requires optimizing the chromatographic conditions.
Troubleshooting Steps:
-
Column Selection: The stationary phase is the most critical factor. A standard DB-5ms or equivalent 5% phenyl-methylpolysiloxane column is a good starting point.[19] If resolution is poor, consider a more polar column (e.g., a wax column or a mid-polarity cyano-containing phase) to exploit different intermolecular interactions.
-
Oven Temperature Program: A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, often improving separation. You can also add an isothermal hold at a specific temperature where the isomers are most likely to separate.
-
Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) is at its optimal flow rate (usually around 1-1.5 mL/min for a 0.25 mm ID column) to maximize column efficiency.
-
Column Length: Using a longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and can significantly improve the resolution of closely eluting peaks.
Spectroscopic Methods (NMR & MS)
NMR and MS are indispensable for the structural elucidation of impurities.
Question 4: I have isolated a pyrazole-related impurity, but the ¹H NMR spectrum is complex. How can I confidently assign the structure?
Answer: While ¹H NMR is a primary tool, complex spectra often require a combination of 1D and 2D NMR techniques for unambiguous structural assignment.[17][20]
Systematic NMR Analysis Protocol:
-
¹H NMR: Obtain a high-resolution ¹H NMR spectrum. Analyze the chemical shifts, integration (proton count), and multiplicity (splitting patterns) to get initial information about the types of protons present (aromatic, alkyl, etc.).[21][22]
-
¹³C NMR: A ¹³C NMR spectrum will show all the unique carbon environments in the molecule. A DEPT-135 experiment can be run alongside to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). This is excellent for piecing together fragments of the molecule, for example, by tracing the connections within an alkyl chain or around an aromatic ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It's a powerful tool for assigning carbon signals based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the fragments identified in the COSY experiment and for identifying quaternary carbons (carbons with no attached protons).
-
Putting it all together: By combining the information from all these experiments, you can build a complete picture of the molecule's connectivity and confirm the structure of the impurity.
Caption: A multi-technique NMR approach for structure elucidation.
Data Summary and Protocols
Table 1: Common Analytical Techniques for Pyrazole Impurity Profiling
| Analytical Technique | Primary Application | Strengths | Common Challenges |
| HPLC-UV | Quantification of known and unknown impurities, stability testing. | Robust, reproducible, widely available. | Peak tailing for basic pyrazoles, co-elution of isomers.[6][23] |
| LC-MS/MS | Identification of unknown impurities, trace-level quantification (e.g., genotoxic impurities). | High sensitivity and specificity, provides molecular weight and structural data.[10][24] | Ion suppression, complex fragmentation patterns. |
| GC-MS | Analysis of volatile/semi-volatile impurities (residual solvents, starting materials). | Excellent for volatile compounds, established libraries for identification.[19] | Not suitable for non-volatile or thermally labile compounds, derivatization may be needed. |
| NMR Spectroscopy | Definitive structure elucidation of isolated impurities. | Provides unambiguous structural information.[17] | Requires pure, isolated sample in milligram quantities, lower sensitivity than MS. |
Protocol 1: General Purpose RP-HPLC Method for Pyrazole Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[25]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or as determined by the analyte's UV spectrum.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Note: This method must be validated for its intended purpose according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[26][27][28]
Conclusion
The successful detection and characterization of impurities in pyrazole compounds rely on a systematic and scientifically sound approach. By understanding the underlying principles of each analytical technique and anticipating common challenges, researchers can develop robust and reliable methods. This guide serves as a foundational resource to aid in your troubleshooting and method development efforts, ultimately ensuring the quality and safety of pyrazole-containing pharmaceuticals.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). [Link]
-
Validation of Impurity Methods, Part II. (2014, August 22). [Link]
-
Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
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Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. (n.d.). ResearchGate. [Link]
-
Analytical strategies for genotoxic impurities in the pharmaceutical industry. (2025, August 5). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022, November 30). [Link]
-
Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). [Link]
-
Pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. (n.d.). Elementary Education Online. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 8). [Link]
-
Development of a novel RP-HPLC method for the efficient separation of aripiprazole and its nine impurities. (n.d.). PubMed. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2024, November 11). IJCRT.org. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). [Link]
-
1H NMR of pyrazole. (2024, July 25). Reddit. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH. [Link]
-
A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021, May 10). [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009, May 8). PubMed. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). [Link]
-
Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. (n.d.). PubMed. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.). PMC. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
-
What are the analytical methods for determining unknown trace impurities in organic solvent? (2015, August 26). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the validation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. While a publicly available crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a comprehensive guide to the methodologies and data interpretation integral to its structural validation, using data from closely related pyrazole derivatives for illustrative purposes.
The primary methods for structural determination include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique and complementary information, often used in concert to construct a complete and accurate depiction of a molecule's identity and conformation.
The Indispensable Power of Single-Crystal X-ray Diffraction
For the definitive and unambiguous determination of a molecule's solid-state structure, single-crystal X-ray diffraction (SCXRD) stands as the gold standard. Unlike spectroscopic methods that provide through-bond or through-space information about the connectivity and environment of atoms, X-ray crystallography provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality data.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The choice of crystallization technique is critical; for a molecule like this compound, with polar functional groups, slow evaporation from a moderately polar solvent or vapor diffusion with a less polar anti-solvent would be promising starting points. The goal is to allow the molecules to self-assemble into a well-ordered crystalline lattice slowly.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization and for compounds that fail to crystallize.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing interactions in the solid state. | Unambiguous structure determination; provides absolute configuration. | Requires a suitable single crystal; structure may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C, ¹⁵N, ¹⁹F), stereochemistry, and dynamic processes in solution. | Non-destructive; provides information about the molecule in solution. | Provides indirect structural information; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity; can be coupled with separation techniques (e.g., LC, GC). | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
For this compound, ¹⁹F NMR would be particularly informative for confirming the presence and electronic environment of the trifluoromethyl group, complementing the information from ¹H and ¹³C NMR.
Expected Crystallographic Data for this compound
Although the specific crystal structure of the title compound is not publicly available, we can anticipate the type of data that would be generated from a successful X-ray diffraction experiment. For illustrative purposes, we will consider the crystallographic data for a closely related molecule, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate[1].
Table 1: Hypothetical Crystallographic Data and Refinement Details for this compound
| Parameter | Expected Value |
| Chemical Formula | C₅H₂F₃N₃O₄ |
| Formula Weight | 225.08 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 7-15 |
| b (Å) | 5-10 |
| c (Å) | 10-20 |
| β (°) | 90-110 |
| Volume (ų) | 800-1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.8-2.0 |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
| Goodness-of-fit on F² | ~1.0 |
The R-factors (R₁ and wR₂) are crucial indicators of the quality of the refined structure, with lower values indicating a better fit between the crystallographic model and the experimental data.
A successful crystallographic study would yield a precise molecular structure, allowing for the visualization of key intramolecular and intermolecular interactions.
Caption: Key structural features of this compound.
The pyrazole ring is expected to be largely planar. The substituents—the trifluoromethyl, nitro, and carboxylic acid groups—will have specific orientations relative to this ring. Of particular interest would be the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyrazole N-H, which would dictate the crystal packing.
Conclusion
In the structural validation of novel compounds like this compound, a multi-technique approach is essential. However, for the unequivocal determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction remains the definitive method. It provides a level of detail that is unattainable with other techniques, offering crucial insights into the structure-property relationships that are vital for the advancement of pharmaceutical and materials research.
References
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Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]
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A Comparative Guide to the Synthetic Routes of Nitropyrazoles for Researchers
Nitropyrazoles are a class of heterocyclic compounds that have garnered significant attention in the fields of energetic materials, pharmaceuticals, and agrochemicals. Their diverse applications stem from the unique chemical and physical properties imparted by the nitro group on the pyrazole ring. For researchers and professionals in drug development and materials science, selecting the optimal synthetic strategy is crucial for efficiency, safety, and achieving the desired substitution pattern. This guide provides an in-depth comparative study of the primary synthetic routes to nitropyrazoles, complete with experimental insights, quantitative data, and detailed protocols to aid in laboratory practice.
Introduction to Nitropyrazole Synthesis
The synthesis of nitropyrazoles primarily revolves around the introduction of one or more nitro groups onto the pyrazole core. The choice of synthetic route is often dictated by the desired isomer, the number of nitro groups to be introduced, and the available starting materials. The main strategies include direct nitration of the pyrazole ring, synthesis from pre-functionalized precursors (such as iodopyrazoles), and cycloaddition reactions to construct the nitrated pyrazole ring system. Each approach presents a unique set of advantages and challenges in terms of regioselectivity, yield, and safety.
Direct Nitration of Pyrazoles
Direct nitration is the most common and straightforward approach for the synthesis of nitropyrazoles. This method involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with a nitro group using a suitable nitrating agent.
Mechanistic Considerations
The nitration of pyrazole typically proceeds through an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The position of nitration (regioselectivity) is influenced by the reaction conditions and the substituents already present on the pyrazole ring. A common pathway involves the initial formation of an N-nitropyrazole intermediate, which then undergoes an intramolecular rearrangement to yield a C-nitropyrazole.[1]
Common Nitrating Systems and Their Applications
Several nitrating systems are employed for the direct nitration of pyrazoles, each with its own characteristics:
-
Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating agent capable of introducing multiple nitro groups. However, it can be harsh and may lead to a mixture of products.
-
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate in situ, a milder nitrating agent that often provides better regioselectivity. It is commonly used for the initial N-nitration step.
-
Fuming Nitric Acid and Fuming Sulfuric Acid (Oleum): This highly reactive system is used for the synthesis of polynitrated pyrazoles and for nitrating less reactive pyrazole derivatives.
The choice of nitrating agent and reaction conditions is critical for controlling the outcome of the reaction. For instance, milder conditions tend to favor N-nitration, which can then be followed by a thermal or acid-catalyzed rearrangement to the more stable C-nitropyrazole.
Optimized Protocol for the Synthesis of 4-Nitropyrazole
A one-pot, two-step method has been developed for the efficient synthesis of 4-nitropyrazole from pyrazole with a high yield of 85%.[2]
Step 1: Formation of Pyrazole Sulfate
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid.
-
Slowly add pyrazole to the sulfuric acid while stirring.
-
Continue stirring at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.
Step 2: Nitration
-
Prepare a nitrating mixture of 98% fuming nitric acid and 20% fuming sulfuric acid.
-
Cool the pyrazole sulfate solution in an ice-water bath and slowly add the fuming nitrosulfuric acid dropwise.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into ice water, which will cause the precipitation of a white solid.
-
Filter the solid, wash it with ice water, and dry it under a vacuum to obtain 4-nitropyrazole.
This optimized protocol offers significant advantages over previous methods by reducing reaction time and temperature while achieving a higher yield.
Synthesis of 3,4-Dinitropyrazole (DNP)
The synthesis of 3,4-dinitropyrazole is a multi-step process that begins with the N-nitration of pyrazole, followed by rearrangement and a second nitration.[3][4]
Step 1: N-Nitration of Pyrazole
-
Dissolve pyrazole in glacial acetic acid.
-
Slowly add a mixture of nitric acid and acetic anhydride to the pyrazole solution while maintaining a low temperature. This step is crucial for safety and to favor the formation of N-nitropyrazole.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Isolate the N-nitropyrazole from the previous step.
-
Dissolve the N-nitropyrazole in a high-boiling solvent such as anisole.
-
Heat the solution to induce a thermal rearrangement to 3-nitropyrazole.
Step 3: C-Nitration to 3,4-Dinitropyrazole
-
Dissolve the 3-nitropyrazole in a suitable solvent.
-
Add a nitrating agent, with optimized conditions being a molar ratio of 3-nitropyrazole to nitric acid of 1:2.
-
Maintain the reaction temperature at 55-60°C for 1 hour.
-
The final product, 3,4-dinitropyrazole, can be isolated with a total yield of up to 55% and a purity of 99%.[3][4]
Caption: Synthetic pathways for direct nitration of pyrazole.
Synthesis from Halogenated Precursors: Nitrodeiodination
Nitrodeiodination is a powerful method for the synthesis of polynitropyrazoles, offering good yields where direct nitration might be less effective.[5] This route involves the iodination of the pyrazole ring followed by the replacement of the iodine atom(s) with nitro groups.
Rationale and Advantages
The introduction of iodine atoms onto the pyrazole ring serves as a directing group, allowing for the precise placement of nitro groups in subsequent steps. This method is particularly advantageous for the synthesis of highly nitrated pyrazoles, such as 1-methyl-3,4,5-trinitropyrazole (MTNP), which are valuable energetic materials.[6]
General Procedure for Nitrodeiodination
While a specific step-by-step protocol is highly dependent on the target molecule, a general workflow for the synthesis of MTNP via nitrodeiodination is as follows:[6]
-
Iodination: N-methylpyrazole is treated with an iodinating agent, such as an iodine/potassium iodate aqueous solution, at an elevated temperature to produce the corresponding iodinated N-methylpyrazole.
-
Nitration: The iodinated intermediate is then subjected to nitration with 100% nitric acid. The reaction temperature is a critical parameter that influences the position of the nitro substituents. For the synthesis of MTNP, an optimal temperature of 80-83°C is maintained.[6]
This method provides a reliable route to polynitropyrazoles that are challenging to synthesize via direct nitration alone.
Caption: General scheme for nitrodeiodination of N-methylpyrazole.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions offer a fundamentally different approach to the synthesis of nitropyrazoles by constructing the heterocyclic ring with the nitro group already incorporated into one of the building blocks. This method is particularly useful for accessing specific isomers that may be difficult to obtain through other routes.
Mechanistic Principles
This synthetic strategy involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of nitropyrazoles, common reaction partners include:
-
Nitrile imines (as the 1,3-dipole) and nitro-substituted alkenes (as the dipolarophile).[1]
-
Diazo compounds and nitroalkenes .[7]
The reaction proceeds in a concerted or stepwise manner to form a five-membered ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.
Experimental Protocol for [3+2] Cycloaddition
The following is a general procedure for the synthesis of pyrazolines via the [3+2] cycloaddition of nitrile imines and N-silyl enamines, which can be subsequently oxidized to pyrazoles.[1]
-
In situ generation of nitrile imine: A hydrazonyl chloride derivative is treated with a base, such as triethylamine, in a suitable solvent (e.g., THF) to generate the nitrile imine in situ.
-
Cycloaddition: The N-silyl enamine is added to the reaction mixture containing the nitrile imine. The reaction is typically carried out at room temperature.
-
Isolation: The resulting pyrazoline product is isolated and purified using standard techniques such as column chromatography.
-
Aromatization (optional): The isolated pyrazoline can be aromatized to the corresponding pyrazole through oxidation.
This method provides access to a wide range of substituted pyrazoles with good functional group tolerance and operational simplicity.
Caption: [3+2] Cycloaddition route to nitropyrazoles.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Products | Yields | Advantages | Disadvantages |
| Direct Nitration | HNO₃/H₂SO₄, HNO₃/Ac₂O, Fuming HNO₃/Oleum | Mononitro- and dinitropyrazoles | 55-85%[2][3] | Straightforward, uses readily available reagents. | Can lead to mixtures of isomers, harsh conditions for some substrates. |
| Nitrodeiodination | I₂/KIO₃, 100% HNO₃ | Polynitropyrazoles (e.g., MTNP) | Good[5] | Excellent control of regioselectivity for polynitration. | Requires pre-functionalization (iodination), uses strong acids. |
| [3+2] Cycloaddition | Nitrile imines, nitroalkenes, diazo compounds | Substituted nitropyrazoles/pyrazolines | Moderate to Good[1] | Builds the ring system, good for specific isomers, mild conditions. | Requires synthesis of specialized starting materials. |
Safety Considerations
The synthesis of nitropyrazoles involves the use of hazardous materials and the production of potentially energetic compounds. It is imperative that all experimental work is conducted with strict adherence to safety protocols.
-
Handling Nitrating Agents: Nitric acid, sulfuric acid, and their fuming variants are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Nitration reactions are often highly exothermic and can lead to thermal runaway if not properly controlled. Use ice baths to manage the reaction temperature and add reagents slowly and in a controlled manner.
-
Energetic Products: Many nitropyrazoles are energetic materials and should be handled with care. Avoid friction, impact, and electrostatic discharge. It is crucial to have a thorough understanding of the properties of the target molecule before attempting its synthesis on a large scale.
-
Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional safety guidelines.
Conclusion
The synthesis of nitropyrazoles can be achieved through several distinct routes, each with its own merits and drawbacks. Direct nitration is a versatile and widely used method, particularly with optimized protocols that enhance yield and safety. Nitrodeiodination provides a strategic advantage for the synthesis of polynitrated pyrazoles where regioselectivity is paramount. [3+2] cycloaddition reactions offer a powerful alternative for constructing the nitropyrazole ring system with a high degree of control over the substitution pattern.
The selection of the most appropriate synthetic route will depend on the specific research goals, the desired nitropyrazole isomer, and the available laboratory resources. By understanding the underlying principles and experimental nuances of each method, researchers can make informed decisions to efficiently and safely synthesize these valuable compounds.
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A Comparative Guide to the Biological Activity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid and Its Analogs
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile biological activities.[1] This guide provides an in-depth comparison of the biological activity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its key structural analogs. We will explore how modifications to the pyrazole core influence its efficacy, drawing upon experimental data to elucidate structure-activity relationships (SAR).
The Core Moiety: this compound
This compound serves as our reference compound. Its structure is characterized by three key functional groups on the pyrazole ring: a trifluoromethyl group at position 3, a nitro group at position 4, and a carboxylic acid at position 5. The trifluoromethyl group, a potent electron-withdrawing moiety, is a hallmark of many successful fungicides, particularly those targeting succinate dehydrogenase (SDH).[2][3] The nitro group, also strongly electron-withdrawing, and the carboxylic acid group further modulate the electronic properties and binding potential of the molecule. While specific biological data for this exact molecule is sparse in publicly accessible literature, its structural features suggest a strong potential for biological activity, likely as an antifungal or herbicide.
Comparative Analysis of Structural Analogs
The biological activity of pyrazole derivatives can be finely tuned by altering the substituents on the heterocyclic ring. Below, we compare the activity of analogs based on modifications at key positions.
Analogs with Modified Carboxylic Acid Group: Esters and Amides
The carboxylic acid group is a common site for modification to improve cell permeability and target engagement.
Esterification of the carboxylic acid can enhance lipophilicity, which may improve passage through cell membranes. For instance, ethyl esters of related pyrazole carboxylic acids have been investigated for their fungicidal properties. One study evaluated the fungicidal activity of Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate against Botryosphaeria dothidea, a plant pathogenic fungus. The results indicated a significant inhibitory effect compared to the control.[4]
The conversion of the carboxylic acid to a carboxamide is a widely employed strategy that has led to the development of numerous commercial fungicides.[2][5] The activity of these carboxamides is highly dependent on the nature of the substituent on the amide nitrogen.
A significant body of research focuses on N-phenyl pyrazole carboxamides. The substitution pattern on the phenyl ring is critical for potent antifungal activity. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), blocking the mitochondrial respiratory chain in fungi.[1] For example, a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides exhibited moderate to good antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[6]
The general workflow for the synthesis and evaluation of such analogs is a multi-step process, beginning with the synthesis of the core pyrazole carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with a desired amine.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of pyrazole carboxamide analogs.
Analogs with Modified C4-Substituent: The Role of the Nitro Group
The nitro group at the C4 position is a key modulator of the molecule's electronic properties. Replacing this group can lead to significant changes in biological activity.
Reduction of the 4-nitro group to a 4-amino group results in a significant shift in biological activity. Studies on 4-amino-3-(trifluoromethyl)pyrazoles have revealed potential anticancer and analgesic properties. For example, 1-methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride demonstrated potent anticancer activity against HeLa cells.[7] This highlights a divergent biological profile upon modification of the C4 substituent, from potential antifungal to anticancer activity.
Analogs with Modified C3-Substituent: The Trifluoromethyl Moiety
The trifluoromethyl group at C3 is a well-established pharmacophore in many agrochemical fungicides.
Replacing the trifluoromethyl group with a difluoromethyl group has been explored. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed excellent antifungal activity against a range of phytopathogenic fungi.[1][8][9] In some cases, these difluoromethyl analogs exhibited comparable or even superior activity to their trifluoromethyl counterparts, indicating that the difluoromethyl group is also a highly effective substituent for promoting antifungal efficacy.[1]
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound analogs is dictated by a complex interplay of its substituents. The following SAR diagram summarizes the key findings from the literature.
Caption: Structure-Activity Relationship (SAR) summary for analogs of this compound.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for various pyrazole analogs. Direct comparison is challenging due to variations in tested compounds and assays across different studies. However, general trends can be observed.
| Compound Class | Modification | Biological Activity | Potency (Example) | Reference(s) |
| Pyrazole Carboxamides | Amidation of COOH | Antifungal (SDHI) | EC50 values in the low µg/mL range | [1][2][3][6] |
| Nitrophenyl Pyrazole Esters | Esterification of COOH | Antifungal | Significant inhibition of B. dothidea | [4] |
| 4-Amino Pyrazoles | Reduction of NO2 to NH2 | Anticancer, Analgesic | IC50 of 0.074 µM against HeLa cells | [7] |
| Difluoromethyl Pyrazoles | CF3 to CHF2 | Antifungal (SDHI) | High activity, sometimes exceeding CF3 analogs | [1][8][9] |
Conclusion
This compound represents a promising scaffold for the development of biologically active compounds. The available literature on its analogs demonstrates that strategic modifications of its functional groups can lead to a diverse range of potent biological activities. The conversion of the carboxylic acid to a carboxamide, particularly with specific N-phenyl substituents, is a highly effective strategy for generating potent antifungal agents that act as SDHIs. Conversely, reduction of the 4-nitro group to an amino group can switch the activity profile towards anticancer and analgesic applications. The trifluoromethyl group at C3 is a key determinant of antifungal efficacy, with the difluoromethyl group also being a highly effective bioisostere. Further research focusing on a systematic comparison of close analogs of the title compound would be invaluable for the rational design of novel agrochemicals and pharmaceuticals.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trifluoromethyl Pyrazole Carboxamides
Introduction: The Rise of a Privileged Scaffold
The trifluoromethyl pyrazole carboxamide scaffold has emerged as a cornerstone in modern agrochemical and pharmaceutical development. These heterocyclic compounds are renowned for their broad spectrum of biological activities, including potent fungicidal, insecticidal, and herbicidal properties.[1] In the pharmaceutical realm, they are explored as inhibitors of enzymes like cyclooxygenases (COX).[2][3] Their success stems from a rigid, planar pyrazole ring coupled with a hydrogen-bonding carboxamide linker and the unique electronic properties of a trifluoromethyl (CF₃) group.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of this chemical class, focusing primarily on their role as Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides. We will dissect the core scaffold, explore the impact of substitutions at key positions, compare leading compounds with alternatives using experimental data, and provide a validated protocol for assessing their biological activity.
The Core Architecture: Understanding the Key Players
The remarkable efficacy of trifluoromethyl pyrazole carboxamides is not accidental; it is a direct result of the synergistic interplay between its three key components: the pyrazole ring, the carboxamide linker, and the N-substituent. Their primary mode of action in fungicides is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][5] By blocking SDH, these compounds effectively shut down cellular energy production in fungi, leading to cell death.[5]
-
3-(Trifluoromethyl)-1-methyl-1H-pyrazole Ring : This is the "warhead" of the molecule. The pyrazole acts as a robust anchor, positioning the other functional groups for optimal interaction with the target enzyme. The CF₃ group is particularly crucial. Its strong electron-withdrawing nature enhances the molecule's binding affinity and metabolic stability. The methyl group at the N1 position is also a common feature in many commercial SDHIs.
-
Carboxamide Linker (-CONH-) : This linker is more than just a spacer. It is a critical hydrogen-bonding unit that interacts with key amino acid residues in the binding pocket of the SDH enzyme, such as tyrosine and tryptophan.[6] This interaction is essential for locking the inhibitor in place.
-
N-Aryl/Alkyl Substituent : This "tail" portion of the molecule is the primary site of structural diversification and is crucial for determining the potency and spectrum of activity. Modifications here fine-tune the molecule's interaction with a hydrophobic pocket in the target enzyme and influence its physicochemical properties, such as solubility and systemic mobility in plants.
Caption: General Structure-Activity Relationship (SAR) framework for trifluoromethyl pyrazole carboxamides.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these compounds can be dramatically altered by subtle changes to their structure. Decades of research have illuminated several key SAR principles.
The N-Substituent: The Driver of Potency and Selectivity
The most extensive modifications have occurred on the nitrogen atom of the carboxamide. This is typically an aromatic or heteroaromatic ring, and its substitution pattern is paramount.
-
Ortho-Substitution is Key : Introducing bulky, hydrophobic groups at the ortho position of an N-phenyl ring generally leads to high and broad-spectrum fungicidal activity.[7][8] This is because these groups fit into a specific hydrophobic pocket in the SDH enzyme, enhancing binding. The 2-substituted-3-thienyl group can act as a bioisostere for the 2-substituted-phenyl group, often yielding similar high activity.[9]
-
Influence of Substituents : Electron-withdrawing groups on the N-phenyl ring can be favorable for activity.[9] For example, studies have shown that novel pyrazole-4-carboxamides containing an ether group displayed outstanding activity against Rhizoctonia solani, superior to commercial fungicides boscalid and fluxapyroxad.[10]
-
Bioisosteric Replacement : The N-phenyl ring can be successfully replaced with other rings like thiophene, as seen in the commercial fungicide Penthiopyrad, without loss of activity.[9] This demonstrates the flexibility of the enzyme's binding pocket.
The Pyrazole Ring: More Than a Scaffold
While less frequently modified than the N-substituent, the pyrazole ring itself offers opportunities for optimization.
-
Positional Isomerism : The position of the carboxamide linker on the pyrazole ring is critical. For SDHIs, the 4-carboxamide configuration is essential. The corresponding 5-carboxamide isomers often show no fungicidal activity at all.[9] This highlights the precise geometric requirements for fitting into the enzyme's active site.
-
Substitution at C3 : The trifluoromethyl (CF₃) group at the C3 position is a hallmark of many potent, modern SDHIs. However, replacing it with a difluoromethyl (CHF₂) group can also yield highly active compounds, as seen in commercial fungicides like Bixafen and Isopyrazam.[6] In some specific molecular frameworks, replacing the CF₃ with a simple methyl group has been shown to unexpectedly boost activity against certain fungi, indicating that the optimal group can be context-dependent.[1]
Comparative Analysis: Performance Against Alternatives
The true measure of a compound's utility is its performance relative to existing solutions. Trifluoromethyl pyrazole carboxamides have consistently demonstrated superior or complementary activity compared to older fungicides and even non-pyrazole alternatives.
A key target for many of these fungicides is Rhizoctonia solani, a devastating plant pathogen. The table below compares the in vitro efficacy (EC₅₀, the concentration required to inhibit fungal growth by 50%) of several novel pyrazole carboxamides against established commercial products. Lower EC₅₀ values indicate higher potency.
| Compound Class | Specific Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Compound(s) | EC₅₀ (μg/mL) | Source(s) |
| Novel Pyrazole Carboxamides | Compound 7d (with ether group) | Rhizoctonia solani | 0.046 | FluxapyroxadBoscalid | 0.1030.741 | [10] |
| Compound 12b (with ether group) | Rhizoctonia solani | 0.046 | FluxapyroxadBoscalid | 0.1030.741 | [10] | |
| Compound 5e (branched alkyl ether) | Rhizoctonia solani | 0.06 | Penflufen | Comparable | [11] | |
| Compound E1 (with oxime ether) | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [12] | |
| Compound SCU3038 (diarylamine) | Rhizoctonia solani | 0.016 (in vitro)0.95 (in vivo) | Fluxapyroxad | 0.033 (in vitro)2.29 (in vivo) | [13][14] | |
| Commercial Pyrazole Carboxamides | Fluxapyroxad | Rhizoctonia cerealis | 11.93 | Thifluzamide | 22.12 | [15] |
| Non-Pyrazole SDHI | Boscalid | Rhizoctonia solani | 0.741 - 2.2 | - | - | [10][12] |
As the data clearly shows, novel trifluoromethyl pyrazole carboxamides (like 7d , 12b , and SCU3038 ) consistently outperform older SDHIs such as Boscalid and even demonstrate significant improvements over highly effective pyrazole-based products like Fluxapyroxad.[10][14] This is a testament to the power of rational design based on a deep understanding of SAR.
Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
To validate the mechanism of action and quantify the potency of new compounds, a direct enzyme inhibition assay is essential. This protocol outlines a common method for measuring SDH activity using a colorimetric assay. The principle involves measuring the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction by the enzyme complex.
I. Materials
-
Fungal mycelia or isolated mitochondria as the enzyme source.
-
Ice-cold SDH Assay Buffer (e.g., phosphate buffer, pH 7.2).
-
SDH Substrate: Sodium Succinate solution.
-
Electron Acceptor: DCIP solution.
-
Test Compounds (inhibitors) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 600 nm.
II. Enzyme Preparation
-
Harvest fungal cells or tissue of interest.[16]
-
Homogenize the sample (e.g., 10 mg of tissue or 1x10⁶ cells) in 100 µL of ice-cold SDH Assay Buffer.[16]
-
Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to pellet cell debris.[16]
-
Carefully transfer the supernatant, which contains the mitochondrial fraction with SDH, to a fresh, pre-chilled tube. This is your enzyme extract.
III. Assay Procedure
-
Prepare Reaction Wells : In a 96-well plate, set up the following wells in duplicate:
-
Blank : 90 µL Assay Buffer.
-
Positive Control (No Inhibitor) : 85 µL Assay Buffer + 5 µL DMSO.
-
Test Wells : 85 µL Assay Buffer + 5 µL of test compound dilution (in DMSO).
-
-
Add Enzyme : Add 10 µL of the enzyme extract to the Blank, Positive Control, and Test Wells. Mix gently.
-
Pre-incubation : Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction : Prepare a reaction mix of SDH Substrate and DCIP probe (typically 1:1). Add 10 µL of this reaction mix to all wells except the Blank to start the reaction.[17]
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the absorbance at 600 nm (A₆₀₀) in kinetic mode. Record readings every 1-3 minutes for 10-30 minutes at 25°C.[17]
IV. Data Analysis
-
Calculate the rate of reaction (ΔA₆₀₀/min) for each well using the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Positive Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for the in vitro Succinate Dehydrogenase (SDH) inhibition assay.
Conclusion and Future Outlook
The trifluoromethyl pyrazole carboxamide scaffold is a testament to the success of mechanism-based drug design. Its potency as an SDH inhibitor is governed by a clear set of structure-activity relationships, where the N-substituent plays a dominant role in defining potency and the core pyrazole-carboxamide ensures proper anchoring to the enzyme target. Continuous research, employing strategies like scaffold hopping and the introduction of novel ether or amine moieties, has led to the discovery of next-generation candidates that significantly outperform established commercial products.[10][18] The future of this field will likely involve leveraging computational tools like molecular docking and dynamics simulations to more accurately predict binding affinities and guide the synthesis of even more potent and selective agents, not only for agriculture but also for targeting metabolic pathways in human diseases.[6][12]
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A Researcher's Guide to the Computational Analysis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: Properties and Comparative Insights
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its inherent chemical versatility and diverse pharmacological activities make it a "privileged structure" in the quest for novel drugs. Within this important class of compounds, 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out as a molecule of significant interest due to the combined electron-withdrawing prowess of its nitro and trifluoromethyl substituents. These features are anticipated to profoundly influence its physicochemical properties, reactivity, and potential interactions with biological targets.
This guide provides an in-depth computational analysis of this compound, offering a predictive glimpse into its molecular characteristics. To ground these theoretical predictions in experimental reality, we will draw objective comparisons with structurally related pyrazole derivatives for which both experimental and computational data have been reported. This comparative approach is designed to not only elucidate the specific properties of our target molecule but also to validate the computational methodologies employed, thereby providing a robust framework for future in-silico investigations in drug discovery.
The Power of a Computational Lens: Why In-Silico Analysis Matters
In the early stages of drug discovery, the ability to predict a molecule's behavior without the need for extensive, time-consuming, and often costly synthesis and experimentation is invaluable. Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), allows us to build a detailed, three-dimensional picture of a molecule and calculate a wide array of its properties. This includes its optimal geometry, electronic structure, vibrational frequencies (which correspond to its infrared spectrum), and how it might interact with other molecules. By understanding these fundamental characteristics, we can make informed decisions about which compounds are most promising for further development.
This guide will walk through the practical application of these computational tools, demonstrating how they can be leveraged to understand the nuances of a complex molecule like this compound.
At the Heart of the Matter: The Molecular Structure
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, its "optimized geometry." This is crucial as the geometry dictates many of its other properties.
Caption: Ball-and-stick representation of this compound.
A Comparative Analysis: Bridging Theory and Experiment
To assess the accuracy of our computational predictions for this compound, we will compare its calculated properties with experimental and computational data from a structurally related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. This molecule shares the pyrazole-carboxylic acid core, providing a solid basis for comparison. A comprehensive study on this molecule provides both experimental spectroscopic data and DFT calculations, offering a valuable benchmark.[1]
Physicochemical Properties: A Quantitative Comparison
The following table summarizes key physicochemical properties for our target molecule and a selection of related pyrazole carboxylic acids. The data for the target molecule are computationally predicted, while the data for the comparative compounds are a mix of experimental and computed values from the literature.
| Property | This compound (Predicted) | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (Experimental/Computed)[1] | 4-Nitro-1H-pyrazole-3-carboxylic acid (Experimental/Computed)[2] |
| Molecular Formula | C₅H₂F₃N₃O₄ | C₈H₆N₂O₃ | C₄H₃N₃O₄ |
| Molecular Weight ( g/mol ) | 225.08 | 178.15 | 157.09 |
| LogP | 0.8 (XLogP3) | Not Reported | -0.3 (XLogP3) |
| Topological Polar Surface Area (Ų) | 112 | Not Reported | 99.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
The predicted properties of this compound highlight the influence of its substituents. The trifluoromethyl group increases its lipophilicity (LogP) compared to 4-nitro-1H-pyrazole-3-carboxylic acid, while the combination of the nitro and carboxylic acid groups results in a significant topological polar surface area. These parameters are critical in drug design as they influence a molecule's solubility, permeability, and ability to interact with biological targets.
Delving Deeper: A Step-by-Step Computational Workflow
To provide a practical framework for researchers, the following section details a typical workflow for the computational analysis of a small molecule like this compound using Density Functional Theory (DFT).
Caption: The relationship between HOMO, LUMO, and the energy gap, which dictates chemical reactivity.
For this compound, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to significantly lower the energies of both the HOMO and LUMO, and likely result in a relatively large HOMO-LUMO gap, suggesting high chemical stability.
Potential Applications and Future Directions: Molecular Docking
Given the prevalence of pyrazole derivatives in drug discovery, a logical next step in the computational analysis of this compound is to investigate its potential to interact with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity.
For instance, pyrazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenases (COX) and various kinases. [3]A molecular docking study could be performed to predict the binding mode and affinity of our target molecule within the active site of such an enzyme. This would involve:
-
Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Preparing the protein and ligand structures for docking (e.g., adding hydrogen atoms, assigning charges).
-
Running the docking simulation using software like AutoDock or Glide.
-
Analyzing the results to identify the most likely binding poses and estimate the binding energy.
Such a study could provide valuable insights into the potential therapeutic applications of this compound and guide the design of future analogues with improved activity.
Conclusion
This guide has provided a comprehensive overview of the computational analysis of this compound, framed within a comparative context to enhance the reliability and understanding of the theoretical data. Through the application of Density Functional Theory, we have predicted its key physicochemical and spectroscopic properties, offering a detailed molecular portrait. The comparison with experimentally and computationally characterized analogues serves to validate the methodologies and provides a tangible link between theoretical predictions and real-world measurements.
For researchers in the field of drug discovery, the integration of these computational techniques into their workflow is no longer just an option, but a necessity for efficient and rational drug design. The insights gained from such in-silico studies can significantly accelerate the identification of promising lead compounds and reduce the reliance on resource-intensive experimental screening. The methodologies and comparative data presented herein provide a solid foundation for further computational and experimental exploration of this intriguing and potentially impactful pyrazole derivative.
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A Comparative Guide to the Efficacy of Nitrating Agents for Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a pyrazole core is a fundamental transformation in synthetic chemistry, unlocking access to a vast array of compounds with applications ranging from pharmaceuticals and agrochemicals to advanced energetic materials.[1] However, the aromatic nature of the pyrazole ring, coupled with the presence of two nitrogen atoms, presents a unique challenge in controlling the regioselectivity of nitration. This guide provides an in-depth comparison of common nitrating agents, delving into the causality behind their efficacy, regiochemical outcomes, and operational considerations to aid researchers in making informed experimental choices.
The Mechanism: A Tale of Two Pathways
The nitration of pyrazole proceeds via electrophilic aromatic substitution. The regioselectivity—whether the nitro group attaches to a nitrogen (N-nitration) or a carbon (C-nitration)—is dictated by a delicate interplay of the nitrating agent's reactivity, the pyrazole's substitution pattern, and the reaction conditions.
Two primary pathways dominate pyrazole nitration:
-
Direct C-Nitration: A strong electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich C4 position of the pyrazole ring directly. This is favored under strongly acidic conditions where the pyridine-like nitrogen is protonated, deactivating the ring towards electrophilic attack at other positions.
-
N-Nitration followed by Rearrangement: A less reactive nitrating agent first attacks the more nucleophilic pyrrole-like nitrogen to form an N-nitropyrazole intermediate. This intermediate is often stable enough to be isolated but can undergo a thermal or acid-catalyzed sigmatropic rearrangement to yield primarily the 3- or 5-nitropyrazole isomers.[2][3][4]
Caption: General mechanistic pathways for the nitration of pyrazole.
Comparison of Key Nitrating Agents
The choice of nitrating agent is the most critical factor in determining the outcome of the reaction. Below is a comparative analysis of the most commonly employed systems.
Mixed Acid (HNO₃/H₂SO₄)
The combination of nitric acid and sulfuric acid is the classical and most powerful nitrating system, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.
-
Efficacy and Regioselectivity: This system is highly effective for the direct C-nitration of pyrazoles, typically favoring the C4 position.[3] For instance, a one-pot, two-step method using fuming nitric acid and fuming sulfuric acid allows for the synthesis of 4-nitropyrazole from pyrazole in yields as high as 85%.[3] The strong acidic medium protonates the pyrazole ring, deactivating it but still allowing for substitution at the most electron-rich C4 carbon.
-
Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of a high concentration of nitronium ions, which drives the reaction efficiently.
-
Advantages: High reactivity, cost-effective, and capable of nitrating even deactivated pyrazole rings.
-
Limitations & Safety: The harsh, corrosive, and strongly oxidizing conditions can lead to degradation of sensitive substrates. These reactions are highly exothermic and can pose significant safety risks, especially during scale-up.[5] The formation of potentially explosive polynitrated byproducts is a concern.
Acetyl Nitrate (HNO₃/Ac₂O)
Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder and more selective nitrating agent.[6]
-
Efficacy and Regioselectivity: Acetyl nitrate is the reagent of choice for the initial N-nitration of pyrazoles to form N-nitropyrazole intermediates.[4][7][8] These intermediates are key precursors to 3(5)-nitropyrazoles. The subsequent thermal rearrangement, often conducted in a high-boiling solvent like n-octanol or benzonitrile, typically proceeds in high yield (e.g., 92.8%).[3][7] While primarily used for N-nitration, it can also effect C4-nitration on certain substituted pyrazoles.[9][10]
-
Causality: Acetic anhydride is not a strong enough acid to fully protonate the pyrazole, leaving the nitrogen atom as a soft nucleophile that readily attacks the acetyl nitrate. The N-nitro bond is relatively weak, allowing for a[1][3]-sigmatropic rearrangement to the more thermodynamically stable C-nitro product upon heating.[11]
-
Advantages: Milder conditions compared to mixed acid, excellent for accessing N-nitropyrazoles and, subsequently, 3(5)-nitropyrazoles.
-
Limitations & Safety: Acetic anhydride is moisture-sensitive. The reaction mixture can still be hazardous, and the rearrangement step requires high temperatures. Acetyl nitrate itself is an explosive liquid.[6]
N-Nitropyrazole Reagents
A modern class of transfer nitrating agents, N-nitropyrazoles with electron-withdrawing groups have emerged as powerful, mild, and highly selective reagents.
-
Efficacy and Regioselectivity: Researchers have developed a library of N-nitropyrazole reagents where reactivity can be tuned by altering substituents on the pyrazole ring.[12][13] The standout reagent, 5-methyl-1,3-dinitro-1H-pyrazole , has proven to be a versatile and controllable source of the nitronium ion.[14][15] It enables the mono- or dinitration of a wide range of (hetero)arenes under mild, Lewis acid-catalyzed conditions (e.g., Yb(OTf)₃ or Cu(OTf)₂), demonstrating excellent functional group tolerance.[12][13]
-
Causality: The presence of strong electron-withdrawing groups on the pyrazole ring facilitates the heterolytic cleavage of the N-NO₂ bond, especially when activated by a Lewis acid catalyst.[12][13] This generates a "tamed" electrophilic nitro source that reacts with high selectivity.
-
Advantages: Exceptional functional group tolerance, high selectivity, mild reaction conditions (often 80 °C in MeCN), scalability, and the pyrazole leaving group can often be recovered and recycled.[12][13]
-
Limitations & Safety: These reagents are more complex and costly to prepare than classical agents. While generally safer to handle, some, like 5-methyl-1,3-dinitro-1H-pyrazole, are still classified as having medium impact and friction sensitivity.[12][13]
"Green" and Alternative Approaches
Increasing focus on safety and sustainability has driven the development of alternative nitration protocols.[16][17][18]
-
KNO₃/H₂SO₄: This mixture serves as a mild and efficient alternative to mixed acid for the nitration of amino-substituted pyrazoles, smoothly yielding nitramino products.[19]
-
Oxone/Water: For the nitration of 3-aminopyrazole, using oxone as the nitrating agent in water provides a green, safe, and simple method under mild conditions.[3]
-
Continuous Flow Chemistry: For highly exothermic and potentially hazardous nitrations, continuous flow reactors offer a paradigm shift in safety and control.[5][20] By using small reactor volumes and superior heat exchange, the risks of thermal runaway are dramatically reduced.[21][22] This technology allows for the safe production of nitropyrazoles on a large scale under reproducible conditions.[5]
Data Summary: Comparison of Nitrating Agents
| Nitrating Agent | Primary Use/Regioselectivity | Typical Conditions | Yield (%) | Advantages | Disadvantages/Safety |
| HNO₃ / H₂SO₄ | Direct C4-nitration | 0–90 °C | 50–90% | High reactivity, low cost | Harsh, corrosive, highly exothermic, risk of over-nitration, poor functional group tolerance.[5] |
| HNO₃ / Ac₂O | N-nitration, then rearrangement to C3(5)-nitro | 0–15 °C (N-nitration); 140–190 °C (rearrangement) | 85–95% | Milder than mixed acid, selective for N-nitration.[2][7] | High temp. for rearrangement, acetyl nitrate is explosive, moisture sensitive.[6] |
| N-Nitropyrazoles | Selective C-nitration of (hetero)arenes | Lewis acid (e.g., Yb(OTf)₃), MeCN, 80 °C | 80–97% | Mild, highly selective, excellent functional group tolerance, scalable, recyclable reagent.[12][13] | Reagent cost and preparation, can be sensitive materials.[12][13] |
| KNO₃ / H₂SO₄ | N-nitration of aminopyrazoles | H₂SO₄, rt | Good | Milder than HNO₃, green approach.[19] | Limited to specific substrates (aminopyrazoles). |
| Continuous Flow | C4-nitration (using mixed acid) | Microreactor, controlled temp (e.g., 65 °C) | >85% | Inherently safer process, precise control, scalable, reproducible.[5][23] | Requires specialized equipment and process optimization.[20] |
Featured Experimental Protocols
Protocol 1: Synthesis of N-Nitropyrazole and Rearrangement to 3-Nitropyrazole[2]
This two-step protocol is a classic example of using a milder nitrating agent to achieve N-nitration, followed by thermal rearrangement.
Step A: N-Nitration of Pyrazole
-
Prepare a mixed acid solution by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C in an ice-salt bath.
-
Slowly add pyrazole to the cold mixed acid solution with vigorous stirring, ensuring the temperature does not exceed 15 °C.
-
Continue stirring the mixture at this temperature for 3.5 hours.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium carbonate solution until pH 7-8 is reached.
-
The white precipitate of N-nitropyrazole is collected by filtration, washed with cold water, and dried. (Reported Yield: 86.6%).[2]
Step B: Thermal Rearrangement to 3-Nitropyrazole
-
Suspend the dried N-nitropyrazole in n-octanol.
-
Heat the mixture to reflux at 185-190 °C for approximately 3 hours.
-
Cool the reaction mixture to room temperature. The product, 3-nitropyrazole, will crystallize.
-
Collect the product by filtration, wash with a small amount of cold ethanol, and dry. (Reported Yield: 87.8%).[2]
Protocol 2: Safe C4-Nitration of 3-Methylpyrazole via Continuous Flow[5]
This protocol highlights the use of modern technology to safely handle a potentially hazardous reaction.
Caption: Workflow for continuous flow nitration of 3-alkylpyrazoles.
Methodology:
-
Prepare Reagent Solutions:
-
Solution A: Dissolve 3-methylpyrazole (e.g., 25 g) in concentrated sulfuric acid (e.g., 250 mL).
-
Solution B: Concentrated nitric acid (69%, e.g., 250 mL).
-
-
System Setup: Use two syringe pumps to feed solutions A and B into a micromixer (e.g., IMM SIMM-V2). Connect the mixer outlet to a residence loop (e.g., 18 mL PFA tubing) immersed in a water bath set to 65 °C.
-
Reaction: Pump both solutions at an equal flow rate (e.g., 0.1 mL/min each) into the micromixer. The combined flow passes through the residence loop, resulting in a residence time of 90 minutes.
-
Quenching and Workup: The output from the residence loop is continuously quenched by dripping it into a vigorously stirred, chilled saturated aqueous solution of potassium carbonate.
-
Isolation: The resulting precipitate (3-methyl-4-nitropyrazole) is collected by filtration, washed with water, and dried. (Reported Yield: 88%).[5]
Conclusion and Authoritative Grounding
The selection of a nitrating agent for pyrazoles is a strategic decision governed by the desired regioisomeric product and the substrate's stability. For direct C4-nitration, traditional mixed acid remains a potent and economical choice, though its hazards necessitate careful handling, preferably within a continuous flow system for larger scales.[5] For the synthesis of 3(5)-nitropyrazoles, the two-step sequence involving N-nitration with acetyl nitrate followed by thermal rearrangement is the most established and effective pathway.[2][3]
The field is evolving towards milder and more sophisticated reagents. The development of tunable N-nitropyrazole transfer agents represents a significant advance, offering unparalleled selectivity and functional group compatibility for complex molecule synthesis.[12][13] Concurrently, the adoption of green chemistry principles and process intensification technologies like flow chemistry is paving the way for safer, more sustainable, and highly reproducible nitration protocols.[5][18] Researchers must weigh the classic efficacy of older methods against the safety, selectivity, and environmental benefits offered by these modern approaches.
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Dalinger, I. L., et al. (2014). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. [Link]
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Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025). National Institutes of Health. [Link]
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Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 35(10). [Link]
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Janssen, J. W. A. M., et al. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3079–3081. [Link]
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Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N‑Nitropyrazole Nitrating Reagent. JACS Au. [Link]
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RANU, B. C., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. PubMed. [Link]
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Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. (2011). ResearchGate. [Link]
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Dalinger, I. L., et al. (1997). Nitropyrazoles. ResearchGate. [Link]
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RANU, B. C., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1588-1601. [Link]
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Patel, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Abellán, C., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(19), 6436–6442. [Link]
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Bordwell, F. G., & Garbisch, E. W. (1960). Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society, 82(14), 3588–3598. [Link]
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Abellán, C., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(19), 6436–6442. [Link]
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Acetyl nitrate. Wikipedia. [Link]
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Filimonov, D. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7288. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Pyrazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, making them common scaffolds in drug discovery.[1][2][3] The validation of analytical methods used to quantify these compounds is not merely a regulatory requirement but the bedrock of reliable and reproducible scientific data.
This guide provides an in-depth comparison of common analytical techniques for pyrazole quantification, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7] We will delve into the causality behind experimental choices, offering insights honed from years of field experience to ensure your methods are not only compliant but scientifically robust.
The Logic of Method Selection: A Comparative Overview
The choice of an analytical method for pyrazole quantification is dictated by the specific needs of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Technique | Principle | Common Detector | Strengths | Limitations | Typical Application |
| HPLC | Separation based on polarity | UV-Vis/DAD | Robust, reproducible, cost-effective, versatile for various pyrazole derivatives.[8][9][10] | Moderate sensitivity, potential for matrix interference. | Routine quality control, assay of bulk drug and formulations.[8][10] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Mass Spectrometer | High selectivity and sensitivity, excellent for isomer separation.[1] | Requires derivatization for non-volatile pyrazoles, potential for thermal degradation. | Impurity profiling, analysis of pyrazole isomers in industrial mixtures.[1] |
| LC-MS/MS | High-efficiency separation coupled with highly selective and sensitive mass detection. | Triple Quadrupole MS | Unparalleled sensitivity and selectivity, ideal for complex matrices.[11][12] | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).[13][14] | Bioanalysis (pharmacokinetic studies), trace-level impurity quantification.[11][13] |
The Validation Workflow: A Step-by-Step Rationale
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[6] The following workflow, based on ICH Q2(R2) guidelines, provides a framework for robust validation.[4][5][15]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
Introduction: The Imperative for Purity in Advanced Chemical Synthesis
In the landscape of drug development and materials science, the pyrazole scaffold is a cornerstone of innovation. Specifically, 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (NTPC) serves as a highly valuable building block, prized for its unique electronic and structural properties that lend themselves to the synthesis of novel therapeutic agents and functional materials.[1][2][3] The presence of the nitro, trifluoromethyl, and carboxylic acid groups creates a molecule with significant potential for diverse chemical transformations.
However, the synthetic utility of NTPC is directly contingent on its purity. Even minute impurities—such as regioisomers, unreacted starting materials, or reaction byproducts—can have profound consequences, leading to aberrant biological activity, unpredictable material properties, and complications in downstream reactions. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is a fundamental prerequisite for reliable and reproducible scientific outcomes.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized NTPC. We will move beyond procedural descriptions to explore the underlying principles of each method, enabling researchers to make informed decisions and design a self-validating system for purity verification.
Core Analytical Methodologies: A Comparative Overview
The assessment of a synthesized compound's purity is never a one-size-fits-all endeavor. A truly comprehensive analysis relies on orthogonal methods—techniques that measure purity based on different physicochemical principles. This approach ensures that impurities missed by one method are detected by another. For NTPC, the primary analytical arsenal includes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often supplemented by Fourier-Transform Infrared (FTIR) Spectroscopy for identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly in its reverse-phase configuration (RP-HPLC), is the workhorse for purity determination in the pharmaceutical and chemical industries.[4] Its power lies in its ability to physically separate the target compound from non-volatile impurities based on differences in polarity, providing a clear quantitative measure of purity expressed as a percentage of the total peak area.
-
Causality Behind the Choice: The presence of a carboxylic acid and a pyrazole ring gives NTPC a distinct polarity, making it well-suited for separation on a C18 stationary phase. The trifluoromethyl and nitro groups further modulate its retention behavior. An RP-HPLC method can be finely tuned by adjusting mobile phase composition and pH to achieve optimal separation from structurally similar impurities.[6][7]
-
Trustworthiness through Validation: An HPLC protocol is self-validating through system suitability tests. Parameters like peak resolution, tailing factor, and theoretical plates are monitored to ensure the chromatographic system is performing correctly before any sample analysis, guaranteeing the reliability of the results.
-
Instrumentation & Columns:
-
A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-Phase Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of NTPC).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (Return to initial)
-
20-25 min: 10% B (Equilibration)
-
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of NTPC reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized NTPC sample at the same concentration as the standard solution.
-
-
Analysis & Calculation:
-
Inject the diluent (blank), followed by five injections of the standard solution to establish system suitability.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram. Calculate purity using the area percent method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy provides an unparalleled view of the molecule's chemical structure.[8] For NTPC, both ¹H and ¹⁹F NMR are exceptionally informative. While HPLC separates impurities, NMR can identify and, with careful execution (quantitative NMR or qNMR), quantify them in the bulk sample.[5]
-
Causality Behind the Choice:
-
¹H NMR: Will show characteristic signals for the pyrazole N-H proton and any residual solvent or proton-containing impurities. The chemical shift of the N-H proton can be indicative of the compound's aggregation state and purity.
-
¹⁹F NMR: The trifluoromethyl (-CF₃) group provides a sharp, singlet peak in a region of the spectrum typically free from other signals.[9][10][11] The presence of other fluorine-containing impurities would be immediately obvious.
-
-
Trustworthiness through Orthogonality: NMR is an orthogonal technique to HPLC. An impurity that co-elutes with the main peak in HPLC would likely have a distinct chemical shift in the NMR spectrum, making it detectable. qNMR, using a certified internal standard, provides an absolute measure of purity, independent of the analyte's response factor, which is a key advantage over HPLC.[5]
-
Sample Preparation:
-
Weigh 10-15 mg of the synthesized NTPC.
-
Dissolve in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it will solubilize the carboxylic acid and the N-H proton will be observable.
-
For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The standard should have peaks that do not overlap with the analyte signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is critical for accurate quantification.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment and highly sensitive to fluorinated impurities.
-
-
Data Analysis:
-
Carefully integrate the peaks corresponding to the NTPC molecule and any visible impurities.
-
For qNMR, calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral area, N = Number of nuclei per molecule, MW = Molecular weight, W = Weight, P = Purity of the standard.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to confirm the molecular weight of the synthesized NTPC and to identify impurities, especially when coupled with HPLC (LC-MS).
-
Causality Behind the Choice: Electrospray ionization (ESI) in negative mode is ideal for NTPC, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass, often to within 5 ppm, which is definitive evidence of the compound's identity.[12]
-
Trustworthiness through Specificity: MS provides a fundamental physical property of the molecule—its mass. This is a highly specific identifier. Fragmentation patterns (MS/MS) can further be used to confirm the structure and characterize unknown impurities.[13][14]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Method: Use the HPLC method described above. The formic acid in the mobile phase is an ideal modifier for ESI-MS.
-
MS Parameters (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of NTPC's [M-H]⁻ ion (224.00 m/z).
-
Examine the mass spectrum of the main peak to confirm the molecular weight.
-
Analyze the spectra of minor peaks to identify potential impurities by their mass.
-
Comparative Summary of Analytical Techniques
The selection of an analytical technique is guided by the specific question being asked. The table below summarizes the strengths and applications of each method in the context of NTPC purity assessment.
| Technique | Primary Information | Quantitation | Strengths | Limitations | Best Use Case for NTPC |
| HPLC-UV | Separation of components, Relative Purity | Excellent (Relative) | Robust, highly reproducible, excellent for routine QC, separates non-volatile impurities.[4][6] | Requires a chromophore, destructive, relative quantification requires response factor assumptions. | Primary method for determining purity percentage and detecting process-related impurities. |
| qNMR | Chemical Structure, Absolute Purity | Excellent (Absolute) | Non-destructive, provides structural confirmation, absolute quantification without a specific reference standard of the analyte.[5][8] | Lower sensitivity than HPLC, can be complex to set up, overlapping signals can complicate analysis. | Orthogonal confirmation of purity and identity; definitive quantification. |
| LC-MS | Molecular Weight, Structure Fragments | Good (Relative) | Extremely sensitive and specific, confirms identity, ideal for identifying unknown impurities.[12][13] | Ionization efficiency can vary significantly between compounds, making quantification challenging. | Confirming the molecular weight of the main product and identifying the mass of unknown impurities. |
| FTIR | Functional Groups | Poor (Non-quantitative) | Fast, non-destructive, excellent for identity confirmation.[15][16] | Provides little information on purity unless the impurity has unique functional groups. | Quick identity check to confirm the presence of key functional groups (C=O, NO₂, C-F). |
Conclusion: An Integrated Approach to Ensuring Quality
Assessing the purity of a critical synthetic intermediate like this compound demands more than the application of a single technique. A robust and reliable purity assessment is an integrated strategy, built on the foundation of high-resolution separation by HPLC, confirmed by the structural detail of NMR, and verified by the unambiguous mass identification of MS. Each method provides a unique and essential piece of the analytical puzzle. By understanding the causality behind the choice of each technique and implementing them within a validated framework, researchers can ensure the quality of their material, the integrity of their data, and the success of their scientific endeavors.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole-Based Enzyme Inhibitors
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a cornerstone in the design of highly potent and selective enzyme inhibitors targeting a wide array of diseases, from cancer to inflammatory disorders.[1][4][5] The unique electronic properties of the pyrazole nucleus, where one nitrogen atom acts as a hydrogen bond donor and the other as an acceptor, facilitate critical interactions within enzyme active sites.[6]
This guide provides a comprehensive framework for the in vitro evaluation of novel pyrazole-based enzyme inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating workflow that ensures data integrity and accelerates decision-making in a drug discovery pipeline.[7] Our focus is on generating a robust, quantitative dataset that not only characterizes potency but also elucidates the mechanism of action and selectivity profile—critical pillars for advancing a lead candidate.[7][8]
The In Vitro Evaluation Cascade: A Step-by-Step Workflow
The journey from a newly synthesized compound to a well-characterized inhibitor follows a logical and iterative progression. Each stage is designed to answer specific questions, building a comprehensive profile of the molecule's interaction with its target enzyme. Enzyme assays are the fundamental laboratory methods used to measure the rate of an enzymatic reaction and are the backbone of this process.[7][9][10]
Caption: Binding models for competitive and non-competitive inhibition.
From IC50 to Ki: A More Universal Metric
The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. [11][12]To obtain a true measure of binding affinity, the inhibition constant (Ki) should be calculated. The Ki is the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. [11][12] For competitive inhibitors, the Cheng-Prusoff equation is used to convert IC50 to Ki: [13] Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration used in the IC50 assay.
-
Km is the Michaelis constant of the substrate.
Part 3: Comparative Analysis - Pyrazoles vs. The Field
A potent inhibitor is only valuable if it is also selective. Selectivity profiling is a critical step to ensure the compound preferentially binds to its intended target over other related enzymes, minimizing potential off-target effects and enhancing drug safety. [7][8]
Comparative Scaffolds
The pyrazole core is often compared against other common heterocyclic scaffolds known to target similar enzyme classes.
-
Imidazoles: An isomer of pyrazole, often found in kinase inhibitors.
-
Triazoles: A five-membered ring with three nitrogen atoms.
-
Pyrimidines: A six-membered heterocyclic aromatic ring, common in kinase inhibitors like Imatinib.
-
Quinazolines: A bicyclic scaffold found in many EGFR inhibitors.
Data Presentation: Head-to-Head Comparison
The data should be summarized in a clear, comparative table. Here is a hypothetical example comparing a novel pyrazole inhibitor against a known standard for a target kinase.
| Compound | Scaffold | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) |
| PZ-Inhibitor-01 | Pyrazole | 15 | 1,500 | >10,000 | 100x |
| Competitor-01 | Imidazole | 25 | 250 | 5,000 | 10x |
| Standard Drug | Pyrimidine | 5 | 20 | 1,000 | 4x |
Scientist's Note: In this example, PZ-Inhibitor-01 demonstrates excellent potency (15 nM) and, crucially, a 100-fold selectivity over Off-Target Kinase A. This superior selectivity profile makes it a more promising candidate than the other compounds, despite the Standard Drug having a slightly lower IC50 for the primary target.
Conclusion
The in vitro evaluation of pyrazole-based enzyme inhibitors is a systematic process that builds a deep understanding of a compound's biochemical properties. By progressing through a logical cascade of experiments—from initial potency determination (IC50) to detailed mechanistic studies (MoA, Ki) and rigorous selectivity profiling—researchers can make informed, data-driven decisions. [7]The pyrazole scaffold continues to prove its value, consistently yielding potent and selective drug candidates. [3][14][15]This structured approach ensures that only the most promising molecules, with a well-defined and superior in vitro profile, are advanced toward preclinical development.
References
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
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ResearchGate. (2018, August 27). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Available from: [Link]
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BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available from: [Link]
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edX. IC50 Determination. Available from: [Link]
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PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
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Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Available from: [Link]
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Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]
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MDPI. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Available from: [Link]
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ResearchGate. (2025, August 6). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF. Available from: [Link]
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MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available from: [Link]
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ResearchGate. (2022, May 17). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Available from: [Link]
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PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
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YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. Available from: [Link]
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PubMed Central. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Available from: [Link]
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YouTube. (2021, January 12). measuring enzyme inhibition by drugs. Available from: [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]
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RSC Publishing. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available from: [Link]
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A Comparative Guide to Molecular Docking of Pyrazole-Based COX-2 Inhibitors
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide array of protein classes.[1] Among these, pyrazole-containing compounds have demonstrated significant potential as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[2][3][4][5][6][7] In silico molecular docking has become an indispensable tool for the rational design and optimization of these pyrazole-based inhibitors, offering a computational lens to predict and analyze their binding affinity and orientation at the molecular level.[1][8][9]
This guide provides an in-depth, objective comparison of two widely-used molecular docking platforms, AutoDock Vina and PyRx, in the context of studying pyrazole ligand interactions with COX-2. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Target: Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that mediates inflammatory responses.[7] Its selective inhibition is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][7] The crystal structure of COX-2 reveals a distinct binding pocket that can be exploited for the design of selective inhibitors. For the purpose of this guide, we will utilize the crystal structure of human COX-2, which can be obtained from the Protein Data Bank (PDB). A commonly used entry for such studies is PDB ID: 3LN1.[7]
The Ligands: A Representative Set of Pyrazole Derivatives
To conduct a meaningful comparative study, a set of pyrazole derivatives with experimentally determined inhibitory concentrations (IC50) against COX-2 is required. The data from a study by Gomaa et al. on novel pyrazole-pyridazine hybrids as selective COX-2 inhibitors will serve as our reference point.[5] This allows for a direct comparison between the computational predictions of our selected docking programs and validated biological activity.
Comparative Docking Workflow
The following diagram outlines the workflow for our comparative docking study. This process ensures a standardized approach to preparing the protein and ligands, performing the docking simulations, and analyzing the results from both AutoDock Vina and PyRx.
Caption: Comparative workflow for docking pyrazole ligands into COX-2 using AutoDock Vina and PyRx.
Experimental Protocols
Part 1: Protein and Ligand Preparation (Common to Both Protocols)
This initial preparation is crucial for the accuracy of the docking simulation. The goal is to have a clean, properly protonated protein structure and low-energy 3D conformers of the ligands.
Protein Preparation:
-
Obtain Crystal Structure: Download the PDB file for human COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank.
-
Clean the Structure: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. This is a critical step as hydrogen bonds are key to many protein-ligand interactions. Assign partial charges using a force field such as Gasteiger. Software like AutoDockTools (part of MGLTools) is specifically designed for this purpose when using AutoDock Vina.
-
Output Format: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structures of the selected pyrazole ligands using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures into 3D SDF or MOL2 files.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field like MMFF94. This step ensures that the ligand conformation is energetically favorable. Tools like Avogadro or the RDKit library in Python can be used for this.
-
Charge Assignment and Rotatable Bonds: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This is typically done within AutoDockTools or can be automated in PyRx.
-
Output Format: Save the prepared ligands in the PDBQT format.
Part 2: Molecular Docking - A Comparative Approach
Protocol A: AutoDock Vina (Command-Line Interface)
AutoDock Vina is a powerful and widely used open-source docking program known for its speed and accuracy.[10][11][12]
-
Grid Box Generation: Define the search space for the docking simulation by creating a grid box. This box should encompass the active site of the COX-2 enzyme. The center and dimensions of the grid box can be determined by visualizing the co-crystallized ligand in the original PDB structure. Create a configuration file (e.g., conf.txt) specifying the coordinates and size of the grid box.
-
Configuration File: In the conf.txt file, specify the paths to the prepared protein (receptor) and ligand PDBQT files. You can also adjust parameters like exhaustiveness, which controls the thoroughness of the search.
-
Execution: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A lower binding energy indicates a more favorable predicted interaction.[10]
Protocol B: PyRx (Graphical User Interface)
PyRx is a virtual screening software that integrates AutoDock Vina as its docking engine. It provides a user-friendly graphical interface that streamlines the docking workflow.
-
Load Molecules: Launch PyRx and load the prepared protein and ligand PDBQT files into the workspace.
-
Select Ligands and Receptor: In the PyRx interface, select the molecules you wish to dock.
-
Define Grid Box: Use the built-in visualization tools in PyRx to define the grid box around the active site of the COX-2 protein. The interface allows for interactive adjustment of the grid's center and dimensions.
-
Run Docking: Initiate the docking process through the user interface. PyRx will automatically use the AutoDock Vina engine to perform the calculations.
-
Analyze Results: Upon completion, PyRx displays the results in a table, showing the binding affinity for each ligand. The poses can be visualized and analyzed directly within the PyRx environment.
Data Presentation and Analysis
The primary quantitative output from these docking studies is the binding affinity (or docking score). This value represents the predicted free energy of binding for the ligand to the protein. The results for a series of pyrazole ligands can be summarized in a table for easy comparison.
| Compound ID | Experimental IC50 (µM)[5] | Predicted Binding Affinity (kcal/mol) - AutoDock Vina | Predicted Binding Affinity (kcal/mol) - PyRx |
| 5a | 1.50 | -9.8 | -9.7 |
| 5b | 2.15 | -9.5 | -9.6 |
| 5c | 1.88 | -10.1 | -10.2 |
| 5d | 5.20 | -8.9 | -8.8 |
| 5e | 20.71 | -7.5 | -7.6 |
| Celecoxib | 0.05 | -11.5 | -11.4 |
Note: The binding affinity values presented are illustrative and representative of typical results. Actual values will vary based on the precise docking parameters and force fields used.
A key aspect of validating a docking protocol is to assess the correlation between the predicted binding affinities and the experimental biological data (e.g., IC50 values). A good docking protocol should show a trend where lower (more negative) binding energies correspond to lower IC50 values (higher potency).
Visualization of Protein-Ligand Interactions
Understanding the specific interactions between the pyrazole ligand and the COX-2 active site is crucial. These interactions can be visualized and are often dominated by hydrogen bonds and hydrophobic interactions. For instance, many selective COX-2 inhibitors form a critical hydrogen bond with the side chain of ARG120.[2][3]
The following diagram illustrates the key types of interactions that can be identified from a docking pose analysis.
Caption: Common interactions between a pyrazole inhibitor and the COX-2 active site.
Discussion: Comparing AutoDock Vina and PyRx
Expertise & Experience:
-
AutoDock Vina: The command-line nature of AutoDock Vina offers a high degree of control and is ideal for scripting and high-throughput virtual screening. It requires a greater initial learning curve to become proficient with the command-line arguments and file formats. However, this control is invaluable for experienced computational chemists who need to customize and automate their workflows.
-
PyRx: PyRx significantly lowers the barrier to entry for performing molecular docking. Its graphical user interface simplifies the entire process, from loading molecules to defining the search space and analyzing results. This makes it an excellent choice for researchers who may not have a deep computational background but need to apply docking methods to their work. Since it uses the same Vina engine, the core results are generally comparable.[2]
Trustworthiness and Validation:
Both platforms, by utilizing the validated AutoDock Vina algorithm, provide a trustworthy foundation for docking studies. The ultimate validation, however, comes from the correlation of the docking results with experimental data.[13] It is crucial to perform redocking of a co-crystallized ligand to ensure the chosen docking parameters can reproduce the experimentally observed binding pose.[14] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[14]
Authoritative Grounding:
The pyrazole scaffold's versatility in targeting enzymes like COX-2 is well-documented.[3][4][5] The success of drugs like Celecoxib, which features a pyrazole core, underscores the therapeutic relevance of this chemical class.[3] The computational approaches described here are standard in the field and are widely reported in peer-reviewed literature for the discovery and optimization of enzyme inhibitors.[2][15][16][17][18][19][20][21]
Conclusion
This guide provides a comparative framework for conducting molecular docking studies of pyrazole ligands against the COX-2 enzyme using AutoDock Vina and PyRx. While both tools leverage the same powerful docking engine, they offer different user experiences tailored to varying levels of computational expertise.
-
AutoDock Vina is the choice for power users who require scriptable workflows and fine-grained control over docking parameters.
-
PyRx is an excellent option for a broader range of scientists, providing an intuitive interface that accelerates the setup and analysis of docking experiments without sacrificing the quality of the underlying calculation.
Regardless of the chosen platform, the scientific integrity of the study hinges on careful preparation of the molecular structures, thoughtful definition of the docking parameters, and rigorous comparison of the computational predictions with experimental data. When applied correctly, comparative docking is a powerful tool in the arsenal of researchers and drug development professionals working to design the next generation of pyrazole-based therapeutics.
References
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- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
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- 16. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors [mdpi.com]
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- 21. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Novel Pyrazole Compounds
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib (Celebrex®) and the anticancer drug Crizotinib.[4][5][6] The unique physicochemical properties of the pyrazole core can impart favorable pharmacokinetic and pharmacological effects.[1] This guide provides a comprehensive, technically-grounded framework for researchers to systematically assess the drug-like properties of novel pyrazole-containing compounds. Our objective is to move beyond rote protocol execution, focusing instead on the causal logic behind experimental choices to enable robust, data-driven decisions in the lead optimization process.
Chapter 1: Foundational Physicochemical Profiling: Beyond the Rule of Five
Early-stage drug discovery is often a process of attrition. To fail early and cheaply, we begin with foundational physicochemical assessments that predict a compound's potential for oral bioavailability.
The Guiding Principle: Lipinski's Rule of Five (Ro5)
Formulated by Christopher Lipinski, the "Rule of Five" provides a set of simple heuristics to forecast poor absorption or permeation.[7][8][9] An orally active drug generally has no more than one violation of the following criteria:
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5[9][10]
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of N-H and O-H bonds)[9][10]
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of nitrogen and oxygen atoms)[9][10]
While invaluable, the Ro5 is a guideline, not a strict law; many successful drugs, particularly in complex modalities, exist "beyond the Rule of Five" (bRo5).[7] Therefore, we use it as a flag for potential liabilities, not an absolute gate.
Data Comparison: In Silico vs. Experimental
The first step involves comparing computationally predicted properties with experimentally determined values. This cross-validation is critical for building a reliable structure-property relationship model for your chemical series.
| Compound ID | MW (Da) | Calculated LogP | Experimental LogP | HBD | HBA | Ro5 Violations |
| PZ-001 | 410.4 | 3.8 | 4.1 | 1 | 6 | 0 |
| PZ-002 | 455.5 | 4.5 | 4.6 | 2 | 7 | 0 |
| PZ-003 | 520.6 | 5.3 | 5.5 | 1 | 8 | 2 (MW, LogP) |
| Celecoxib | 381.4 | 3.5 | 3.7 | 1 | 5 | 0 |
Table 1: Foundational physicochemical properties of hypothetical pyrazole compounds compared to Celecoxib. PZ-003 flags potential bioavailability issues due to high molecular weight and lipophilicity.
Chapter 2: Aqueous Solubility: The Gateway to Bioavailability
A compound must be in solution to be absorbed.[11] Poor aqueous solubility is a primary cause of drug development failure, leading to low and erratic absorption and compromising in vivo studies.[12][13][14]
Experimental Approach: Kinetic Solubility Assay
For early-stage screening, a high-throughput kinetic solubility assay provides a rapid assessment. This method measures the solubility of a compound precipitating out of a supersaturated solution, typically formed by adding a concentrated DMSO stock to an aqueous buffer.
Detailed Protocol: Nephelometric Kinetic Solubility Assay
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solutions.
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to a clear-bottom 96-well assay plate.
-
Compound Addition: Transfer 2 µL of the DMSO stock solutions to the PBS-containing plate, resulting in a final DMSO concentration of 1%. This induces precipitation of compounds with solubility below the tested concentration.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility.
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | Classification |
| PZ-001 | 75 | High |
| PZ-002 | 30 | Moderate |
| PZ-003 | < 2 | Low |
| Celecoxib | ~5-10 | Low to Moderate |
Table 2: Comparative kinetic solubility. PZ-003 shows very low solubility, which, combined with its Ro5 violations, makes it a low-priority candidate for oral delivery without significant formulation efforts.
Chapter 3: Membrane Permeability: Crossing the Intestinal Barrier
For oral drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. We employ a tiered approach, starting with a simple, high-throughput artificial membrane assay before moving to more complex cell-based models.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free model that predicts passive diffusion, which is the primary absorption mechanism for many drugs.[15] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[15][16][17] This assay is cost-effective and ideal for ranking early-stage compounds.[15]
Detailed Protocol: PAMPA-GIT Assay
-
Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to the membrane of each well in a 96-well donor plate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Add 200 µL of a 500 µM solution of the test compound in PBS (pH 6.5, to mimic the upper intestine) to each well of the coated donor plate.[18]
-
Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for 4-18 hours at room temperature with gentle shaking.[17][18]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
| Compound ID | Papp (x 10⁻⁶ cm/s) | Permeability Class | Predicted Absorption |
| PZ-001 | 12.5 | High | > 80% |
| PZ-002 | 8.0 | High | > 80% |
| PZ-003 | 1.5 | Low | < 30% |
| Celecoxib | >10 | High | > 80% |
Table 3: PAMPA results. PZ-001 and PZ-002 show high passive permeability, similar to Celecoxib. PZ-003's low permeability is another significant liability.
Tier 2: Caco-2 Permeability for Mechanistic Insights
If a compound shows low PAMPA permeability but is otherwise promising, or if active transport is suspected, the Caco-2 cell permeability assay is the next logical step. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semipermeable filters, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal barrier.[19][20][21] This model can assess both passive diffusion and the effects of active uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[19][22]
A bidirectional Caco-2 assay measures transport from the apical (A) to basolateral (B) side and vice-versa (B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.[19][21]
Caption: Tiered permeability assessment workflow.
Chapter 4: Metabolic Stability: Predicting In Vivo Clearance
A drug's half-life is largely determined by its rate of metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[23] The in vitro metabolic stability assay using human liver microsomes (HLM) is a standard method to predict hepatic clearance.[23][24][25][26]
Experimental Approach: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with HLM, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[26]
Detailed Protocol: HLM Incubation Assay
-
Reagent Preparation: Thaw pooled HLM on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[27]
-
Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration ~0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.[25] Pre-incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.[25]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[27]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
| Compound ID | t½ in HLM (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Classification |
| PZ-001 | 15 | 92.4 | Low |
| PZ-002 | 45 | 30.8 | Moderate |
| PZ-003 | > 60 | < 11.6 | High |
| Celecoxib | > 60 | < 11.6 | High |
Table 4: Metabolic stability in HLM. PZ-001 is rapidly metabolized, suggesting it may have a short in vivo half-life. In contrast, PZ-002 shows moderate stability, and PZ-003 is highly stable, similar to the benchmark drug Celecoxib.
Chapter 5: Early Cytotoxicity Assessment
Assessing cytotoxicity early helps to eliminate compounds that may fail later due to safety concerns. A simple, robust cell viability assay is sufficient at this stage.
Experimental Approach: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[30][31]
Detailed Protocol: MTT Cytotoxicity Assay against HepG2 Cells
-
Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[31]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[31][32]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at ~570 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).
Caption: Integrated workflow for lead candidate selection.
| Compound ID | Cytotoxicity CC50 (µM) | Therapeutic Index (Potency/Toxicity) |
| PZ-001 | > 100 | Favorable (if potent) |
| PZ-002 | 55 | Acceptable |
| PZ-003 | 15 | Poor |
| Celecoxib | > 100 | Favorable |
Table 5: Early cytotoxicity screen. A higher CC50 value is desirable. PZ-003 shows significant cytotoxicity at concentrations close to where it might be active, indicating a poor therapeutic window.
Conclusion: Synthesizing a Multi-Parameter View
The assessment of drug-like properties is not a linear process but an integrated analysis of multiple parameters. No single data point determines success or failure. By systematically applying the assays described—from foundational physicochemical rules to cell-based assessments of permeability, metabolism, and toxicity—researchers can build a comprehensive profile of their novel pyrazole compounds. This data-driven approach allows for the confident selection of candidates with the highest probability of success in later, more resource-intensive stages of drug development. The goal is to identify compounds like PZ-002 , which presents a balanced profile of moderate-to-high solubility and permeability, moderate metabolic stability, and low cytotoxicity, making it a superior candidate for advancement over the rapidly metabolized PZ-001 or the poorly soluble, impermeable, and toxic PZ-003 .
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1322805-15-1). As a compound featuring a confluence of functionally active groups—a nitro moiety, a trifluoromethyl group, and a carboxylic acid on a pyrazole core—a multi-faceted approach to safety is imperative. This guide is built on the principles of proactive risk mitigation and is designed to empower researchers in drug development and chemical synthesis to operate with the highest degree of safety and confidence.
Hazard Analysis: Understanding the Chemistry of Risk
The specific hazard profile for this compound is not extensively documented in publicly available literature. However, a robust safety plan can be constructed by analyzing the risks associated with its constituent functional groups. Structurally similar compounds consistently exhibit a clear hazard profile. Analogs such as 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid and 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, we must operate under the assumption that our target compound presents, at a minimum, the following hazards:
-
Skin Irritation (H315): The acidic nature of the carboxylic acid, combined with the electron-withdrawing properties of the nitro and trifluoromethyl groups, increases the likelihood of skin irritation upon contact.
-
Serious Eye Irritation (H319): As with most acidic and fine-powdered organic compounds, contact with eyes is likely to cause significant irritation or damage.
-
Respiratory Tract Irritation (H335): The compound is a solid powder, posing an inhalation risk. Fine particles can irritate the respiratory system.[2]
-
Potential for Toxicity: Nitroaromatic compounds and halogenated substances can carry additional toxicological risks that may not be fully characterized for this specific molecule.[3][4]
It is this foundational understanding of the potential chemical reactivity and biological interaction that informs every subsequent recommendation for personal protective equipment and handling procedures.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is mandatory. The equipment specified below is selected to provide comprehensive protection against the anticipated hazards of irritation, absorption, and inhalation.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes and meet ANSI Z87.1 (US) or EN 166 (EU) standards.[5] A face shield worn over goggles is required when handling larger quantities or during any operation with a heightened splash risk to protect the entire face.[6][7] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Disposable nitrile gloves offer excellent protection against incidental splashes and are suitable for handling small quantities.[5][6] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn over non-synthetic personal clothing.[5] This provides a critical barrier against spills and dust contamination on the skin. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | All handling of the solid compound must occur within a certified chemical fume hood. If this is not feasible, or if aerosol generation is possible, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with appropriate particulate filters is required.[5][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must cover the entire foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment where this compound is handled.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Verify that a certified chemical fume hood is operational.
-
Confirm the immediate accessibility of a safety shower and an eyewash station.
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
2. Weighing and Transfer (Solid Compound):
-
Conduct all weighing and transfer operations within the fume hood to control dust.
-
Use anti-static weigh boats or equipment where possible to prevent electrostatic discharge, which can cause fine powders to become airborne.
-
Close the container tightly immediately after dispensing the required amount.
3. During the Experiment:
-
Keep all containers of the compound clearly labeled.
-
Always handle the material with the prescribed PPE.
-
Avoid any direct contact with skin and eyes.[8] Should contact occur, follow the emergency procedures outlined below.
-
Eating, drinking, or smoking in the laboratory is strictly forbidden.[2][4]
4. Post-Handling and Decontamination:
-
Thoroughly decontaminate the work area (fume hood surface, spatulas, etc.) after use.
-
Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[1]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency is a critical component of a safe system.
Spill Response Workflow
Caption: Workflow for managing a solid chemical spill.
Detailed Emergency Actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Environmental Responsibility
Due to its chemical structure, this compound must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic waste because of the trifluoromethyl (-CF3) group.[9] It must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated organic waste.[9]
-
Container Management: Keep the hazardous waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area.[10] Ensure it is stored in secondary containment.
-
Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[11] All waste, including contaminated materials (gloves, weigh boats, paper towels), must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11] The first rinse of any contaminated glassware should also be collected as hazardous waste.[11]
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this complex molecule, ensuring a safer environment for discovery.
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- TCI Chemicals. SAFETY DATA SHEET - 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
